Methyl 2-amino-5-isopropylthiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)7-4-6(8(10)13-7)9(11)12-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDXRTHPMSTCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 2-amino-5-isopropylthiophene-3-carboxylate" synthesis
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of this compound, a key heterocyclic building block. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its preparation. Our focus is on the widely adopted and efficient Gewald three-component reaction, elucidating the causality behind experimental choices to ensure reproducible and high-yield outcomes.
Introduction: The Significance of the 2-Aminothiophene Scaffold
Substituted 2-aminothiophenes are privileged heterocyclic motifs that form the core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their structural framework is a key component in a variety of biologically active molecules, including pan-serotype dengue virus inhibitors, allosteric modulators of adenosine receptors, and anti-proliferative agents.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, such as thieno[2,3-d]pyrimidines, which are of great interest in the development of novel therapeutic agents.[4][5]
The most direct and convergent method for assembling this polysubstituted thiophene ring is the Gewald reaction, a one-pot, three-component synthesis first reported in the 1960s.[6][7] This reaction's operational simplicity, use of readily available starting materials, and mild reaction conditions have cemented its status as a cornerstone of heterocyclic chemistry.[7]
The Gewald Reaction: A Mechanistic Perspective
The synthesis of this compound is classically achieved via the Gewald reaction. This process involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.
The three core components for this specific synthesis are:
-
Carbonyl Compound : Isobutyraldehyde (3-methylbutanal), which provides the isopropyl group at the 5-position of the thiophene ring.
-
Active Methylene Compound : Methyl cyanoacetate, which furnishes the C2-amino group and the C3-methyl carboxylate.
-
Sulfur Source : Elemental sulfur (S₈).
-
Catalyst : A secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, is typically used to facilitate the reaction.[2]
The reaction proceeds through a well-elucidated cascade mechanism, which is key to understanding and optimizing the process.
Pillar of Expertise: Deconstructing the Mechanism
The reaction pathway involves three critical stages:
-
Knoevenagel-Cope Condensation : The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation. The basic catalyst deprotonates the α-carbon of methyl cyanoacetate, creating a nucleophilic carbanion. This anion then attacks the carbonyl carbon of isobutyraldehyde. Subsequent dehydration yields the α,β-unsaturated cyanoester intermediate, methyl 2-cyano-4-methylpent-2-enoate. This initial step is often the rate-determining phase of the overall transformation.[1][8]
-
Sulfur Addition (Thiolation) : Elemental sulfur (S₈) is activated by the base and adds to the β-carbon of the unsaturated intermediate in a Michael-type addition. This forms a key thiolate intermediate. Computational studies suggest that a deprotonated allylic anion of the Knoevenagel product is the species that nucleophilically opens the S₈ ring.[8]
-
Intramolecular Cyclization and Tautomerization : The newly formed thiolate anion attacks the proximate nitrile carbon in an intramolecular cyclization. This ring-closure step forms a six-membered transition state that collapses to yield a substituted 2-iminothiophene ring. This imine intermediate is unstable and rapidly undergoes tautomerization to the thermodynamically more stable aromatic 2-aminothiophene, yielding the final product.
Caption: Fig. 1: Reaction Mechanism of the Gewald Synthesis
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations, ensuring trustworthiness and reproducibility.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (per 0.05 mol scale) |
| Isobutyraldehyde | C₄H₈O | 72.11 | 3.61 g (4.5 mL) |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 4.95 g (4.4 mL) |
| Elemental Sulfur | S | 32.06 | 1.60 g |
| Morpholine (Catalyst) | C₄H₉NO | 87.12 | 4.36 g (4.4 mL) |
| Methanol (Solvent) | CH₃OH | 32.04 | ~40 mL |
| Ethanol (Recrystallization) | C₂H₅OH | 46.07 | As needed |
Step-by-Step Methodology
Caption: Fig. 2: Experimental Workflow
-
Reaction Setup : To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methanol (30 mL), isobutyraldehyde (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).
-
Catalyst Addition : Begin stirring the mixture. Slowly add morpholine (0.05 mol) dropwise over a period of 20-30 minutes.[2] An initial exotherm is expected; maintain the temperature between 35-40°C during the addition, using a water bath for cooling if necessary.
-
Reaction Execution : After the addition is complete, heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 3-5 hours.[2]
-
In-Process Control (TLC) : Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of starting materials indicates reaction completion.
-
Product Isolation : Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. The precipitation can be further encouraged by placing the flask in an ice bath for 30 minutes.
-
Filtration and Washing : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual solvent and impurities.[2]
-
Purification : The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to yield the purified product as crystals.[9][10]
-
Drying and Characterization : Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum. The final product, this compound, should be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity. The expected product is a liquid or low-melting solid.[11]
Conclusion
The Gewald reaction provides a robust and highly efficient pathway for the synthesis of this compound. By understanding the underlying mechanism—from the initial Knoevenagel condensation to the final tautomerization—researchers can effectively troubleshoot and optimize the reaction for high yield and purity. The detailed protocol provided herein represents a self-validating and trustworthy methodology, empowering scientists in pharmaceutical and chemical development to reliably produce this valuable heterocyclic intermediate for further synthetic applications.
References
-
Sabnis, R. W., Fike, R. R., & Rangnekar, D. W. (2010). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
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Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]
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Georganics. (2023). Methyl 2-amino-3-thiophenecarboxylate – description and application. Georganics. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. innovatechem.com. Available at: [Link]
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents.
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ResearchGate. (2014). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available at: [Link]
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MDPI. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. ResearchGate. Available at: [Link]
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TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]
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An In-Depth Technical Guide to Methyl 2-amino-5-isopropylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-isopropylthiophene-3-carboxylate is a polysubstituted thiophene derivative that has garnered significant interest within the medicinal chemistry and drug discovery sectors. As a versatile heterocyclic building block, its structural motif is a key component in the synthesis of a wide array of biologically active compounds.[1][2][3] The 2-aminothiophene core, in particular, is recognized as a "privileged scaffold," meaning it can serve as a foundation for developing ligands for a diverse range of biological targets.[1] This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and potential applications in pharmaceutical research.
Core Compound Identification
-
Chemical Name: this compound
-
CAS Number: 149587-85-9
-
Molecular Formula: C₉H₁₃NO₂S
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Molecular Weight: 199.27 g/mol
-
Chemical Structure:
-
SMILES: CC(C)c1cc(C(=O)OC)c(N)s1
-
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Weight | 199.27 g/mol | --INVALID-LINK-- |
| Appearance | Solid | General knowledge for this class of compounds |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and DMF.[4] | General knowledge for this class of compounds |
Synthesis of this compound: The Gewald Reaction
The most prominent and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction.[5][6][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[5][8]
Reaction Mechanism
The mechanism of the Gewald reaction is a well-established three-step process:[5][6]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (in this case, 3-methyl-2-butanone, the isopropyl ketone) and the α-cyanoester (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[5][6]
-
Sulfur Addition: Elemental sulfur is then added to the reaction mixture. The exact mechanism of this addition is still a subject of some discussion, but it is postulated to proceed through an intermediate where the sulfur adds to the α-carbon of the nitrile group.[5]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by a tautomerization to yield the final, stable 2-aminothiophene ring system.[5]
Experimental Protocol: A Generalized Gewald Synthesis
Materials:
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Methanol or Ethanol (as solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
To a stirred solution of elemental sulfur in methanol, add methyl cyanoacetate and morpholine. The reaction mixture will typically change color.
-
Slowly add 3-methyl-2-butanone to the mixture.
-
The reaction is then stirred at a slightly elevated temperature (e.g., 50°C) and monitored by thin-layer chromatography (TLC) until completion.[9]
-
Upon completion, the reaction mixture is cooled to room temperature and may be diluted with water.
-
The product is then extracted into an organic solvent such as ethyl acetate.[9]
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel to afford the pure this compound.[9]
Causality in Experimental Choices:
-
Choice of Base: A base, such as morpholine or triethylamine, is crucial to catalyze the initial Knoevenagel condensation.[6] The choice and amount of base can significantly influence the reaction rate and yield.
-
Solvent: Protic solvents like methanol or ethanol are commonly used as they facilitate the dissolution of the reactants and the progress of the reaction.[4]
-
Temperature: A moderate temperature increase helps to accelerate the reaction rate without promoting the formation of significant side products.
-
Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and any byproducts, ensuring high purity.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[1][2][3] These compounds and their derivatives have been investigated for their potential as:
-
Anticancer Agents: The thiophene ring system is a component of several kinase inhibitors and other anticancer drugs.[11]
-
Antimicrobial and Antiviral Agents: Derivatives of 2-aminothiophenes have shown promise as antibacterial, antifungal, and antiviral agents.[12]
-
Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) tinoridine contains a 2-aminothiophene core.[12]
-
Neurological and Cardiovascular Drug Candidates: The structural versatility of 2-aminothiophenes allows for their use in developing drugs targeting a variety of receptors and enzymes involved in neurological and cardiovascular diseases.[13][14]
-
Positive Allosteric Modulators (PAMs): Recent research has explored 2-aminothiophene derivatives as PAMs of the glucagon-like peptide 1 receptor (GLP-1R), which is a target for the treatment of type 2 diabetes and obesity.[15]
The title compound, this compound, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The amino and ester functional groups provide convenient handles for further chemical modifications, allowing for the creation of libraries of compounds for high-throughput screening.
Logical Workflow for Drug Discovery
The journey from a building block like this compound to a potential drug candidate follows a structured path.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 2-amino-5-isopropylthiophene-3-carboxylate" molecular structure
An In-depth Technical Guide to Methyl 2-amino-5-isopropylthiophene-3-carboxylate: Structure, Synthesis, and Application as a Privileged Scaffold
Abstract
This compound is a polysubstituted heterocyclic compound that belongs to the class of 2-aminothiophenes. This class of molecules is widely recognized as a "privileged scaffold" in medicinal chemistry, owing to its prevalence in a multitude of biologically active compounds and its synthetic versatility.[1][2] This guide provides a comprehensive technical overview of the molecule's structure, elucidating the influence of its distinct functional groups on its physicochemical properties and reactivity. We will detail its efficient synthesis via the multicomponent Gewald reaction, including a discussion of the underlying mechanism and a practical experimental protocol. Furthermore, this document explores the analytical techniques used for its characterization and examines its pivotal role as a starting material in the development of advanced therapeutic agents, particularly thieno[2,3-d]pyrimidine derivatives.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.
The 2-Aminothiophene Scaffold: A Cornerstone of Medicinal Chemistry
The 2-aminothiophene core is a five-membered heterocyclic motif that serves as a foundational building block in the design of novel pharmaceuticals.[1][5] Its structural rigidity, coupled with the electronic properties conferred by the sulfur heteroatom and the amino substituent, makes it an ideal synthon for creating molecules that can interact with a wide array of biological targets.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][6][7]
This compound (CAS No. 149587-85-9) is a prominent example of this class. Its specific substitution pattern—an amino group at position 2, a methyl carboxylate at position 3, and an isopropyl group at position 5—provides a unique combination of reactivity, lipophilicity, and steric bulk, making it a highly valuable intermediate for further chemical elaboration.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is key to its utility. Each functional group contributes distinct properties that influence its behavior in chemical reactions and biological systems.
-
Thiophene Ring : The central aromatic ring is electron-rich due to the lone pairs on the sulfur atom, which participate in resonance. This aromaticity provides thermal and chemical stability.[8]
-
2-Amino Group (-NH₂) : This strong electron-donating group further increases the electron density of the thiophene ring, particularly at positions 3 and 5, influencing its regioselectivity in electrophilic substitution reactions. It also serves as a primary nucleophilic site for derivatization, commonly for the construction of fused pyrimidine rings.[4]
-
3-Methyl Carboxylate Group (-COOCH₃) : As an electron-withdrawing group, the ester functionality modulates the electronic properties of the amino group and the ring. It acts as a key handle for modifications such as hydrolysis or amidation and can participate in intramolecular hydrogen bonding with the adjacent amino group, which influences the molecule's conformation.[9]
-
5-Isopropyl Group (-CH(CH₃)₂) : This lipophilic alkyl group enhances the molecule's solubility in nonpolar organic solvents and can contribute to van der Waals interactions within biological targets. Its steric bulk can also direct the regioselectivity of reactions at the adjacent C4 position.
Below is a diagram illustrating the key structural features of the molecule.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 149587-85-9 | [10][11] |
| Molecular Formula | C₉H₁₃NO₂S | [10] |
| Molecular Weight | 199.27 g/mol | [10] |
| Appearance | Liquid | [10] |
| InChI Key | GNDXRTHPMSTCQP-UHFFFAOYSA-N | [10] |
| Purity | Typically ≥95% | [10] |
Synthesis: The Gewald Reaction
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes, including the title compound, is the Gewald reaction.[1][12] This one-pot, three-component condensation is valued for its operational simplicity, use of readily available starting materials, and generally high yields.[13]
Causality and Mechanistic Insight
The reaction proceeds by combining a ketone (3-methyl-2-butanone), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[12][14]
The mechanism, though complex, is understood to proceed through several key steps:[12][15][16]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[12][15]
-
Sulfur Addition (Thiolation): Elemental sulfur adds to the intermediate. The precise mechanism of sulfur ring-opening and addition is complex and may involve polysulfide intermediates.[15][16][17]
-
Cyclization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, where the sulfur attacks the nitrile group.
-
Tautomerization/Aromatization: A final tautomerization step yields the stable, aromatic 2-aminothiophene product.[12] The formation of the aromatic ring is the thermodynamic driving force for the reaction.[15][16]
The diagram below outlines this synthetic pathway.
Caption: Simplified workflow of the Gewald reaction for synthesis.
Self-Validating Experimental Protocol
This protocol is based on established methodologies for the Gewald synthesis.[14][18] A self-validating system is ensured by monitoring the reaction progress via Thin-Layer Chromatography (TLC) and characterizing the final product using the methods described in Section 4.
Materials:
-
3-Methyl-2-butanone (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Morpholine (catalyst, ~0.3 eq)
-
Ethanol (solvent)
-
Ethyl acetate and Hexane (for TLC and purification)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, 3-methyl-2-butanone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq).
-
Stir the mixture at room temperature to form a suspension.
-
Slowly add morpholine dropwise to the suspension over 15 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to 45-50 °C and stir for 3-4 hours.
-
Validation Step: Monitor the consumption of starting materials using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The appearance of a new, UV-active spot with a lower Rf value indicates product formation.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to encourage precipitation if the product is a solid. If it remains an oil, proceed to extraction.
-
If a precipitate forms, filter the crude product, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure liquid product.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituent groups and data from analogous structures.[14][19]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.0 (s, 2H, -NH₂), ~6.5 (s, 1H, thiophene C4-H), 3.7 (s, 3H, -OCH₃), ~3.0 (septet, 1H, isopropyl -CH), ~1.3 (d, 6H, isopropyl -CH₃)₂ |
| IR | ν (cm⁻¹): ~3450-3300 (N-H stretch, two bands for primary amine), ~2960 (C-H stretch, alkyl), ~1660 (C=O stretch, ester), ~1580 (C=C stretch, aromatic) |
| Mass Spec (EI) | m/z: 199 (M⁺, molecular ion peak), with fragmentation patterns corresponding to the loss of -OCH₃ and the isopropyl group. |
Applications in Drug Discovery
This compound is rarely the final therapeutic agent but rather a crucial intermediate for building more complex, biologically active molecules.[1][5] Its primary application is in the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[3][4]
The reaction between a 2-aminothiophene-3-carboxylate and reagents like formamide or nitriles provides direct access to the thieno[2,3-d]pyrimidine core.[3][4] This scaffold is present in numerous compounds investigated for their potential as:
-
Anticancer Agents: By acting as inhibitors of various kinases.[7]
-
Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.[6][20]
-
CNS Agents: Including anxiolytic and anticonvulsant drugs.[21]
The workflow from this simple thiophene to a complex drug candidate is visualized below.
Caption: Synthetic workflow from the title compound to a drug candidate.
Conclusion
This compound is more than a mere chemical curiosity; it is a synthetically tractable and highly versatile platform for innovation in medicinal chemistry. Its molecular structure is an ideal blend of nucleophilic and electrophilic centers, primed for conversion into more elaborate heterocyclic systems. A thorough understanding of its synthesis via the robust Gewald reaction, combined with precise analytical characterization, empowers researchers to confidently employ this molecule as a foundational element in the quest for novel therapeutic agents. Its continued application in the synthesis of privileged scaffolds like thieno[2,3-d]pyrimidines ensures its relevance in the field of drug discovery for the foreseeable future.
References
- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). European Journal of Medicinal Chemistry.
- Gewald reaction. Wikipedia.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). J. Org. Chem.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Gewald Reaction. Organic Chemistry Portal.
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).
- Selected biologically active 2-aminothiophenes.
- Antimicrobial Activity of 2-Aminothiophene Deriv
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.
- 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. Chemicalbook.
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- Ethyl 2-amino-5-methylthiophene-3-carboxyl
- Methyl 2-aminothiophene-3-carboxyl
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- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online.
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A Technical Guide to the Spectral Analysis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
Introduction
Methyl 2-amino-5-isopropylthiophene-3-carboxylate is a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount. This guide provides an in-depth analysis of the spectral data expected for this molecule, offering a predictive framework for its characterization. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to interpret and utilize spectral data for the structural confirmation of complex organic molecules.
The structural integrity of a molecule is the foundation of its function. In the realm of drug discovery, for instance, even minor structural ambiguities can lead to vastly different biological activities. Therefore, a multi-faceted analytical approach is not just best practice; it is a scientific necessity. By combining the insights from various spectroscopic techniques, we can assemble a complete and validated picture of the molecule's architecture.
Molecular Structure and Predicted Spectral Overview
A clear understanding of the molecule's structure is the first step in predicting and interpreting its spectral data.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the number, connectivity, and chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[1][2]
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
Acquisition: A standard proton spectrum is acquired. Key parameters include the number of scans, pulse width, and acquisition time.
-
Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (typically tetramethylsilane, TMS, at 0.00 ppm).[1]
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5-7.0 | Singlet | 1H | Thiophene-H |
| ~5.5-6.0 | Broad Singlet | 2H | NH₂ |
| ~3.8 | Singlet | 3H | OCH₃ |
| ~3.0 | Septet | 1H | CH(CH₃)₂ |
| ~1.3 | Doublet | 6H | CH(CH ₃)₂ |
Interpretation of the ¹H NMR Spectrum
-
Thiophene Proton (H-4): A singlet is predicted for the single proton on the thiophene ring. Its chemical shift is expected to be in the aromatic region, influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.
-
Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.
-
Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated. Its chemical shift is typically around 3.8 ppm.
-
Isopropyl Protons (-CH(CH₃)₂): The isopropyl group will present as two distinct signals. A septet for the single methine proton, which is split by the six adjacent methyl protons. A doublet for the six equivalent methyl protons, which are split by the single methine proton.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Preparation: A more concentrated sample is often required (50-100 mg) due to the low natural abundance of the ¹³C isotope.[1]
-
Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling, which results in a spectrum of singlets for each unique carbon atom. This simplifies the spectrum and improves the signal-to-noise ratio.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased, baseline corrected, and referenced.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data for this compound is presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~160 | C-NH₂ |
| ~150 | C-isopropyl |
| ~115 | Thiophene C-H |
| ~100 | C-COOCH₃ |
| ~51 | OCH₃ |
| ~30 | C H(CH₃)₂ |
| ~23 | CH(C H₃)₂ |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm.
-
Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon attached to the amino group (C-2) and the carbon attached to the isopropyl group (C-5) will be the most downfield of the ring carbons due to heteroatom and substituent effects. The carbon bearing the proton (C-4) and the carbon attached to the carboxylate group (C-3) will be more upfield.
-
Methyl Ester Carbon: The carbon of the methyl ester group will appear around 51 ppm.
-
Isopropyl Carbons: The methine carbon of the isopropyl group will be found further downfield than the two equivalent methyl carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is the KBr pellet method:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr).[3] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment is run to account for atmospheric CO₂ and water vapor.[4]
-
Sample Spectrum: The KBr pellet is placed in the sample holder, and the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum.
Predicted IR Data
The table below lists the predicted characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3450-3300 | N-H stretch (asymmetric and symmetric) | Medium-Strong |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2970-2870 | C-H stretch (aliphatic) | Medium-Strong |
| ~1680 | C=O stretch (ester) | Strong |
| ~1620 | N-H bend | Medium |
| ~1580 | C=C stretch (thiophene ring) | Medium |
| ~1250 | C-O stretch (ester) | Strong |
Interpretation of the IR Spectrum
-
N-H Vibrations: Two distinct bands in the 3450-3300 cm⁻¹ region are expected for the asymmetric and symmetric stretching vibrations of the primary amine. A bending vibration for the N-H bond should also be visible around 1620 cm⁻¹.
-
C-H Vibrations: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methyl groups will be observed below 3000 cm⁻¹.
-
C=O Vibration: A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl stretch of the ester functional group.
-
C=C and C-O Vibrations: Thiophene ring C=C stretching vibrations are expected around 1580 cm⁻¹. A strong C-O stretching band for the ester will be present in the 1250 cm⁻¹ region.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
A typical procedure for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.[5]
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source at a constant flow rate.
-
Ionization: In the ESI source, a high voltage is applied to the liquid, creating an aerosol of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions.
-
Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Predicted Mass Spectrum Data
The predicted key peaks in the mass spectrum of this compound are:
| m/z | Ion |
| 213 | [M]⁺ (Molecular Ion) |
| 198 | [M - CH₃]⁺ |
| 182 | [M - OCH₃]⁺ |
| 154 | [M - COOCH₃]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (213 g/mol ).
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would include the loss of a methyl radical from the isopropyl group to give a peak at m/z 198, the loss of the methoxy group from the ester to give a peak at m/z 182, and the loss of the entire methoxycarbonyl group to yield a peak at m/z 154.
Caption: A conceptual workflow for the spectral analysis and structural confirmation of a synthesized compound.
Conclusion: A Unified Approach to Structural Elucidation
The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map out the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. By correlating the predicted data with experimentally obtained spectra, researchers can confidently verify the identity and purity of this important thiophene derivative, paving the way for its further investigation and application.
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An In-Depth Technical Guide to Methyl 2-amino-5-isopropylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-amino-5-isopropylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a privileged scaffold in the development of novel therapeutic agents.
Chemical Identity and Nomenclature
This compound is a polysubstituted thiophene derivative. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is functionalized with an amino group at the 2-position, a methoxycarbonyl group at the 3-position, and an isopropyl group at the 5-position.
Systematic IUPAC Name: Methyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate
This nomenclature accurately describes the arrangement of the functional groups on the thiophene core, providing an unambiguous identifier for the molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 149587-85-9[1][2][3][4][5] |
| Molecular Formula | C₉H₁₃NO₂S[2] |
| Molecular Weight | 199.27 g/mol [1][2][4] |
| Canonical SMILES | CC(C)C1=CC(=C(S1)N)C(=O)OC |
| InChI Key | Not readily available |
Synthesis via the Gewald Reaction: A Mechanistic Perspective
The most prominent and efficient method for synthesizing this compound is the Gewald three-component reaction .[6][7][8] This one-pot synthesis is a cornerstone of thiophene chemistry, valued for its operational simplicity and the diversity of accessible structures.[8]
The reaction involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[6] For the synthesis of the title compound, the specific reactants are:
-
Carbonyl Compound: Isobutyraldehyde (2-methylpropanal)
-
α-Cyanoester: Methyl cyanoacetate
-
Sulfur Source: Elemental sulfur
-
Base Catalyst: Typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine.[9][10]
The Underlying Mechanism
The Gewald reaction proceeds through a cascade of interconnected steps, the understanding of which is crucial for optimizing reaction conditions and maximizing yield.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (isobutyraldehyde) and the active methylene group of the α-cyanoester (methyl cyanoacetate).[6] This step forms an electron-deficient α,β-unsaturated intermediate, methyl 2-cyano-4-methylpent-2-enoate. The causality here is the enhanced acidity of the α-protons of the cyanoacetate, which are readily abstracted by the base to form a nucleophilic carbanion that attacks the electrophilic carbonyl carbon.
-
Michael Addition of Sulfur: The elemental sulfur, likely in the form of a reactive polysulfide species generated in the basic medium, undergoes a Michael-type addition to the β-carbon of the unsaturated intermediate.
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, where the newly formed sulfur nucleophile attacks the nitrile carbon. Subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system.
Caption: Workflow of the Gewald three-component synthesis.
Detailed Experimental Protocol
Materials:
-
Isobutyraldehyde
-
Methyl cyanoacetate
-
Elemental sulfur powder
-
Morpholine (or other suitable base)
-
Methanol (or other suitable solvent)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of isobutyraldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol, add elemental sulfur (1.0 eq).
-
Base Addition: Slowly add morpholine (0.5-1.0 eq) to the stirred mixture. An exothermic reaction may be observed. The reaction mixture typically turns dark brown.[11]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, for instance, 45-50°C, for several hours or overnight.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, filter the solid and wash with cold ethanol. If no precipitate forms, dilute the mixture with water and extract with ethyl acetate (3x).[11]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[11] Remove the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.[11]
Physicochemical Properties and Spectral Data
The precise physicochemical properties and spectral data for this compound are not extensively reported in publicly available literature. However, based on analogous structures, the following characteristics can be anticipated.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/State |
| Appearance | Off-white to yellow solid |
| Melting Point | Expected to be a solid at room temperature. For comparison, the melting point of methyl 2-aminothiophene-3-carboxylate is 76-81 °C.[12] |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Purity | Commercially available with purities of 97% or higher.[4] |
Spectral Analysis (Anticipated):
-
¹H NMR: The spectrum would be expected to show characteristic signals for the isopropyl group (a doublet and a septet), the methyl ester group (a singlet), the amino group (a broad singlet), and the thiophene ring proton (a singlet).
-
¹³C NMR: Signals corresponding to the carbons of the thiophene ring, the isopropyl group, the ester carbonyl, and the methyl ester would be present.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1680-1720 cm⁻¹), and C-S stretching of the thiophene ring would be observed.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.27 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13] These compounds serve as versatile building blocks for the synthesis of more complex molecules with diverse pharmacological activities.[13]
A Scaffold for Diverse Biological Activities
Derivatives of 2-aminothiophenes have demonstrated a broad spectrum of biological activities, including:
-
Antiproliferative and Antitumor Activity: Many 2-aminothiophene derivatives have been investigated for their potential as anticancer agents.[14] For instance, thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene precursors, have shown significant antiproliferative effects against breast cancer cell lines.[15]
-
Antimicrobial and Antifungal Activity: The thiophene nucleus is a key component in numerous antimicrobial and antifungal compounds.[13]
-
Antiviral Activity: Certain 2-aminothiophene derivatives have been identified as potent antiviral agents.[13]
-
Anti-inflammatory Activity: This class of compounds has also been explored for the development of new anti-inflammatory drugs.[16]
While specific biological data for this compound is limited in the available literature, its structural features make it an attractive starting point for the synthesis of compound libraries for screening against various therapeutic targets. The amino and ester functionalities provide convenient handles for further chemical modifications.[16]
Caption: Potential derivatization and applications of the core molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. Based on data for analogous compounds, the following hazards should be considered.
GHS Hazard Statements for similar aminothiophenes:
-
H315: Causes skin irritation.[17]
-
H319: Causes serious eye irritation.[17]
-
H335: May cause respiratory irritation.[17]
Recommended Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or chemical goggles.
-
Use a lab coat to prevent skin contact.
-
In case of handling fine powders, a dust mask or respirator may be necessary.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound, readily accessible through the robust Gewald reaction, represents a valuable building block for chemical synthesis. Its privileged 2-aminothiophene core makes it a molecule of high interest for the development of new pharmaceuticals and functional materials. Further research into the specific biological activities of this compound and its derivatives is warranted and holds the potential for significant discoveries in drug development.
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PubChem. Methyl-2-amino-5-methyl-3-thiophenecarboxylate. National Center for Biotechnology Information. Available from: [Link].
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"Methyl 2-amino-5-isopropylthiophene-3-carboxylate" starting material
An In-depth Technical Guide to Methyl 2-amino-5-isopropylthiophene-3-carboxylate as a Pivotal Starting Material
Introduction: The Strategic Importance of a Versatile Heterocycle
This compound is a polysubstituted 2-aminothiophene derivative that has emerged as a cornerstone in the synthesis of complex heterocyclic systems. Its true value lies in its role as a versatile starting material, particularly for the construction of thieno[2,3-d]pyrimidine scaffolds.[1][2][3] This bicyclic heterocycle is of profound interest to researchers in drug development due to its structural analogy to purines, allowing it to interact with a wide array of biological targets. Consequently, thieno[2,3-d]pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.
Core Synthesis: The Gewald Reaction
The most efficient and widely adopted method for synthesizing this compound is the Gewald aminothiophene synthesis.[4][5] This powerful one-pot, multi-component reaction offers a straightforward route to polysubstituted 2-aminothiophenes from readily available precursors.[4][5]
Reaction Principles and Mechanism
The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5] For the target compound, the specific reactants are isobutyraldehyde (or a related ketone), methyl cyanoacetate, and elemental sulfur. A base, typically a secondary amine like morpholine or triethylamine, is used as a catalyst.[6]
The reaction mechanism, though complex, is understood to proceed through several key stages:[5][7][8]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl group of isobutyraldehyde and the active methylene group of methyl cyanoacetate to form a stable α,β-unsaturated cyanoester intermediate.[5][7]
-
Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is added to the reaction. The mechanism of sulfur ring-opening and subsequent addition is complex, but it is postulated to form a polysulfide intermediate.[7][8]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene aromatic ring system.[5] The aromatization of the thiophene ring is the thermodynamic driving force for the reaction.[8]
Recent computational studies using density functional theory (DFT) have further elucidated the mechanism, confirming the Knoevenagel condensation as the initial step and exploring the various pathways for the decomposition of polysulfide intermediates.[7][8]
Caption: Generalized workflow of the Gewald Reaction for aminothiophene synthesis.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative example based on established Gewald reaction procedures.[6][9]
Materials:
-
Isobutyraldehyde
-
Methyl cyanoacetate
-
Elemental Sulfur powder
-
Morpholine (or Triethylamine)
-
Methanol or Ethanol
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred mixture of isobutyraldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol (or another suitable solvent), slowly add morpholine (catalytic amount) over 30 minutes at a temperature of 35-40 °C.
-
Stir the reaction mixture at approximately 45-50 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A precipitate may form.
-
If a solid precipitates, filter it off and wash with cold ethanol.
-
If no precipitate forms, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic phases, wash with water and then with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield the pure this compound.
Physicochemical Properties and Characterization
The physical and chemical properties of the title compound are crucial for its handling, storage, and subsequent reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO₂S | [10] |
| Molecular Weight | 199.27 g/mol | [10] |
| Appearance | Liquid | [10] |
| Purity | Typically ≥95% | [10] |
| CAS Number | 149587-85-9 | [11] |
Structural confirmation is typically achieved through standard spectroscopic methods. While specific spectra for the isopropyl derivative are not detailed in the provided results, data for analogous aminothiophenes can be used for interpretation.[6]
-
¹H NMR: Expected signals would include singlets for the amino (-NH₂) protons, a singlet for the thiophene ring proton, signals for the isopropyl group (a septet and a doublet), and a singlet for the methyl ester (-OCH₃) protons.
-
¹³C NMR: Resonances corresponding to the carbons of the thiophene ring, the isopropyl group, the ester carbonyl, and the methyl ester carbon would be observed.
-
IR Spectroscopy: Characteristic absorption bands would be seen for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1650-1700 cm⁻¹), and C-O stretching.[6]
Application in Drug Development: A Gateway to Thieno[2,3-d]pyrimidines
The primary utility of this compound in drug discovery is its function as a key intermediate for synthesizing thieno[2,3-d]pyrimidines.[1][12] The 2-amino and 3-carboxylate groups are perfectly positioned to undergo cyclization reactions to form the fused pyrimidine ring.
Synthetic Strategy
The conversion of the 2-aminothiophene to the thieno[2,3-d]pyrimidin-4(3H)-one core is a common and efficient transformation.[1]
-
Cyclization with Formamide: A straightforward method involves heating the aminothiophene starting material with an excess of formamide. This reaction directly provides the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.[1][12]
-
Chlorination: The resulting pyrimidinone can then be chlorinated, typically using phosphorus oxychloride (POCl₃), to produce a 4-chloro-thieno[2,3-d]pyrimidine.[12]
-
Functionalization: This chlorinated intermediate is a versatile electrophile. It can readily undergo nucleophilic aromatic substitution (SNAr) reactions with various amines, hydrazines, or other nucleophiles to install diverse side chains at the 4-position, enabling the creation of large libraries of compounds for biological screening.[3][12]
Caption: Key pathway from the starting material to diverse thienopyrimidine derivatives.
Biological Significance
This synthetic flexibility is crucial because the substituents at the 4-position of the thieno[2,3-d]pyrimidine ring system are often key determinants of biological activity and target selectivity. Derivatives synthesized from this core have been investigated as:
-
Kinase Inhibitors: For treating cancers by targeting dysfunctional cell signaling.[13]
-
Microtubule Targeting Agents: A series of 5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines, synthesized from a related aminothiophene via the Gewald reaction, have shown potent antiproliferative and microtubule depolymerizing activity.[3]
-
Cytostatic Agents: 2-aminothiophene-3-carboxylic acid ester derivatives have shown selective cytostatic effects against various cancer cell lines, including prostate cancer and T-cell lymphoma.[14]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound and its precursors. While a specific Safety Data Sheet (SDS) for the isopropyl derivative is not available in the search results, data for analogous compounds provide essential guidance.[15][16][17]
Hazard Identification:
-
Classification: Analogous compounds are considered hazardous, typically causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[16][17]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and prevent contact with skin and eyes.[15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[16]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[15][17]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15][17]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block that provides an efficient entry point to the medicinally significant thieno[2,3-d]pyrimidine class of compounds. Its synthesis via the robust and reliable Gewald reaction allows for the production of this key starting material from simple precursors. Understanding the chemistry, properties, and synthetic potential of this compound empowers researchers and drug development professionals to design and execute innovative synthetic campaigns, accelerating the discovery of novel therapeutic agents.
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. ACS Publications. [Link]
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Abdel-Aziz, A. A. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. PMC. [Link]
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Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link]
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A Senior Application Scientist's Guide to Methyl 2-amino-5-isopropylthiophene-3-carboxylate: Synthesis, Reactivity, and Applications
Abstract: This technical guide provides an in-depth analysis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate, a key heterocyclic intermediate in modern organic synthesis and medicinal chemistry. We will explore its efficient synthesis via the Gewald multicomponent reaction, delve into the mechanistic underpinnings of this process, and elucidate the compound's versatile chemical reactivity. Furthermore, this document highlights its strategic importance as a scaffold for the development of pharmacologically active agents, supported by detailed experimental protocols, reactivity schemes, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene motif is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, five-membered heterocyclic structure, endowed with both a nucleophilic amino group and an electron-withdrawing ester, provides a unique platform for constructing complex molecular architectures. These compounds are foundational intermediates for a wide array of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are recognized for their diverse and potent biological activities, including roles as kinase inhibitors in cancer therapy.[2][3]
This compound (CAS No. 149587-85-9) is a polysubstituted derivative within this class. The isopropyl group at the 5-position enhances lipophilicity, a critical parameter for modulating the pharmacokinetic properties of drug candidates, such as membrane permeability and metabolic stability. This guide focuses on the practical synthesis, chemical behavior, and strategic applications of this specific and valuable intermediate.
Physicochemical Properties & Characterization
A comprehensive understanding of a chemical intermediate begins with its fundamental physical and chemical properties. These data are crucial for reaction planning, purification, and safety assessment.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 149587-85-9 | [4] |
| Molecular Formula | C9H13NO2S | [5] |
| Molecular Weight | 199.27 g/mol | [5] |
| Appearance | Solid (inferred from analogs) | |
| SMILES String | COC(=O)c1cc(sc1N)C(C)C | - |
| InChI Key | GHPDMFBHITXJAZ-UHFFFAOYSA-N (analog) |
Characterization: The structure of the title compound is typically confirmed using standard analytical techniques. 1H NMR spectroscopy would reveal characteristic signals for the isopropyl protons, the methyl ester protons, the amino group protons, and the lone thiophene ring proton. 13C NMR would show distinct peaks for each carbon atom. Infrared (IR) spectroscopy is used to identify key functional groups, such as the N-H stretches of the primary amine (typically ~3300-3400 cm-1) and the C=O stretch of the ester (around 1660-1680 cm-1).[6] Mass spectrometry confirms the molecular weight of the compound.
Core Synthesis: The Gewald Multicomponent Reaction
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8] This one-pot, multicomponent condensation brings together a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1] The elegance of this reaction lies in its atom economy and the direct assembly of a highly functionalized heterocyclic core from simple, acyclic precursors.
Reaction Mechanism
The mechanism of the Gewald reaction, while not fully elucidated in its entirety until decades after its discovery, is now understood to proceed through several key stages.[8][9][10]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (3-methyl-2-butanone) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate. The base, typically a secondary amine like morpholine or triethylamine, serves to deprotonate the α-cyanoester, generating the nucleophile for the condensation.[8][9]
-
Sulfur Addition: The α,β-unsaturated intermediate is deprotonated by the base at the α-carbon. This carbanion then attacks the elemental sulfur ring (S8), leading to the formation of a polysulfide intermediate.[9][10][11]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. A thiolate anion attacks the nitrile carbon, forming a five-membered ring. Subsequent tautomerization and aromatization, driven by the formation of the stable thiophene ring, yield the final 2-aminothiophene product.[8][11]
Synthesis Pathway Diagram
Caption: The Gewald multicomponent reaction pathway.
Detailed Experimental Protocol
This protocol is a representative example based on established Gewald reaction procedures and should be performed by qualified personnel with appropriate safety precautions.[6]
Materials:
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Methyl cyanoacetate
-
Elemental sulfur (powder)
-
Morpholine (or Triethylamine)
-
Methanol or Ethanol
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred mixture of 3-methyl-2-butanone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.05 eq) in methanol (approx. 3-4 mL per mmol of ketone) at room temperature, add morpholine (0.5 eq) dropwise over 10-15 minutes.
-
Causality: The slow addition of the base controls the initial exothermic Knoevenagel condensation. Methanol is a suitable polar protic solvent that facilitates the dissolution of reactants and intermediates.
-
Heat the reaction mixture to 45-50 °C and stir for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Gentle heating provides the necessary activation energy for the sulfur addition and cyclization steps without promoting side reactions.
-
Upon completion, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash it sequentially with water and saturated brine solution.
-
Causality: The aqueous workup removes the catalyst and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Derivatization
The title compound possesses two primary reactive sites: the nucleophilic 2-amino group and the electrophilic 3-ester group. This dual functionality makes it an exceptionally versatile building block for synthesizing more complex heterocyclic systems.[3][12]
-
Reactions at the Amino Group: The primary amine is highly nucleophilic and readily undergoes acylation with acid chlorides or anhydrides, reaction with isocyanates to form ureas, and condensation with aldehydes or ketones to form Schiff bases (imines).
-
Cyclocondensation Reactions: The most significant application is its use in cyclocondensation reactions. For example, reacting the aminothiophene with formamide or orthoformates can lead to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones. These fused pyrimidine rings are central cores in many kinase inhibitors and other pharmaceuticals.
-
Reactions at the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also undergo amidation by reaction with amines, often at elevated temperatures, to form 2-aminothiophene-3-carboxamides. These carboxamides are also valuable intermediates for further synthesis.[1]
Key Reactivity Pathways Diagram
Caption: Major reactivity pathways for derivatization.
Applications in Drug Discovery and Development
Substituted 2-aminothiophenes are cornerstones in the synthesis of pharmaceuticals and agrochemicals.[12] this compound serves as a critical starting material for generating libraries of diverse compounds for high-throughput screening.
-
Precursor to Bioactive Molecules: Its structure is embedded in molecules designed as anticancer agents, antivirals, antibacterials, and anti-inflammatory drugs.[1][13] The ability to readily modify both the amino and ester groups allows for systematic Structure-Activity Relationship (SAR) studies.
-
Analogs of Marketed Drugs: While not a direct intermediate, the core structure is highly related to the local anesthetic Articaine . Articaine is chemically named 4-methyl-3-[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid methyl ester.[14] It contains a substituted aminothiophene carboxylic acid methyl ester core, demonstrating the pharmaceutical industry's validation of this scaffold for producing safe and effective drugs. The synthesis of Articaine and related compounds often starts from intermediates like methyl 3-amino-4-methylthiophene-2-carboxylate, which is prepared through similar synthetic logic.[15][16][17]
-
Kinase Inhibitors: The thieno[2,3-d]pyrimidine scaffold, directly accessible from the title compound, is a well-known "hinge-binding" motif for ATP-competitive kinase inhibitors, which are a major class of modern cancer therapeutics.[2]
Safety and Handling
Based on safety data for structurally similar compounds like Methyl 3-amino-2-thiophenecarboxylate, appropriate precautions must be taken.[18]
-
Hazard Classifications: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[18] Avoid breathing dust.
-
Storage: Store in a cool, dry place in a tightly sealed container. It is incompatible with strong oxidizing agents.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its straightforward and efficient synthesis via the Gewald reaction, combined with its predictable and versatile reactivity, makes it an invaluable asset for chemists in both academic and industrial settings. As the demand for novel, structurally diverse small molecules continues to grow in drug discovery, the importance of foundational building blocks like this substituted aminothiophene will only increase, paving the way for the next generation of therapeutics and functional materials.
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The Versatile Building Block: A Technical Guide to Methyl 2-amino-5-isopropylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and utility as a synthetic intermediate.[1][2] These five-membered heterocyclic compounds are key components in a variety of pharmacologically active molecules, demonstrating properties that include anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4][5] The versatility of the 2-aminothiophene ring system stems from its unique electronic properties and the ability to introduce a wide range of substituents at various positions, allowing for the fine-tuning of its biological and physical characteristics. Methyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS No. 149587-85-9) is a notable member of this class, offering a unique combination of functional groups that make it a valuable building block for the synthesis of more complex molecules.[6][7] This guide provides an in-depth exploration of its synthesis, properties, and potential applications.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from data on analogous 2-aminothiophene derivatives.
| Property | Predicted Value/Information | Source/Basis for Prediction |
| CAS Number | 149587-85-9 | [6][7][8] |
| Molecular Formula | C₉H₁₃NO₂S | [7] |
| Molecular Weight | 199.27 g/mol | [7] |
| Appearance | Expected to be a crystalline solid, ranging from white to yellow or brown. | Analogy with similar 2-aminothiophenes.[9] |
| Solubility | Likely soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF. | General solubility of 2-aminothiophene derivatives. |
| Melting Point | Not reported; predicted to be in a similar range to related 5-alkyl derivatives. | Comparison with analogs. |
Synthesis via the Gewald Reaction: A Powerful and Efficient Method
The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[10][11][12] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[10][11][12]
Reaction Mechanism
The Gewald reaction proceeds through a series of well-established steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (isobutyraldehyde in this case) and the active methylene compound (methyl cyanoacetate).[12]
-
Michael Addition: Elemental sulfur undergoes a nucleophilic attack by the enolate of the Knoevenagel product.
-
Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[12]
Caption: The Gewald reaction mechanism for the synthesis of the target compound.
Experimental Protocol (Inferred)
This protocol is based on established procedures for the Gewald synthesis of similar 2-aminothiophene derivatives.
Materials:
-
Isobutyraldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine or another suitable base (e.g., triethylamine, piperidine)
-
Methanol or Ethanol (solvent)
Procedure:
-
To a stirred solution of isobutyraldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol, add elemental sulfur (1.1 eq).
-
Slowly add morpholine (0.5 eq) to the reaction mixture at room temperature. A mild exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
δ 6.5-7.0 (s, 1H): Thiophene ring proton (H-4).
-
δ 5.5-6.5 (br s, 2H): Amino group protons (-NH₂).
-
δ 3.7-3.9 (s, 3H): Methyl ester protons (-OCH₃).
-
δ 2.8-3.2 (septet, 1H): Isopropyl methine proton (-CH(CH₃)₂).
-
δ 1.2-1.4 (d, 6H): Isopropyl methyl protons (-CH(CH₃)₂).
¹³C NMR Spectroscopy
-
δ 165-170: Carbonyl carbon of the ester.
-
δ 155-160: C2 carbon of the thiophene ring (attached to the amino group).
-
δ 140-145: C5 carbon of the thiophene ring (attached to the isopropyl group).
-
δ 115-120: C4 carbon of the thiophene ring.
-
δ 100-105: C3 carbon of the thiophene ring.
-
δ 50-55: Methyl ester carbon.
-
δ 30-35: Isopropyl methine carbon.
-
δ 20-25: Isopropyl methyl carbons.
Infrared (IR) Spectroscopy
-
3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.[13][15]
-
2960-2850 cm⁻¹: C-H stretching vibrations of the isopropyl and methyl groups.[15]
-
1700-1660 cm⁻¹: C=O stretching vibration of the ester carbonyl group.[13]
-
1620-1580 cm⁻¹: N-H bending vibration.
-
~1550 cm⁻¹: C=C stretching vibrations of the thiophene ring.[13]
Mass Spectrometry
The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 199. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the entire ester group (-COOCH₃, M-59), which are common fragmentation pathways for methyl esters.[16][17][18][19][20]
Applications in Drug Discovery and Development
The 2-aminothiophene scaffold is a cornerstone in the development of novel therapeutic agents. The presence of the amino and carboxylate functionalities in this compound allows for its use as a versatile synthon for the construction of a variety of heterocyclic systems, particularly thienopyrimidines, which are known to exhibit a broad range of biological activities.[2][21]
Caption: Potential applications of the title compound in drug discovery.
-
Anticancer Activity: Derivatives of 2-aminothiophenes have shown significant potential as anticancer agents by acting as kinase inhibitors, tubulin polymerization inhibitors, and apoptosis inducers.[3][5] The title compound can serve as a starting material for the synthesis of novel compounds with potential cytostatic and cytotoxic activities.[3][22]
-
Antimicrobial Agents: The thiophene nucleus is present in numerous antimicrobial drugs. The 2-aminothiophene scaffold can be elaborated to produce compounds with activity against a range of bacterial and fungal pathogens.[2][5]
-
Anti-inflammatory Properties: Certain 2-aminothiophene derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade.[9]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its efficient one-pot synthesis via the Gewald reaction, coupled with the presence of reactive amino and ester functional groups, makes it an attractive starting material for the construction of a wide array of more complex heterocyclic systems. While specific research on this particular derivative is emerging, the well-established importance of the 2-aminothiophene scaffold in medicinal chemistry strongly suggests its potential for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this promising compound.
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Methyl 2-amino-5-isopropylthiophene-3-carboxylate: A Technical Guide on its Synthesis, History, and Applications
Introduction
The thiophene ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] First identified in 1882 by Viktor Meyer as an impurity in benzene, thiophene and its derivatives have become indispensable building blocks in the development of pharmaceuticals and agrochemicals.[3][4] Their significance lies in their ability to act as bioisosteres for phenyl groups, often leading to improved pharmacological profiles.[3][5] Within this important class of heterocycles, the 2-aminothiophenes represent a particularly versatile and valuable subclass.
This technical guide focuses on a representative member of this family, Methyl 2-amino-5-isopropylthiophene-3-carboxylate. While the specific discovery of this individual molecule is not a singular, landmark event, its history is intrinsically woven into the development of a powerful synthetic methodology that unlocked the vast chemical space of polysubstituted thiophenes: the Gewald reaction.[6][7] This document will provide an in-depth exploration of the historical context, the pivotal synthetic reaction enabling its creation, a detailed experimental protocol, its chemical properties, and its applications in modern drug discovery.
The Historical Ascent of Thiophenes in Medicinal Chemistry
The journey of thiophene from a curious benzene contaminant to a key component in drug design is a testament to its unique chemical properties.[1] Its structural similarity to benzene allows it to mimic the phenyl group in interactions with biological targets, yet the presence of the sulfur heteroatom imparts distinct electronic and steric properties that can be exploited to fine-tune a molecule's efficacy, selectivity, and metabolic stability.[3][5]
Over the decades, this has led to the incorporation of the thiophene motif into numerous blockbuster drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tinoridine.[1][2][8] The wide-ranging biological activities exhibited by thiophene-containing compounds—spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects—underscore the scaffold's profound impact on therapeutic innovation.[1][8][9]
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The "discovery" of molecules like this compound is fundamentally a story of synthetic innovation. The development that made this and countless other polysubstituted 2-aminothiophenes readily accessible was the Gewald aminothiophene synthesis, first reported by German chemist Karl Gewald in the 1960s.[6][7][10] This multicomponent reaction has become a universal and highly versatile method for constructing the 2-aminothiophene core due to its operational simplicity, the ready availability of starting materials, and its tolerance of a wide range of functional groups.[6][11]
The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7] This one-pot synthesis provides direct access to highly functionalized thiophenes that are ideal starting points for further chemical elaboration and the construction of more complex heterocyclic systems, such as thienopyrimidines, which are themselves important pharmacophores.[12][13]
Reaction Mechanism
The mechanism of the Gewald reaction has been elucidated and is understood to proceed through several key steps.[7] The process begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.
Caption: Mechanism of the Gewald synthesis for the target compound.
Synthesis of this compound: A Technical Protocol
The following is a representative, field-proven protocol for the synthesis of the title compound via the Gewald reaction. The choice of 3-methyl-2-butanone as the ketone component directly yields the desired 5-isopropyl substituent.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis protocol.
Step-by-Step Methodology
-
Reagent Preparation: To a stirred mixture of 3-methyl-2-butanone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.) in a suitable solvent such as ethanol or methanol (3-4 mL per gram of ketone), add a basic catalyst.[14]
-
Causality: The solvent facilitates the dissolution of reactants and heat transfer. Ethanol is a common and effective choice.
-
-
Catalyst Addition: Slowly add morpholine (0.1-0.2 eq.) or another suitable base like diethylamine or triethylamine over a period of 20-30 minutes, ensuring the reaction temperature is maintained between 35-45 °C.[14]
-
Causality: The base is crucial for catalyzing the initial Knoevenagel condensation. Slow addition is necessary to control the initial exotherm of the reaction.
-
-
Reaction Execution: After the addition of the catalyst is complete, stir the reaction mixture at a slightly elevated temperature, typically 45-50 °C, for 2-4 hours.[14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Gentle heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Filter the solid precipitate and wash it with a small amount of cold ethanol to remove residual starting materials and impurities.
-
Causality: The product is typically a solid with lower solubility in the cold reaction solvent, allowing for straightforward isolation by filtration.
-
-
Purification: For higher purity, the crude product can be recrystallized from an appropriate solvent, such as ethanol or a mixture of ethanol and water.
-
Causality: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity suitable for further use.
-
Physicochemical and Spectroscopic Data
The properties of this compound can be predicted based on data from closely related analogs.
| Property | Value | Source/Reference |
| Molecular Formula | C₉H₁₃NO₂S | - |
| Molecular Weight | 199.27 g/mol | - |
| Appearance | Expected to be a white to yellow solid | [14] |
| Melting Point | Expected in the range of 70-150 °C (Varies with purity) | [14] |
| Solubility | Soluble in most organic solvents (e.g., DMSO, CH₂Cl₂) | - |
| Key IR Peaks (cm⁻¹) | ~3400-3300 (N-H), ~1660 (C=O, ester) | [14] |
| ¹H NMR Signals (ppm) | Amine protons (broad singlet), thiophene proton (singlet), isopropyl protons (doublet and septet), methyl ester protons (singlet) | [14] |
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile chemical intermediate.[13][15] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, makes it an ideal precursor for constructing a diverse range of more complex heterocyclic systems.
The primary application of this and related 2-aminothiophenes is in the synthesis of thieno[2,3-d]pyrimidines.[13] These fused heterocyclic systems are prominent in medicinal chemistry and are investigated for a wide range of biological activities, including:
-
Kinase Inhibition: For the development of anticancer agents.[15]
-
Anti-inflammatory Agents: As inhibitors of enzymes like COX and LOX.[8]
-
Antimicrobial and Antiviral Compounds: Serving as the core for novel antibiotics and antivirals.[5][9]
-
Central Nervous System (CNS) Agents: For conditions like anxiety and psychosis.[2]
Caption: Applications of the title compound as a chemical intermediate.
Conclusion
This compound stands as a prime example of a molecule whose significance is derived from the power of the synthetic method used to create it. While its individual "discovery" is not a distinct historical event, its existence is a direct consequence of the ingenuity behind the Gewald reaction. This robust and versatile synthesis has provided medicinal chemists with a straightforward and efficient route to a vast library of 2-aminothiophene building blocks. The continued application of these intermediates in the synthesis of complex, biologically active molecules ensures that the legacy of the Gewald reaction will continue to fuel innovation in drug discovery and development for years to come.
References
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- Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976-10-01).
- Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. (2011-01-01).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa.
- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025-08-09).
- Gewald reaction - Wikipedia.
- 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
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- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
- Thiophene-Based Compounds | Encyclopedia MDPI.
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- Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 - Sigma-Aldrich.
- Methyl 2-amino-3-thiophenecarboxylate - High purity | EN - Georganics.
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- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (2021-07-19).
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Methodological & Application
Application Note & Protocol: Synthesis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate via the Gewald Reaction
Introduction: The Enduring Utility of the Gewald Reaction in Heterocyclic Chemistry
The synthesis of polysubstituted 2-aminothiophenes is a cornerstone of modern medicinal and materials chemistry. These scaffolds are prevalent in a wide array of biologically active compounds, exhibiting properties ranging from antiviral to anti-inflammatory and antiprotozoal activities.[1][2] The Gewald reaction, first reported by Karl Gewald in 1966, remains one of the most efficient and versatile methods for constructing these valuable heterocyclic systems.[1][3] This multicomponent reaction elegantly combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to afford highly functionalized 2-aminothiophenes in a single step.[4][5] The operational simplicity, ready availability of starting materials, and mild reaction conditions contribute to its widespread adoption in both academic and industrial research.[3][6]
This document provides a detailed protocol and in-depth scientific rationale for the synthesis of a specific, high-value 2-aminothiophene derivative, Methyl 2-amino-5-isopropylthiophene-3-carboxylate , utilizing the principles of the Gewald reaction. This particular compound serves as a crucial building block for the development of novel pharmaceuticals and functional materials.[7][8][9]
The Gewald Reaction Mechanism: A Stepwise Elucidation
The mechanistic pathway of the Gewald reaction has been a subject of extensive study, with the initial and rate-determining step being a Knoevenagel condensation.[2][10] The reaction sequence can be dissected as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (3-methyl-2-butanone) and the active methylene nitrile (methyl cyanoacetate). The basic catalyst, typically a secondary amine like morpholine or triethylamine, deprotonates the α-carbon of the nitrile, which then undergoes a nucleophilic attack on the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[5][10]
-
Sulfur Addition: Elemental sulfur (S₈) is then added to the reaction mixture. The exact mechanism of sulfur addition is complex, but it is postulated that the α,β-unsaturated nitrile intermediate is deprotonated at the allylic position by the base, forming a nucleophilic species that attacks and opens the S₈ ring, leading to a polysulfide intermediate.[2][11][12]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the terminal sulfur atom attacks the cyano group.[2][10] A subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system.[10] The final product is thermodynamically favored, driving the reaction to completion.[11][12]
The choice of base is critical; morpholine is often favored as it not only acts as a catalyst but also aids in the dissolution of elemental sulfur.[5]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the target compound from 3-methyl-2-butanone, methyl cyanoacetate, and elemental sulfur.
Reactant and Solvent Data
| Compound | Formula | MW ( g/mol ) | Amount | Molar Equiv. | Density (g/mL) | Comments |
| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 8.61 g (10 mL) | 1.0 | 0.805 | Starting ketone |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 9.91 g (8.8 mL) | 1.0 | 1.123 | Active methylene nitrile |
| Sulfur (elemental) | S | 32.06 | 3.21 g | 1.0 | - | Sulfur source |
| Morpholine | C₄H₉NO | 87.12 | 8.71 g (8.7 mL) | 1.0 | 1.007 | Base catalyst |
| Ethanol | C₂H₆O | 46.07 | 50 mL | - | 0.789 | Solvent |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine 3-methyl-2-butanone (10 mL, 0.1 mol), methyl cyanoacetate (8.8 mL, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in ethanol (50 mL).
-
Addition of Base: While stirring the mixture at room temperature, add morpholine (8.7 mL, 0.1 mol) dropwise from the dropping funnel over a period of 15-20 minutes. The addition is exothermic, and the reaction temperature may rise. Maintain gentle stirring to ensure homogeneity.
-
Reaction Execution: After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether: ethyl acetate).[13] The reaction is typically complete within 3-4 hours.
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (200 mL) with stirring.
-
The crude product will precipitate as a solid. If an oily layer forms, continue stirring until it solidifies.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual morpholine and other water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[1]
-
Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization: The final product, this compound, should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Scientific Rationale and Trustworthiness of the Protocol
The presented protocol is designed for robustness and reproducibility. The choice of reactants and conditions is grounded in established principles of the Gewald reaction.
-
Choice of Reactants: 3-Methyl-2-butanone provides the C4-C5 and the 5-isopropyl substituent of the thiophene ring. Methyl cyanoacetate serves as the source for the C2-amino and C3-carboxylate functionalities. Elemental sulfur is the most common and cost-effective sulfur source for this reaction.[2][4]
-
Role of Morpholine: Morpholine acts as a bifunctional reagent. It is a sufficiently strong base to catalyze the Knoevenagel condensation and also facilitates the dissolution of elemental sulfur, potentially by forming morpholine polysulfides, which are reactive intermediates.[5]
-
Reaction Conditions: A reaction temperature of 50-60 °C is generally sufficient to promote the reaction without leading to significant side product formation.[5] The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its appropriate boiling point for this reaction.
-
Work-up and Purification: Precipitation in ice-cold water is an effective method for isolating the crude product, as 2-aminothiophene derivatives are typically solids with low water solubility. Recrystallization is a standard and effective technique for purifying solid organic compounds, yielding a product of high purity.[1]
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
3-Methyl-2-butanone and methyl cyanoacetate are flammable and should be handled away from ignition sources.
-
Morpholine is corrosive and should be handled with care.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Conclusion
The Gewald reaction provides a powerful and straightforward route for the synthesis of polysubstituted 2-aminothiophenes. The protocol detailed herein for the synthesis of this compound is a reliable and well-substantiated method, drawing upon the extensive body of literature surrounding this important name reaction. By understanding the underlying mechanism and the rationale for each step, researchers can confidently apply and adapt this protocol for the synthesis of a wide range of valuable 2-aminothiophene derivatives.
References
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- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
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- Methyl 2-aminothiophene-3-carboxyl
- Antimicrobial Activity of 2-Aminothiophene Deriv
- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI.
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxyl
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The Versatile Building Block: Methyl 2-amino-5-isopropylthiophene-3-carboxylate in Synthetic Chemistry
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desired biological activities. Among the myriad of heterocyclic scaffolds, the 2-aminothiophene core stands out as a "privileged" structure, a term coined to denote molecular frameworks that are capable of binding to multiple biological targets.[1][2] Methyl 2-amino-5-isopropylthiophene-3-carboxylate is a prime exemplar of this class, offering a unique combination of electronic properties and functional group handles that make it an invaluable intermediate in the synthesis of a wide array of biologically active compounds.[3][4] Its utility spans across various therapeutic areas, including the development of anticancer, anti-inflammatory, and antimicrobial agents.[5][6]
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only the "how" but also the "why" behind the synthetic manipulations of this versatile building block, grounded in established chemical principles and supported by authoritative literature.
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below. These values are predicted based on the known properties of closely related analogs and computational models.
| Property | Value |
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Estimated 80-90 °C |
| Boiling Point | Estimated >300 °C |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO |
| pKa (amine) | Estimated 3-4 |
| LogP | Estimated 2.5-3.0 |
Note: Experimental values may vary. It is recommended to determine these properties for each synthesized batch.
Core Synthesis: The Gewald Reaction
The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8] This one-pot, multi-component reaction offers a convergent and atom-economical approach to this important heterocyclic system.[9]
Reaction Principle
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[7] The reaction proceeds through a sequence of steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur, and culminating in a ring-closing cyclization and tautomerization to yield the stable 2-aminothiophene product.[7]
Visualizing the Gewald Reaction Workflow
Caption: Workflow for the Gewald synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-aminothiophenes.[10]
Materials:
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Methanol
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-butanone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol.
-
Addition of Base: To the stirred mixture, slowly add morpholine (0.5 eq) at room temperature. A gradual color change to dark brown is typically observed.
-
Reaction: Heat the reaction mixture to 45-50°C and stir for 3-5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, pour it into cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic extracts and wash with water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound as a solid.
Rationale for Experimental Choices:
-
Choice of Base: Morpholine is a commonly used base for the Gewald reaction as it effectively catalyzes the initial Knoevenagel condensation without promoting significant side reactions.
-
Solvent: Methanol is a good solvent for the reactants and facilitates the reaction at a moderate temperature.
-
Purification: Recrystallization is often sufficient for obtaining a high-purity product. However, for more challenging purifications, silica gel chromatography provides a reliable alternative.
Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The true value of this compound lies in its utility as a versatile synthon for the construction of more complex, biologically active molecules. The presence of the nucleophilic 2-amino group and the electrophilic 3-carboxylate group allows for a diverse range of chemical transformations.
Synthesis of Thieno[2,3-d]pyrimidines: A Case Study
One of the most significant applications of this building block is in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a broad spectrum of pharmacological activities, including kinase inhibition for cancer therapy.
Visualizing the Synthesis of Thieno[2,3-d]pyrimidines
Caption: Synthetic pathway to Thieno[2,3-d]pyrimidines.
Protocol for Thieno[2,3-d]pyrimidine Synthesis
The following two-step protocol outlines a general procedure for the synthesis of a thieno[2,3-d]pyrimidin-4-one derivative.
Step 1: Amidation of the Ester
-
Reaction Setup: Dissolve this compound in an excess of a methanolic solution of ammonia.
-
Reaction: Stir the mixture in a sealed vessel at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 2-amino-5-isopropylthiophene-3-carboxamide. This intermediate can often be used in the next step without further purification.
Step 2: Cyclization to the Thienopyrimidine Core
-
Reaction Setup: Mix the crude 2-amino-5-isopropylthiophene-3-carboxamide with an excess of formamide.
-
Reaction: Heat the mixture at a high temperature (typically 150-180°C) for several hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into water. The precipitated solid can be collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired thieno[2,3-d]pyrimidin-4-one.
Causality in Experimental Choices:
-
Amidation First: The conversion of the ester to the more reactive amide is a crucial first step for the subsequent cyclization.
-
Formamide as a Reagent and Solvent: In the cyclization step, formamide serves as both a reactant (providing the C4 carbon of the pyrimidine ring) and a high-boiling solvent.
Conclusion
This compound is a highly valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the presence of two reactive functional groups make it an ideal starting material for the construction of a diverse array of heterocyclic compounds, most notably the pharmacologically significant thieno[2,3-d]pyrimidines. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their drug discovery and development endeavors.
References
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- Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 131(3), 279-293.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
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Wikipedia. (2023, December 26). Gewald reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Thieno[2,3-d]pyrimidines from Methyl 2-amino-5-isopropylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural analogy has rendered thieno[2,3-d]pyrimidine derivatives a focal point in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This guide provides a detailed technical overview and actionable protocols for the synthesis of thieno[2,3-d]pyrimidines, commencing with the versatile building block, Methyl 2-amino-5-isopropylthiophene-3-carboxylate. We will delve into the foundational Gewald reaction for the synthesis of the aminothiophene precursor and subsequently explore its efficient cyclization into the thienopyrimidinone core, followed by further functionalization crucial for drug discovery programs.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The fusion of a thiophene ring with a pyrimidine moiety creates the thienopyrimidine system, which exists in several isomeric forms. Among these, the thieno[2,3-d]pyrimidine skeleton has emerged as a cornerstone in the development of novel therapeutics.[1] Its structural resemblance to adenine allows it to interact with a variety of biological targets, leading to its investigation in numerous disease areas. For instance, certain derivatives have shown potent inhibitory activity against kinases like PI3K, which are implicated in cancer progression.[3] The versatility of this scaffold, allowing for substitutions at various positions, provides a rich chemical space for the optimization of potency, selectivity, and pharmacokinetic properties.
Foundational Synthesis: The Gewald Reaction
The journey to our target scaffold begins with the synthesis of the key intermediate, this compound. The most efficient and widely adopted method for constructing such polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4]
Mechanistic Insight
The Gewald reaction is a one-pot synthesis that brilliantly combines a carbonyl compound (in this case, 3-methyl-2-butanone to introduce the isopropyl group), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5][6] The reaction proceeds through an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[5]
Diagram: The Gewald Reaction Workflow
The following diagram illustrates the logical flow of the Gewald reaction to obtain the starting material.
Caption: Workflow of the Gewald three-component reaction.
Core Synthesis: From Aminothiophene to Thieno[2,3-d]pyrimidin-4(3H)-one
The most direct and effective method for constructing the pyrimidine ring onto the 2-aminothiophene core involves a cyclocondensation reaction with formamide.[7] This transformation is typically achieved through thermal heating or, more efficiently, using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields.[7]
Causality in Experimental Design
-
Choice of Reagent: Formamide serves as the source for the two carbon atoms and one nitrogen atom required to form the pyrimidinone ring. It conveniently decomposes under heat to provide the necessary fragments for cyclization.
-
Reaction Conditions: Conventional heating requires high temperatures (often >150 °C) and prolonged reaction times.[7] Microwave-assisted synthesis offers a significant advantage by enabling rapid, uniform heating, which can accelerate the reaction rate and often leads to cleaner products with higher yields.[8]
Detailed Experimental Protocol: Synthesis of 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one
Materials:
-
This compound
-
Formamide
-
Ethanol (for recrystallization)
Procedure (Conventional Heating):
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents).
-
Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one.[2]
Procedure (Microwave Irradiation):
-
Place this compound (1 equivalent) and formamide (5-10 equivalents) in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for 15-30 minutes. (Note: Optimization of time and temperature is crucial for specific substrates and microwave systems).
-
After cooling, precipitate, filter, and purify the product as described in the conventional heating method.[7]
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 4 - 6 hours | 15 - 30 minutes |
| Temperature | 180 - 190 °C | 150 - 180 °C |
| Typical Yield | Good | Good to Excellent |
| Advantages | Simple setup | Rapid, efficient, often cleaner |
A Key Intermediate for Drug Discovery: 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
For the development of new drug candidates, the thienopyrimidinone is often converted into a more reactive intermediate. The 4-chloro derivative is particularly valuable as it readily undergoes nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups at the 4-position.[9][10]
Rationale for Chlorination
The hydroxyl group of the pyrimidinone (in its tautomeric form) is a poor leaving group. Reagents like phosphorus oxychloride (POCl₃) are employed to convert it into a chlorosulfonate or a similar activated intermediate, which is then displaced by a chloride ion to form the 4-chloro derivative, a much better leaving group for subsequent reactions.
Diagram: Synthetic Pathway to Functionalized Derivatives
This diagram outlines the key synthetic transformations starting from the aminothiophene.
Caption: Synthetic route from the starting material to diverse derivatives.
Detailed Experimental Protocol: Synthesis of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Materials:
-
6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst/HCl scavenger)
-
Toluene or another high-boiling inert solvent
-
Ice, Saturated sodium bicarbonate solution
Procedure:
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents). A few drops of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 4-chloro derivative.[9]
Conclusion and Future Directions
The synthetic pathway from this compound provides a robust and versatile route to a myriad of thieno[2,3-d]pyrimidine derivatives. The initial Gewald reaction, the cyclization to the pyrimidinone core, and the subsequent conversion to the 4-chloro intermediate are all well-established and scalable reactions. The 4-chloro intermediate is a gateway to extensive libraries of compounds for structure-activity relationship (SAR) studies, making this synthetic strategy highly valuable for drug discovery and development professionals aiming to harness the therapeutic potential of this important heterocyclic scaffold.
References
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Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3957. [Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
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Putrov, D., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
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ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Li, J., et al. (n.d.). A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H). Chinese Chemical Letters. [Link]
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Al-Omar, M. A. (2010). A facile one-pot synthesis of new thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. Molecules, 15(8), 5147-5154. [Link]
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Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
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Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1970. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2206-2223. [Link]
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ResearchGate. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
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El-Gamal, M. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]
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Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3957. [Link]
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ResearchGate. (2011). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. [Link]
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ResearchGate. (2021). Synthesis of thieno[2,3-d]pyrimidines 2 and 3. [Link]
-
Vlasova, O. D., et al. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
MDPI. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]
-
Lee, J., et al. (2019). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][11]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2019(3), M1083. [Link]
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PubMed. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]
-
ResearchGate. (2011). Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. [Link]
-
Arnst, C. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 282. [Link]
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Unlocking the Therapeutic Potential of Methyl 2-amino-5-isopropylthiophene-3-carboxylate Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of novel therapeutic agents. Derivatives of thiophene have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on the derivatives of Methyl 2-amino-5-isopropylthiophene-3-carboxylate, a key building block for the synthesis of a diverse array of biologically active molecules. We will delve into the synthetic strategies, mechanisms of action, and detailed protocols for evaluating the therapeutic potential of this promising class of compounds.
Synthetic Strategy: The Gewald Reaction - A Powerful Tool for Thiophene Synthesis
The synthesis of 2-aminothiophenes, the core of our target derivatives, is most efficiently achieved through the Gewald three-component reaction.[4][5][6] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6]
Protocol for the Synthesis of this compound
This protocol outlines the synthesis of the parent compound, which can then be further modified to generate a library of derivatives.
Materials:
-
Methyl isobutyl ketone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of methyl isobutyl ketone, methyl cyanoacetate, and elemental sulfur in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.
Causality Behind Experimental Choices:
-
Base Catalyst: The base (e.g., morpholine) is crucial for promoting the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[5]
-
Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Purification: Recrystallization is a standard and effective method for purifying the solid product, removing unreacted starting materials and byproducts.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
Thiophene derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][7][8] The mechanism of action often involves disruption of the bacterial cell membrane and inhibition of essential enzymes.[8]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (thiophene derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control antibiotic.
-
Perform serial two-fold dilutions of the test compounds and the positive control in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.
-
Include a positive control for growth (wells with bacteria and broth, but no antimicrobial) and a negative control for sterility (wells with broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity. The MIC can also be determined by measuring the absorbance at 600 nm.
Data Presentation: Antimicrobial Activity of Thiophene Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Thiophene Derivative 4 | Acinetobacter baumannii (Col-R) | 16 | [4] |
| Thiophene Derivative 5 | Acinetobacter baumannii (Col-R) | 16 | [4] |
| Thiophene Derivative 8 | Escherichia coli (Col-R) | 32 | [4] |
| Thiophene Derivative 7b | Various Bacteria | Comparable to ampicillin | [10] |
| Thiophene Derivative 8 | Various Bacteria | Comparable to gentamicin | [10] |
Anticancer Activity: Targeting Key Signaling Pathways in Cancer Cells
Derivatives of 2-aminothiophene have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[11][12][13] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways such as the MAPK and AKT pathways.[7][14]
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (thiophene derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Plate cells and treat them with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to analyze the cell cycle distribution.
Visualization of Anticancer Mechanisms
Data Presentation: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiophene Derivative | A549 (Lung Cancer) | 6.10 | [13] |
| Thiophene Derivative 2 | MCF-7 (Breast Cancer) | 0.013 | [3] |
| Thiophene Derivative 3 | MCF-7 (Breast Cancer) | 0.023 | [3] |
| Thiophene Derivative 8 | HepG2 (Liver Cancer) | < 10 | [15] |
| SB-44 | Prostate & Cervical Cancer | 15.38 - 34.04 | [16] |
| SB-83 | Prostate & Cervical Cancer | 15.38 - 34.04 | [16] |
| SB-200 | Prostate & Cervical Cancer | 15.38 - 34.04 | [16] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Thiophene derivatives have shown potent anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) and modulating inflammatory signaling pathways such as NF-κB.[2][17][18][19]
Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compounds
-
Positive control inhibitor (e.g., celecoxib)
-
Colorimetric or fluorometric detection kit
Procedure:
-
Prepare the reaction mixture containing the COX-2 enzyme in the reaction buffer.
-
Add the test compound or positive control at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a set period to allow for the enzymatic reaction to proceed.
-
Stop the reaction and measure the product formation using the detection kit as per the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Protocol: Griess Assay for Nitric Oxide (NO) Production
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to stimulate NO production
-
Test compounds
-
Griess reagent
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Plate macrophage cells and treat them with the test compounds for 1 hour.
-
Stimulate the cells with LPS to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition.
Visualization of Anti-inflammatory Mechanisms
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds for drug discovery. Their straightforward synthesis via the Gewald reaction allows for the rapid generation of diverse chemical libraries. The demonstrated broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects, underscores their therapeutic potential.
The protocols and data presented in this guide provide a solid foundation for researchers to explore the structure-activity relationships of these compounds and to identify lead candidates for further development. Future research should focus on optimizing the potency and selectivity of these derivatives for specific biological targets, as well as evaluating their pharmacokinetic and toxicological profiles in preclinical models. The continued exploration of this privileged scaffold is poised to yield novel and effective therapies for a range of human diseases.
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Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. MedChemComm.
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New Fused Thiophenes as Anticancer Agents. Iowa Flintbox.
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2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed.
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC.
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC.
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A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Semantic Scholar.
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Synthesis and Anti-inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate.
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2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro. PubMed.
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
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Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. NIH.
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Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed.
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New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways. PMC.
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Synthesis of Thiophene and NO-Curcuminoids for Antiinflammatory and Anti-Cancer Activities. MDPI.
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.
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Different pathways to obtain 2-aminothiophene derivatives from reactions involving the 2-amino group. ResearchGate.
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Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate.
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH.
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Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal.
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
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The Therapeutic Potential of Thiophene Compounds: A Technical Guide. Benchchem.
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect.
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA.
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Syntheses of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. The Royal Society of Chemistry.
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Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
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Gewald Reaction. Organic Chemistry Portal.
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI.
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. SpringerOpen.
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Genotoxicity and anticancer effects of the aminothiophene derivatives SB-44, SB-83, and SB-200 in cancer cells. PubMed.
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC.
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate.
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2-amino-5-isopropyl-thiophene-3-carboxylic acid methyl ester. CymitQuimica.
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Synthesis and anticancer activity of novel 2-(4-amino-5-isocyano- methyl-2,3-dihydro-thiophen-2-yl). Der Pharma Chemica.
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2-Amino-5-methylthiophene-3-carboxamide|51486-03-4. Benchchem.
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"Methyl 2-amino-5-isopropylthiophene-3-carboxylate" for antimicrobial agent synthesis.
Application Notes & Protocols
Topic: Methyl 2-amino-5-isopropylthiophene-3-carboxylate: A Versatile Scaffold for the Synthesis of Novel Antimicrobial Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action. Within medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. The thiophene ring, in particular, is recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2][3] Thiophene derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial effects against drug-resistant pathogens.[1][4][5]
Among these, the 2-aminothiophene motif serves as a particularly valuable pharmacophore, providing a synthetically accessible and versatile starting point for the development of diverse compound libraries.[6][7][8] This application note provides a comprehensive guide for the synthesis of a key intermediate, This compound , via the robust Gewald reaction. Furthermore, we detail its subsequent derivatization and provide standardized protocols for evaluating the antimicrobial efficacy of the resulting compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of polysubstituted 2-aminothiophenes is most efficiently achieved through the Gewald three-component reaction.[7][9] This one-pot synthesis is highly regarded for its operational simplicity, use of readily available starting materials, and mild reaction conditions, making it a cornerstone of heterocyclic chemistry.[6][8]
Rationale and Mechanistic Overview
The Gewald reaction convenes a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. For our target molecule, the specific reactants are 3-methyl-2-butanone (to install the 5-isopropyl group), methyl cyanoacetate (the source of the C2-amino and C3-carboxylate moieties), and elemental sulfur. The reaction proceeds through a cascade of established intermediates, beginning with a Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and a final intramolecular cyclization and tautomerization to yield the stable aromatic thiophene ring.[7][8]
Detailed Experimental Protocol
Materials:
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Methyl cyanoacetate
-
Elemental sulfur (powder)
-
Morpholine (or Triethylamine)
-
Methanol or Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer with heating, and rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methanol (80 mL).
-
Reagent Addition: Add 3-methyl-2-butanone (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol). Stir the mixture to create a suspension.[10]
-
Catalyst Addition: While stirring at room temperature, slowly add morpholine (0.1 mol) dropwise over 15-20 minutes. The addition is mildly exothermic, and the reaction mixture will darken, typically to a deep brown or red color.[11]
-
Causality Note: The basic catalyst is crucial for deprotonating the active methylene group of methyl cyanoacetate, initiating the Knoevenagel condensation which is the rate-determining step.[7]
-
-
Reaction: Gently heat the mixture to 45-50°C and maintain this temperature with stirring for 3-4 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash the crude product with a small amount of cold ethanol to remove residual reactants.
-
Purification: The crude solid can be purified by recrystallization from ethanol or methanol to yield the final product, this compound, typically as a white or pale-yellow crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Derivatization: Creating Antimicrobial Candidates
The synthesized scaffold is a versatile building block. The C2-amino group is a prime site for chemical modification to explore structure-activity relationships (SAR) and optimize antimicrobial potency.[12] A common and highly effective strategy involves the annulation of a pyrimidine ring to form a thieno[2,3-d]pyrimidine core, a motif found in many biologically active molecules, including kinase inhibitors and antimicrobial agents.[13][14]
Strategy: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative
Reacting the 2-aminothiophene carboxylate with formamide is a straightforward and high-yielding method to construct the fused pyrimidine ring.
Detailed Experimental Protocol
Materials:
-
This compound (from Part 2)
-
Formamide
-
High-boiling point solvent (optional, e.g., DMF)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped for heating, combine the synthesized thiophene scaffold (1 equivalent) with an excess of formamide (10-15 equivalents).
-
Reaction: Heat the mixture to 150-160°C and reflux for 4-6 hours. The reaction involves the initial formation of a formylamino intermediate, followed by cyclization with the elimination of methanol.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallize from ethanol or an appropriate solvent to obtain the purified thienopyrimidine derivative.
-
Characterization: Confirm the structure of the final compound using appropriate analytical techniques (NMR, IR, MS).
Antimicrobial Activity Screening Protocols
Once synthesized, the novel compounds must be evaluated for their antimicrobial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18]
Workflow for MIC Determination
Detailed Protocol: Broth Microdilution Assay
Materials:
-
Synthesized thiophene derivatives
-
Standard bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile DMSO
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 1280 µg/mL) in sterile DMSO.
-
Serial Dilutions: In a sterile 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final working inoculum of ~1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the working bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Add 50 µL of sterile broth to well 12 (negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Scaffold (Parent) | >64 | >64 |
| Derivative 1 | 16 | 32 |
| Ampicillin (Control) | 0.25 | 8 |
Table 1: Example data presentation for Minimum Inhibitory Concentration (MIC) values. Values are hypothetical and for illustrative purposes.
Potential Mechanisms of Action
While the precise mechanism must be determined experimentally for each new derivative, literature on thiophene-based antimicrobials suggests several potential modes of action. Studies on certain thiophene derivatives have shown that they can induce bactericidal effects by increasing bacterial membrane permeabilization.[1][4] Docking studies have also implicated the binding and disruption of outer membrane proteins in Gram-negative bacteria.[1] Other thiophene-containing compounds have been investigated as potential inhibitors of essential bacterial enzymes like DNA gyrase.[19] These insights provide a valuable starting point for mechanistic studies on newly synthesized agents.
Conclusion
This compound is a highly valuable and readily synthesizable scaffold for antimicrobial drug discovery. The protocols detailed herein provide a robust and reproducible pathway from scaffold synthesis via the Gewald reaction to the creation and evaluation of novel thienopyrimidine derivatives. This integrated approach of synthesis and standardized screening empowers researchers to efficiently generate and test new chemical entities in the critical search for the next generation of antimicrobial agents.
References
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (URL: [Link])
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (URL: [Link])
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
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Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - Taylor & Francis. (URL: [Link])
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (URL: [Link])
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
-
Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... - ResearchGate. (URL: [Link])
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. (URL: [Link])
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Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives - ::Society of Education~Agra::. (URL: [Link])
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])
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Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (URL: [Link])
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Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks. (URL: [Link])
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New Thiophene Derivatives as Antimicrobial Agents | Request PDF - ResearchGate. (URL: [Link])
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Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (URL: [Link])
-
Thiophene‐sulfonamides as antimicrobial agents - ResearchGate. (URL: [Link])
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Synthesis and antimicrobial evaluation of novel thiophene derivatives - ResearchGate. (URL: [Link])
-
Thiophene Scaffold as Prospective Antimicrobial Agent: A Review | Semantic Scholar. (URL: [Link])
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (URL: [Link])
-
(PDF) Thiophene Scaffold as Prospective Antimicrobial Agent: A Review - ResearchGate. (URL: [Link])
-
Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed. (URL: [Link])
-
Methyl 2-amino-3-thiophenecarboxylate - High purity | EN - Georganics. (URL: [Link])
-
Ethyl 2-amino-5-methylthiophene-3-carboxylate - Chem-Impex. (URL: [Link])
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: [Link])
-
(PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - ResearchGate. (URL: [Link])
-
Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. (URL: [Link])
-
Methyl 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate - Chem-Impex. (URL: [Link])
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Application Notes & Protocols: Methyl 2-amino-5-isopropylthiophene-3-carboxylate in Anti-Inflammatory Drug Discovery
Document ID: ANP-MAIT-2026-01
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the investigation of Methyl 2-amino-5-isopropylthiophene-3-carboxylate as a potential anti-inflammatory agent. Thiophene derivatives represent a privileged scaffold in medicinal chemistry, with several approved drugs targeting inflammatory pathways.[1][2][3] This guide outlines the scientific rationale, a robust synthetic protocol via the Gewald reaction, and detailed methodologies for in vitro and in vivo screening to characterize the compound's anti-inflammatory profile. The protocols are designed with self-validating systems, including necessary controls, and are grounded in established pharmacological screening methods to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of 2-Aminothiophenes
Inflammation is a critical physiological process, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[4][6] However, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is perpetual.
The thiophene ring is a versatile heterocyclic scaffold that has garnered significant interest in drug discovery due to its structural and electronic properties.[1][7] Several commercially successful drugs, such as the anti-inflammatory agents Tinoridine and Tiaprofenic acid, feature a thiophene core, validating its utility as a pharmacophore.[4][6][8][9] These compounds often exert their effects by modulating key enzymes in the inflammatory cascade, such as COX and lipoxygenase (LOX).[4][6][9]
This compound is a polysubstituted 2-aminothiophene. While this specific molecule is not extensively characterized in public literature, its structural motifs—the 2-amino group, the C3-carboxylate ester, and the C5-alkyl substitution—are frequently associated with anti-inflammatory activity in related analogues.[4][6] The presence of these functional groups suggests its potential to interact with enzymatic targets like COX-2. This guide provides the foundational protocols to synthesize and systematically evaluate this compound as a novel anti-inflammatory drug candidate.
Proposed Mechanism of Action: COX-2 Inhibition
The primary hypothesis for the anti-inflammatory activity of this compound is the inhibition of the inducible cyclooxygenase-2 (COX-2) enzyme. During an inflammatory response, COX-2 is upregulated and catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for pro-inflammatory prostaglandins (PGs).[9][10] By inhibiting COX-2, the compound would reduce the production of these inflammatory mediators, thereby alleviating symptoms like pain and swelling.
Synthesis Protocol: Gewald Three-Component Reaction
The synthesis of polysubstituted 2-aminothiophenes is efficiently achieved through the Gewald reaction, a one-pot, multi-component condensation. This method is highly versatile due to the availability of starting materials and generally mild reaction conditions.[11][12]
Rationale
The protocol involves the condensation of a ketone (methyl isopropyl ketone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[12][13] The base, typically a secondary amine like morpholine, catalyzes the initial Knoevenagel condensation between the ketone and the cyanoacetate to form an α,β-unsaturated nitrile intermediate. Subsequently, sulfur adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[14]
Step-by-Step Protocol
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl isopropyl ketone (10 mmol, 0.86 g), methyl cyanoacetate (10 mmol, 0.99 g), and elemental sulfur (12 mmol, 0.38 g).[12]
-
Solvent Addition: Add 25 mL of ethanol as the solvent.
-
Catalyst Addition: With gentle stirring, slowly add morpholine (5 mmol, 0.44 g) dropwise to the mixture at room temperature over a period of 15 minutes.[15]
-
Reaction: Heat the reaction mixture to 45-50°C and maintain for 3-5 hours.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the starting materials indicates reaction completion.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, the solution can be cooled further in an ice bath.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to yield the final product as a crystalline solid.[12]
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
In Vitro Anti-Inflammatory Screening
A tiered in vitro screening approach is essential to characterize the compound's biological activity. We begin with a direct enzymatic assay (COX-2 inhibition) followed by a more physiologically relevant cell-based assay (cytokine release).
Protocol 1: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay directly measures the ability of the test compound to inhibit the peroxidase activity of recombinant human COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the enzyme.[16]
-
Rationale: This is a rapid, high-throughput method to quantify the direct interaction between the test compound and its putative enzyme target. By determining the half-maximal inhibitory concentration (IC50), we can rank the compound's potency. A selective COX-2 inhibitor like Celecoxib serves as a crucial positive control to validate the assay's performance.[16]
-
Materials:
-
Human Recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., ADHP)
-
Heme cofactor
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control)
-
Test Compound (dissolved in DMSO)
-
96-well white opaque microplate
-
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., Assay Genie BN00777 or similar).[16] Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and the Celecoxib positive control in DMSO, then dilute 10X with Assay Buffer.
-
Plate Setup: In a 96-well plate, add reagents as described in the table below.
-
| Well Type | Reagent 1 | Reagent 2 | Reagent 3 |
| Enzyme Control (100% Activity) | 10 µL Assay Buffer | 80 µL Reaction Mix | 10 µL Substrate |
| Inhibitor Control (Positive) | 10 µL Celecoxib | 80 µL Reaction Mix | 10 µL Substrate |
| Test Compound | 10 µL Test Compound | 80 µL Reaction Mix* | 10 µL Substrate |
| Background Control | 10 µL Assay Buffer | 80 µL Reaction Mix (No Enzyme) | 10 µL Substrate |
-
Expected Results:
| Compound | Target | IC50 Value (µM) |
| Celecoxib (Control) | COX-2 | ~0.45[16] |
| Test Compound | COX-2 | To be determined |
Protocol 2: Cytokine Release in LPS-Stimulated Macrophages
This cell-based assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines in a more complex biological system.[17][18]
-
Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the release of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[19][20] Measuring the reduction of these cytokines provides evidence of anti-inflammatory activity in a cellular context, which is a critical step beyond simple enzyme inhibition.
-
Materials:
-
Human (THP-1) or murine (RAW 264.7) macrophage cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound (dissolved in DMSO)
-
Dexamethasone (Positive Control)
-
ELISA kits for TNF-α and IL-6
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25 µM), Dexamethasone (1 µM), or vehicle control (DMSO, final concentration ≤0.1%). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.[20][21]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the cytokine concentrations against the LPS-only treated group (100% response).
-
Calculate the percent inhibition of cytokine release for each compound concentration.
-
Determine the IC50 value for the inhibition of TNF-α and IL-6 production.
-
-
In Vivo Efficacy Assessment
Positive results from in vitro screens must be validated in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible preclinical assay for evaluating acute anti-inflammatory activity.[22][23][24][25]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[24] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2.[24] By measuring the reduction in paw volume, we can assess the compound's ability to suppress this acute inflammatory process in vivo. Indomethacin, a potent NSAID, is used as a positive control.[24]
-
Step-by-Step Protocol:
-
Animal Acclimation: Use male Wistar rats (180-220g). Acclimatize them for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into at least three groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[24]
-
Group III (Test Compound): Receives this compound at a predetermined dose (e.g., 25 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
Edema Induction: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[23][24]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[24]
-
Data Analysis:
-
Calculate the increase in paw volume at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point, especially at the 3-hour mark where peak edema is often observed:[26] % Inhibition = ((ΔV_control - ΔV_treated) / ΔV_control) * 100
-
-
-
Expected Results (Hypothetical Data at 3 hours):
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) | % Edema Inhibition |
| Vehicle Control | - | 0.75 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 49.3% |
| Test Compound | 25 | To be determined | To be determined |
Conclusion
This guide provides a structured, multi-faceted approach to evaluate the anti-inflammatory potential of this compound. By following a logical progression from chemical synthesis to in vitro mechanistic and cell-based assays, and finally to in vivo proof-of-concept, researchers can generate a robust data package. Positive outcomes from these studies would strongly support the advancement of this compound as a promising lead candidate in the field of anti-inflammatory drug discovery.
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Application Notes and Protocols: Strategic Cyclization of Methyl 2-Amino-5-isopropylthiophene-3-carboxylate for Heterocyclic Scaffold Development
Abstract
Methyl 2-amino-5-isopropylthiophene-3-carboxylate is a highly versatile and valuable building block in synthetic and medicinal chemistry. Primarily synthesized via the multicomponent Gewald reaction, this substituted 2-aminothiophene serves as a crucial precursor for the construction of fused heterocyclic systems, most notably the thieno[2,3-d]pyrimidine scaffold.[1][2][3][4] This scaffold is recognized as a "privileged structure" in drug discovery, analogous to the purine core, and is central to numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7][8] This document provides an in-depth guide to the key cyclization strategies for this substrate, presenting detailed, field-proven protocols, mechanistic insights, and application context for researchers in drug development and organic synthesis.
Introduction: The Strategic Value of the 2-Aminothiophene Scaffold
The utility of this compound stems from its vicinal amino and ester functionalities, which are perfectly poised for annulation reactions to form a second heterocyclic ring. The thiophene core itself acts as a bioisosteric replacement for a phenyl ring, offering a unique combination of lipophilicity and electronic properties that can enhance pharmacokinetic profiles and target engagement.[3] The ability to readily convert this simple thiophene into the more complex and biologically relevant thieno[2,3-d]pyrimidine framework makes its cyclization reactions a cornerstone of modern heterocyclic chemistry.[5][9] This guide will focus on three primary, high-yield cyclization pathways.
Pathway I: Condensation with Formamide to Yield Thieno[2,3-d]pyrimidin-4(3H)-ones
This is one of the most direct methods to construct the thieno[2,3-d]pyrimidin-4-one core. The reaction proceeds through a thermal condensation where formamide serves as both the carbon source for the pyrimidine ring and the reaction solvent.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the 2-amino group onto the electrophilic carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the newly formed formamidine intermediate is attacked by the nitrogen atom, displacing the ester's methoxy group. A subsequent tautomerization yields the stable aromatic pyrimidinone ring. The use of excess formamide and high temperatures (reflux) drives the reaction equilibrium towards the product by facilitating the elimination of methanol and water.
Detailed Experimental Protocol
Objective: To synthesize 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
This compound (1.0 eq)
-
Formamide (20-30 eq, serves as reagent and solvent)
-
Ethanol (for washing)
-
Deionized Water (for washing)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 2.13 g, 10 mmol).
-
Add a significant excess of formamide (e.g., 9.0 g, 200 mmol, approx. 8 mL).
-
Heat the reaction mixture to reflux (typically 190-210°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
After completion, cool the reaction mixture to room temperature. A precipitate will typically form.
-
Pour the cooled mixture into ice-cold water (approx. 50 mL) to precipitate the product fully.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (2 x 20 mL) followed by cold ethanol (2 x 10 mL) to remove residual formamide.
-
Dry the product under vacuum to yield the desired thienopyrimidinone. Recrystallization from ethanol or a similar solvent can be performed for higher purity.[10]
Data Presentation
| Parameter | Typical Value | Causality & Notes |
| Reaction Time | 4-6 hours | Prolonged heating ensures complete cyclization and removal of byproducts. |
| Yield | 85-95% | This is a highly efficient and atom-economical reaction. |
| Appearance | Off-white to pale brown solid | Color depends on purity; recrystallization can improve it. |
| ¹H NMR (DMSO-d₆) | δ 12.1 (br s, 1H, NH), 8.0 (s, 1H, pyrimidine-H), 7.1 (s, 1H, thiophene-H) | The downfield NH proton and the two singlets for the heterocyclic protons are characteristic. |
Pathway II: Reaction with Isothiocyanates for Thieno[2,3-d]pyrimidine Derivatives
This pathway allows for the introduction of diverse substituents at the 2- and 3-positions of the pyrimidine ring. The reaction proceeds in two conceptual steps: formation of a thiourea intermediate, followed by a base-catalyzed intramolecular cyclization.
Mechanistic Rationale
The electron-rich 2-amino group of the thiophene readily attacks the electrophilic carbon of the isothiocyanate to form a stable N,N'-disubstituted thiourea intermediate.[11] In the presence of a strong base, such as sodium ethoxide, the thiourea nitrogen is deprotonated. The resulting anion then undergoes an intramolecular nucleophilic attack on the ester carbonyl carbon, leading to cyclization and elimination of methanol to form the thieno[2,3-d]pyrimidine-4(3H)-one-2(1H)-thione scaffold.
Detailed Experimental Protocol
Objective: To synthesize the 2-(chloromethyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one scaffold, which can be further functionalized.
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (solvent for Step 1)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) (solvent for Step 2)
Procedure: Step A: N-Acylation
-
Dissolve this compound (2.13 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (40 mL) in a flask under N₂.
-
Cool the solution to 0°C in an ice bath.
-
Add chloroacetyl chloride (0.95 mL, 12 mmol) dropwise via syringe over 15 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step B: Intramolecular Cyclization
-
Dissolve the crude N-chloroacetyl intermediate from Step A in anhydrous DMF (30 mL).
-
Add finely powdered anhydrous potassium carbonate (2.76 g, 20 mmol). Causality: A solid, non-nucleophilic base in a polar aprotic solvent is ideal for promoting this type of cyclization without causing hydrolysis.
-
Heat the suspension to 70-80°C and stir for 4-6 hours.
-
Cool the mixture and pour it into ice water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Applications in Drug Discovery
The thieno[2,3-d]pyrimidine core synthesized from these reactions is a cornerstone of modern medicinal chemistry. Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.
-
Kinase Inhibition: Many derivatives have been developed as potent inhibitors of protein kinases, which are critical targets in oncology. For example, modifications of this scaffold have led to powerful VEGFR-2 inhibitors for anti-angiogenic cancer therapy. [12]* Anticancer Agents: Beyond kinase inhibition, these compounds have been explored as microtubule targeting agents, inducing apoptosis in cancer cells. [13]The ability to easily modify substitution patterns allows for the fine-tuning of activity against specific cancer cell lines. [10][14]* Broad Biological Activity: The scaffold has also been incorporated into agents with anti-inflammatory, antiviral, and antimicrobial properties, demonstrating its wide-ranging therapeutic potential. [6][8] The synthetic routes detailed here provide a robust platform for generating compound libraries. By varying the starting ketone in the initial Gewald synthesis or the cyclizing agent (e.g., different isothiocyanates, acyl chlorides), chemists can systematically explore the structure-activity relationship (SAR) to optimize compounds for potency, selectivity, and pharmacokinetic properties. [15]
References
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Tantry, S. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[6][16]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 239.
-
Lee, J., et al. (2019). 1,3-Bis(5,6,7,8-tetrahydrobenzot[6][16]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2019(4), M1093.
- Fares, M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1863.
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- El-Sharkawy, K. A., et al. (2014). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations.
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- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
Methyl 2-amino-5-isopropylthiophene-3-carboxylate is a highly functionalized thiophene derivative that serves as a pivotal building block in medicinal chemistry and materials science. Its strategic placement of an amino group, an ester, and a lipophilic isopropyl group on the thiophene ring offers multiple avenues for chemical modification. This guide provides an in-depth exploration of key derivatization techniques for this scaffold, focusing on the underlying chemical principles and offering detailed, field-proven protocols. The derivatization of this molecule is of significant interest as it opens pathways to a diverse range of compounds, most notably the pharmacologically significant thieno[2,3-d]pyrimidines, which are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5]
Core Reactivity and Strategic Considerations
The chemical behavior of this compound is primarily dictated by the nucleophilic character of the 2-amino group and its interaction with the adjacent electron-withdrawing methyl carboxylate group. This electronic arrangement makes the amino group readily available for a variety of transformations. Key reaction sites for derivatization are the amino group (N-functionalization) and the thiophene ring itself.
I. N-Acylation: A Gateway to Amide Derivatives
N-acylation is a fundamental derivatization technique that converts the primary amino group into an amide. This transformation is crucial for several reasons: it can be a final step to introduce a desired functional group or it can serve as an intermediate step to protect the amine or to facilitate further cyclization reactions.
Scientific Rationale
The reaction proceeds via nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 2-amino group onto the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, thereby increasing its nucleophilicity. The choice of solvent is critical and is typically an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to avoid unwanted side reactions with the acylating agent.[6]
Detailed Protocol: N-Acylation with Acetyl Chloride
Objective: To synthesize Methyl 2-(acetylamino)-5-isopropylthiophene-3-carboxylate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Temperature | 0 °C to Room Temp. | Controls the exothermicity of the reaction and minimizes side products. |
| Base | Triethylamine | Scavenges the HCl byproduct, driving the reaction to completion.[6] |
| Solvent | Anhydrous DCM | Aprotic solvent that does not react with the acyl chloride. |
| Stoichiometry | Slight excess of acylating agent and base | Ensures complete consumption of the starting material. |
II. Synthesis of Thieno[2,3-d]pyrimidines: Building Bioactive Scaffolds
The most prominent application of 2-aminothiophene-3-carboxylate derivatives is in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a wide range of biological activities.[1][3][4][7] This transformation typically involves a cyclization reaction with a one-carbon synthon.
Scientific Rationale
The synthesis of the thieno[2,3-d]pyrimidin-4-one core often begins with the reaction of the 2-aminothiophene with an appropriate reagent that provides the necessary atoms to form the pyrimidine ring. For example, reaction with formamide or orthoesters can lead to the formation of the pyrimidine ring. A common and efficient method involves the initial formation of an N-acyl derivative, followed by base-catalyzed intramolecular cyclization.
Detailed Protocol: Synthesis of 2-Methyl-5-isopropyl-thieno[2,3-d]pyrimidin-4(3H)-one
Objective: To construct the thieno[2,3-d]pyrimidine ring system from this compound.
Materials:
-
This compound
-
Formamide
-
Sodium methoxide solution (25% in methanol) or Potassium carbonate
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix this compound (1 equivalent) with an excess of formamide (5-10 equivalents).
-
Cyclization: Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. The reaction can be monitored by TLC.
-
Alternative Cyclization (from N-acyl derivative): If starting from the N-acetylated derivative (prepared in Protocol I), dissolve it in ethanol and add a catalytic amount of a base like sodium methoxide. Reflux the mixture for 2-4 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Precipitation: Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure thieno[2,3-d]pyrimidin-4-one.[8]
| Parameter | Value/Condition | Rationale |
| Reagent | Formamide | Serves as both the source of the C2 and N3 atoms of the pyrimidine ring and as the solvent.[9] |
| Temperature | 150-160 °C | High temperature is required to drive the condensation and cyclization reaction. |
| Acidification | Dilute HCl | Protonates the phenoxide-like intermediate to yield the final keto form of the product. |
Visualization of the Thieno[2,3-d]pyrimidine Synthesis Workflow
Caption: Workflow for the synthesis of the thieno[2,3-d]pyrimidin-4-one core.
III. Diazotization and Azo Coupling: Accessing Azo Dyes
The primary amino group of 2-aminothiophenes can undergo diazotization to form a diazonium salt. These reactive intermediates can then be coupled with electron-rich aromatic compounds to produce intensely colored azo dyes. This derivatization is of interest in materials science and for the synthesis of certain biologically active molecules.
Scientific Rationale
Diazotization involves the reaction of the primary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[10][] The resulting diazonium salt is a potent electrophile that can attack electron-rich coupling components like phenols or anilines in an electrophilic aromatic substitution reaction to form an azo compound.
Detailed Protocol: Synthesis of an Azo Dye
Objective: To synthesize an azo dye by diazotization of this compound and coupling with β-naphthol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
Dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
-
Coupling:
-
In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
An intensely colored precipitate (the azo dye) will form immediately.
-
-
Isolation and Purification:
-
Continue stirring for another 30 minutes in the ice bath.
-
Filter the precipitated dye, wash with cold water until the filtrate is neutral, and then dry.
-
The crude dye can be purified by recrystallization from a suitable solvent like ethanol.
-
| Parameter | Value/Condition | Rationale |
| Temperature | 0-5 °C | Essential to maintain the stability of the diazonium salt.[10] |
| Acid | Hydrochloric Acid | Required for the in situ generation of nitrous acid from sodium nitrite.[10] |
| Base (in coupling) | Sodium Hydroxide | Deprotonates the phenol to form the more nucleophilic phenoxide ion, facilitating the coupling reaction. |
Visualization of the Diazotization and Azo Coupling Pathway
Caption: Pathway for the synthesis of an azo dye via diazotization and coupling.
IV. Schiff Base Formation: Creating Imines
The reaction of the 2-amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). This is a straightforward and high-yielding derivatization that can be used to install a wide variety of substituents.
Scientific Rationale
The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine. The reaction is typically catalyzed by a small amount of acid.[12]
Detailed Protocol: Synthesis of a Schiff Base with Salicylaldehyde
Objective: To synthesize the Schiff base derivative of this compound with salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Aldehyde Addition: Add salicylaldehyde (1 equivalent) to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-3 hours. The formation of the product can often be observed by a color change or by TLC analysis.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product will often crystallize out of the solution.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.[12]
| Parameter | Value/Condition | Rationale |
| Catalyst | Acetic Acid | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. |
| Solvent | Ethanol | A good solvent for both reactants and allows for easy removal of water formed during the reaction. |
| Temperature | Reflux | Provides the necessary energy to overcome the activation barrier for dehydration. |
Conclusion and Future Perspectives
The derivatization of this compound provides access to a vast chemical space with significant potential in drug discovery and materials science. The protocols outlined in this guide for N-acylation, thieno[2,3-d]pyrimidine synthesis, diazotization, and Schiff base formation represent robust and versatile methods for modifying this valuable scaffold. The causality-driven explanations for the experimental choices are intended to empower researchers to not only replicate these procedures but also to rationally design novel derivatives with tailored properties. Further exploration of cross-coupling reactions on the thiophene ring and more complex cyclization strategies will undoubtedly continue to expand the utility of this important heterocyclic building block.
References
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 16(4), 3020-3031.
- Saddik, L., El-Sayed, M. A. A., & El-Hashash, M. A. (2017).
- Ali, I., Sharma, A., & Wani, W. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(8), 1475-1490.
- Metwally, M. A., & El-Sayed, M. A. (2007). Azo Dyes from Substituted 2‐Aminothiophens.
- Hirota, T., Sasaki, K., & Yamamoto, H. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473.
- Kumar, A., & Sharma, S. (2017). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central.
- Kumar, A., Singh, P., & Sharma, S. (2017).
- Ali, I., Wani, W. A., & Sharma, A. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(11), 2561.
- Brown, A. D., & Jones, K. (2010). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 8(15), 3443-3447.
- Patel, R. B., & Desai, K. R. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 843-850.
- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google P
- El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Deriv
- Faghihi, K., & Damavandi, S. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 25(3), 595-600.
- Methyl 2-aminothiophene-3-carboxyl
- Buchstaller, H. P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(3), 279-293.
- 2-AMINO-5-PROPYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER. (n.d.). ChemBK.
- Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
- Al-Omair, M. A., & El-Gazzar, A. R. B. A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11215-11228.
- Document is current - Crossmark. (2022). Crossref.
- methyl 2-amino-5-methylthiophene-3-carboxylate 19369-53-0. (n.d.).
- de Oliveira, C. B., da Silva, A. C. G., & de Souza, M. V. N. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
- Diazotis
- Custom Diazotiz
- Belhadj, F., Kibou, Z., Cheikh, N., Choukchou-Braham, N., & Villemin, D. (2022).
- Methyl-2-amino-5-methyl-3-thiophenecarboxyl
- Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4. (n.d.). Sigma-Aldrich.
- Butler, A. R., & Challis, B. C. (1971). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 778-782.
- Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Abdel-Wahab, B. F., & Abdel-Gawad, H. (2023).
- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (n.d.).
- Methyl 2-amino-3-thiophenecarboxylate – description and applic
- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxyl
- 2-Amino-5-methyl-3-thiophenecarbonitrile. (n.d.). PubChem.
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- 10. Diazotisation [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Synthesis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
Welcome to the technical support center for the optimization of the Gewald synthesis, focusing on the preparation of Methyl 2-amino-5-isopropylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this versatile multi-component reaction. The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the efficient development of novel therapeutics.[1][2][3]
This document is structured to provide direct, actionable advice through a troubleshooting guide and a comprehensive FAQ section, moving beyond a simple recitation of steps to explain the underlying chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I improve it?
Answer:
Low or no yield in a Gewald reaction is a common issue that can often be traced back to several key factors. Let's break down the potential causes and their solutions:
-
Inefficient Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation between the ketone (3-methyl-2-butanone) and the active methylene compound (methyl cyanoacetate).[4][5] If this equilibrium-driven step is inefficient, the overall yield will be poor.
-
Troubleshooting Steps:
-
Base Selection: The choice and amount of base are critical.[6] While morpholine is commonly used, its basicity might be insufficient. Consider screening other secondary amines like piperidine or a tertiary amine such as triethylamine. In some cases, a catalytic amount of a stronger base might be more effective.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[6] For reactions run in solvents like toluene, using a Dean-Stark apparatus to remove water azeotropically can significantly drive the reaction forward.
-
-
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Troubleshooting Steps:
-
Solvent Choice: The solubility of sulfur is a key consideration. Polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvents like ethanol or methanol can enhance the solubility and reactivity of sulfur compared to nonpolar solvents.[6][7]
-
Temperature Control: Gently heating the reaction mixture, typically in the range of 40-60 °C, can improve the rate of sulfur addition and the subsequent cyclization.[6] However, be cautious, as excessive heat can promote side reactions.
-
-
-
Incorrect Stoichiometry or Reagent Quality:
-
Troubleshooting Steps:
-
Reagent Purity: Ensure that your starting materials, particularly the 3-methyl-2-butanone and methyl cyanoacetate, are pure and dry.
-
Accurate Measurements: Precisely measure all reagents. An excess of one reagent may lead to the formation of byproducts.
-
-
Question 2: I am observing significant byproduct formation, which is complicating the purification of my desired product. What are these byproducts and how can I minimize them?
Answer:
Byproduct formation is a frequent challenge in multicomponent reactions like the Gewald synthesis. Identifying the byproducts can provide clues for optimizing the reaction conditions.
-
Common Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: This indicates an incomplete reaction.
-
Mitigation: Increase the reaction time, optimize the temperature, or screen for a more effective catalyst.[6]
-
-
Knoevenagel Intermediate (α,β-unsaturated nitrile): The presence of this intermediate suggests that the sulfur addition and cyclization steps are the rate-limiting steps.
-
Mitigation: Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to proceed.
-
-
Dimerization or Polymerization of Reactants: The starting materials or reactive intermediates can sometimes self-condense or polymerize.
-
Mitigation: Adjusting the concentration of the reactants (running the reaction at a higher dilution) or modifying the rate of addition of one of the reagents can help to minimize these side reactions.
-
-
Question 3: The purification of this compound is proving to be difficult. What are the recommended purification techniques?
Answer:
Effective purification is essential to obtain the target compound with high purity.
-
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the reaction mixture is typically cooled and the crude product is precipitated by the addition of water or an alcohol/water mixture. The solid is then collected by filtration.
-
Washing: The crude solid should be washed with a suitable solvent to remove unreacted starting materials and soluble impurities. A cold solvent mixture, such as ethanol/water, is often effective.
-
Recrystallization: This is the most common and effective method for purifying the final product. Ethanol is often a good solvent for recrystallization of 2-aminothiophene derivatives.[8]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is typically used for elution.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Gewald synthesis of this compound.
Question 4: What is the detailed mechanism of the Gewald reaction for the synthesis of my target molecule?
Answer:
The mechanism of the Gewald reaction is a multi-step process.[4][5] For the synthesis of this compound, it proceeds as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 3-methyl-2-butanone and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[4][5]
-
Michael Addition of Sulfur: The base activates elemental sulfur, which then undergoes a Michael addition to the β-carbon of the unsaturated nitrile.
-
Cyclization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, with the sulfur attacking the cyano group.
-
Tautomerization: A final tautomerization step leads to the formation of the aromatic 2-aminothiophene ring.
Caption: The reaction mechanism for the Gewald synthesis.
Question 5: What is the optimal choice of solvent for this reaction?
Answer:
The choice of solvent can significantly influence the reaction rate and yield.[6][9]
| Solvent | Advantages | Disadvantages |
| Ethanol/Methanol | Good solubility for sulfur, readily available, environmentally benign. | Lower boiling point may limit reaction temperature. |
| DMF | Excellent solvent for all reactants, including sulfur. | Higher boiling point, can be difficult to remove during work-up. |
| Toluene | Allows for azeotropic removal of water with a Dean-Stark apparatus. | Poor solvent for sulfur. |
| Solvent-free | Environmentally friendly, can lead to faster reaction times with mechanochemistry (ball milling).[10] | May require specialized equipment. |
For general laboratory synthesis, ethanol often provides a good balance of reactivity and ease of handling.[9]
Question 6: Can microwave irradiation be used to optimize the synthesis?
Answer:
Yes, microwave-assisted synthesis has been shown to be highly effective for the Gewald reaction.[4][11][12]
-
Advantages of Microwave Synthesis:
-
Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes.
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher yields and fewer byproducts.
-
Enhanced Reaction Control: Precise temperature control allows for fine-tuning of the reaction conditions.
-
A typical microwave-assisted protocol would involve irradiating the reaction mixture in a sealed vessel at a specific temperature for a short period.
Optimized Experimental Protocol
This protocol provides a starting point for the optimized synthesis of this compound.
Materials:
-
3-Methyl-2-butanone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5-1.0 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux (or a specific temperature, e.g., 60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water with stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Dry the crude product and purify by recrystallization from ethanol.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 70-85% (can vary based on optimization) |
| Purity | >95% (after recrystallization) |
| Appearance | Off-white to pale yellow solid |
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in the Gewald synthesis.
Caption: A logical workflow for troubleshooting the Gewald synthesis.
References
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29). Retrieved from [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246.
- Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976-10-01). Chemistry of Heterocyclic Compounds, 12(10), 1077-1095.
-
Gewald Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Gewald reaction - Wikipedia. Retrieved from [Link]
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022-12-31).
- Reaction optimization studies of the modified Gewald reaction. (2017).
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023-10-05).
-
Proposed mechanism for the Gewald condensation reaction. - ResearchGate. Retrieved from [Link]
- A green chemistry approach to gewald reaction - Der Pharma Chemica. (2010). Der Pharma Chemica, 2(4), 363-369.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (2024). ChemRxiv.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. Retrieved from [Link]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023-10-10). The Journal of Organic Chemistry, 88(21), 15063–15070.
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (2024-06-24). Retrieved from [Link]
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001-02). Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
- The Gewald multicomponent reaction - PubMed - NIH. (2011-02). Molecular Diversity, 15(1), 3-33.
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate. Retrieved from [Link]
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022-03-18). Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (2018-05-18). Molecules, 23(5), 1205.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2011). E-Journal of Chemistry, 8(2), 731-736.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (2010). ARKIVOC, 2010(1), 209-246.
-
Procuring Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Guide to Reliable Suppliers. (2025-10-26). Retrieved from [Link]
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Technical Support Center: Purification of Methyl 2-amino-5-isopropylthiophene-3-carboxylate by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of Methyl 2-amino-5-isopropylthiophene-3-carboxylate via recrystallization. As a key intermediate, often synthesized through the Gewald reaction, achieving high purity is critical for downstream applications.[1][2][3] This document offers field-proven insights to overcome common challenges in its crystallization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the recrystallization of this compound.
Q1: What is the ideal starting solvent for the recrystallization of this thiophene derivative? A1: Based on the structure, which contains a moderately polar amino group and a methyl ester, polar protic solvents are excellent starting points.[4] For analogous 2-aminothiophene compounds, ethanol has been used with high success.[5] Therefore, starting with ethanol or methanol is highly recommended. If solubility in cold alcohol is too high, a mixed solvent system, such as ethanol/water or methanol/hexane, often provides superior results by allowing for fine-tuned solubility control.[6][7]
Q2: My crude product from the Gewald synthesis is a sticky, yellow-orange solid or oil. Is this suitable for recrystallization? A2: Yes, this is a very common outcome. The Gewald reaction utilizes elemental sulfur and often involves a Knoevenagel condensation as an initial step.[1][3] Consequently, crude products are frequently contaminated with residual sulfur (contributing to the yellow/orange color), unreacted starting materials, and various side products, which can lower the melting point and result in an oily or impure solid appearance. Recrystallization is the designated purification technique to remove these specific types of impurities.
Q3: How should I conduct a systematic solvent screening for this compound? A3: An efficient solvent screen is crucial for optimizing your purification.[8][9] Use small-scale test tubes with approximately 20-30 mg of your crude material for each test.
-
Add Solvent: Add a potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[9][10]
-
Heat: Heat the mixture to the solvent's boiling point. The compound should dissolve completely, ideally in a minimal amount of solvent.[10]
-
Cool: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe: The ideal solvent will yield a high quantity of crystalline precipitate upon cooling. If no crystals form, the compound may be too soluble. If it doesn't dissolve when hot, it is not soluble enough.
Q4: What are the physical properties of pure this compound? A4: While some databases list the compound as a liquid, this likely refers to the state at or above its melting point or in a less pure form.[11] Closely related aminothiophene esters are typically pale-yellow or off-white crystalline solids at room temperature.[5][12] For example, the ethyl ester analog has a melting point of 47-51 °C.[12] A sharp melting point after recrystallization is a key indicator of purity.
Part 2: Standard Recrystallization Protocol
This section provides a detailed, step-by-step methodology for the recrystallization process.
Experimental Workflow Diagram
Caption: General workflow for purification by recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture to a gentle boil using a hot plate. Continue adding the hot solvent in small increments until the solid just dissolves completely. Using the minimum amount of hot solvent is critical for maximizing yield.[10][13]
-
Decolorization (Optional): If the solution has a significant yellow or orange color, remove it from the heat source. Allow it to cool slightly to prevent violent boiling, then add a small amount (spatula tip) of activated charcoal to adsorb the colored impurities.[14] Swirl the flask and gently boil for another 2-5 minutes.
-
Hot Gravity Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[10][14]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10][13] Once the flask has reached ambient temperature, place it in an ice-water bath for 15-20 minutes to maximize the crystal yield.[15]
-
Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small volume of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator until a constant weight is achieved. Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., NMR).
Part 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the experiment in a question-and-answer format.
Q: My compound will not dissolve, even in a large volume of boiling solvent. What should I do? A: This indicates that the chosen solvent is unsuitable. The polarity of the solvent and the compound are mismatched.
-
Solution: Recover your compound by evaporating the solvent.[16] Re-attempt the recrystallization with a different solvent based on your initial screening. If using a non-polar solvent like hexane failed, try a more polar one like ethyl acetate or ethanol.
Q: The solution is clear after cooling, but no crystals have formed. What is the problem? A: This is a classic case of either using too much solvent or the solution being supersaturated.[16]
-
Troubleshooting Steps:
-
Induce Crystallization: First, try scratching the inside of the flask below the solvent line with a glass stirring rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[13][14][15]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a "seed."[15]
-
Reduce Volume: If induction methods fail, it is highly likely that too much solvent was used.[15][16] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool again.
-
Consider an Anti-Solvent: If you are using a solvent in which your compound is very soluble (e.g., ethanol), you can try adding a miscible "anti-solvent" in which it is insoluble (e.g., water or hexane) dropwise until the solution becomes cloudy, then reheat until it is clear and cool slowly.[8]
-
Q: My product has "oiled out" as a liquid layer instead of forming solid crystals. How can I fix this? A: "Oiling out" is common for low-melting point solids or when the solution is cooled too quickly.[17] It occurs when the compound's melting point is below the boiling point of the solvent, causing it to melt rather than dissolve and then separate as a liquid upon cooling.
-
Solution:
-
Reheat the solution containing the oil until it is homogeneous again.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules time to orient themselves into a crystal lattice.[16]
-
If oiling persists, consider switching to a solvent with a lower boiling point.
-
Q: My final yield of crystals is very low (<30%). What went wrong? A: A low yield is most often caused by using an excessive amount of solvent during the dissolution step, which leaves a significant portion of your product dissolved in the mother liquor.[15]
-
Solution:
-
For the current batch: You can try to recover more product by evaporating a portion of the solvent from the filtrate (mother liquor) and cooling it again to obtain a second crop of crystals.[15] Note that this second crop may be less pure than the first.
-
For future batches: Be meticulous about adding the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Part 4: Solvent Selection Data
The choice of solvent is the most critical parameter in recrystallization.[18] The following table summarizes potential solvents for this compound.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Excellent starting choice. Often used for similar thiophene derivatives.[5] May need to be part of a mixed system (e.g., with water) if solubility is too high when cold. |
| Methanol | 65 | Polar Protic | Good alternative to ethanol with a lower boiling point, which can be beneficial to prevent "oiling out." |
| Ethyl Acetate | 77 | Polar Aprotic | A good choice due to the ester functional group on the target molecule.[4] Can be effective for compounds of intermediate polarity. |
| Hexane | 69 | Non-polar | Unlikely to be a good single solvent but is an excellent anti-solvent to use with more polar solvents like ethanol or ethyl acetate. |
| Water | 100 | Polar Protic | The compound is likely insoluble in water, making it a good anti-solvent to pair with a water-miscible solvent like ethanol.[4] |
References
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry, Education in Chemistry. Retrieved from [Link]
- Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (2014). Laboratory Techniques in Organic Chemistry (4th ed.). W. H. Freeman.
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2012). E-Journal of Chemistry. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). [Video]. YouTube. Retrieved from [Link]
- Technical Support Center: Recrystallization of Thiourea Deriv
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]
- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Kennedy, A. R., et al. (2004). Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.
- A green chemistry approach to gewald reaction. (2010). Der Pharma Chemica.
- US Patent 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
- Isopropyl 2-amino-4-methyl-5-{[(2-methylphenyl)-amino]carbonyl}thiophene-3-carboxylate. (n.d.).
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Overcoming competing elimination reactions in thiophene compound synthesis. (n.d.). Benchchem.
- Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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Technical Support Center: Synthesis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
An in-depth guide to navigating the complexities of the Gewald synthesis for Methyl 2-amino-5-isopropylthiophene-3-carboxylate, focusing on the identification, mitigation, and troubleshooting of common side reactions.
This guide serves as a dedicated resource for researchers and drug development professionals engaged in the synthesis of this compound via the Gewald reaction. As a multicomponent, one-pot synthesis, the Gewald reaction is elegant in its efficiency but can be prone to side reactions that impact yield and purity.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of potential pitfalls.
Core Reaction Pathway
The desired transformation involves a base-catalyzed condensation of 3-methyl-2-butanone (isopropyl methyl ketone) with methyl cyanoacetate, followed by the addition of elemental sulfur and subsequent cyclization to form the 2-aminothiophene ring system.[1][3] The generally accepted mechanism proceeds through three key stages: a Knoevenagel-Cope condensation, Michael addition of sulfur, and a final ring-closure with aromatization.[4][5][6]
Caption: The competitive dimerization side reaction pathway.
Mitigation Strategies:
-
Control Base Concentration: Using a milder base or reducing the concentration of a strong base can disfavor the dimerization pathway. [7]* Optimize Reagent Addition: Slowly adding the base to the mixture of the ketone, nitrile, and sulfur can help maintain a low concentration of the reactive intermediate at any given time, favoring the intramolecular cyclization over intermolecular dimerization. [4]* Temperature Control: Keep the reaction temperature within the optimal 40-60 °C range. Higher temperatures can accelerate the dimerization reaction.
Q3: I'm struggling to purify the final product. What are the best methods?
Purification can be complicated by the presence of unreacted starting materials, the dimeric byproduct, and sulfur-related impurities.
Purification Strategy A: Recrystallization
This is the most effective method for purifying the solid product.
-
Recommended Solvents: Ethanol or methanol are often good choices. For less polar impurities, a solvent system like ethyl acetate/hexanes can be effective. [4] Purification Strategy B: Column Chromatography
If the product is an oil or if recrystallization fails to remove impurities, silica gel column chromatography is the next step.
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes is a standard and effective mobile phase for separating the desired aminothiophene from less polar byproducts and starting materials. [4] Purification Strategy C: Initial Washes
-
Aqueous Wash: Washing the crude organic extract with water can help remove inorganic salts and highly polar impurities like residual morpholine or piperidine. [4]* Non-Polar Wash: Washing the crude product with a non-polar solvent like hexanes can help remove residual unreacted ketone and some non-polar byproducts before further purification. [4]
Frequently Asked Questions (FAQs)
-
What is the optimal catalyst for this reaction? While traditional bases like morpholine, piperidine, and triethylamine are effective, recent studies have shown that greener, more efficient catalysts can be used. L-proline (10 mol%) in DMF has been shown to catalyze the reaction effectively at 60°C, offering high yields and a simpler workup. [8]Piperidinium borate has also been demonstrated as a highly efficient and recyclable catalyst. [9]
-
How critical is the reaction temperature? Temperature is a crucial parameter. It needs to be high enough (typically 40-60°C) to ensure the reactivity of elemental sulfur but low enough to prevent the acceleration of side reactions like dimerization and polymerization. [4]
-
Is a two-step procedure better than the one-pot method? For sterically hindered ketones like 3-methyl-2-butanone, a two-step procedure can offer superior yields. [4][10]By first synthesizing and isolating the α,β-unsaturated nitrile, you can optimize the conditions for each distinct stage of the reaction, minimizing the formation of byproducts that arise from competing reaction pathways in the one-pot setup.
-
Are there any "green" synthesis alternatives? Yes. The use of water as a solvent, promoted by ultrasound irradiation and catalyzed by sodium polysulfides, has been developed as an environmentally benign alternative to traditional organic solvents. [2][11]This method often leads to high yields and simplified product isolation.
Experimental Protocols & Data
Protocol 1: Standard One-Pot Synthesis
This protocol is a representative procedure for the target compound.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL). [12]2. Reagent Addition: With stirring, slowly add morpholine (5 mL) dropwise over 30 minutes. An exothermic reaction may be observed. [12]3. Reaction: Heat the reaction mixture to 45-50 °C and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the mixture to cool to room temperature. The product may precipitate. If so, filter the solid, wash with cold ethanol, and dry. [12]5. Extraction: If no precipitate forms, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography (ethyl acetate/hexanes). [4]
Data Summary
The choice of reaction conditions significantly impacts the outcome. The following table summarizes typical parameters.
| Parameter | Condition | Expected Outcome/Rationale | Common Side Products |
| Ketone | 3-Methyl-2-butanone | Provides the 5-isopropyl substituent. Steric hindrance can slow the reaction. | Unreacted ketone. |
| Nitrile | Methyl Cyanoacetate | Provides the 2-amino and 3-carboxylate groups. | Unreacted nitrile. |
| Base Catalyst | Morpholine, Piperidine, Et3N | Catalyzes the Knoevenagel condensation and subsequent cyclization. [7] | - |
| Solvent | Methanol, Ethanol, DMF | Polar solvents are required to solubilize sulfur and reagents. [4][10] | - |
| Temperature | 40 - 60 °C | Balances sulfur reactivity with the prevention of side reactions. [4] | Dimeric byproduct, polymers. [10] |
| Typical Yield | 35 - 80% | Highly dependent on substrate and optimization of conditions. [10] | - |
References
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- BenchChem. (2025). Overcoming competing elimination reactions in thiophene compound synthesis.
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
RSC Sustainability. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
-
MDPI. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
-
Buchstaller, H.-P., et al. (2025). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
-
Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]
-
ResearchGate. (2013). Synthesis of 2-aminothiophenes via Scheme 2. [Link]
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Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
Welcome to the technical support center dedicated to enhancing the yield and purity of Methyl 2-amino-5-isopropylthiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic building block. We will move beyond simple procedural lists to explore the causality behind common synthetic challenges, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
The primary and most versatile method for synthesizing this and similar 2-aminothiophenes is the Gewald three-component reaction (G-3CR) .[1][2] This one-pot synthesis is valued for its efficiency but can present challenges related to yield and byproduct formation. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios to directly address the issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most direct and widely adopted method is the Gewald reaction.[3] This is a multi-component condensation between a ketone (3-methyl-2-butanone), an α-activated nitrile (methyl cyanoacetate), and elemental sulfur.[4][5] The reaction is typically catalyzed by a base, such as morpholine or triethylamine, and proceeds through an initial Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent ring closure.[6]
Q2: What is a realistic target yield for this synthesis?
A2: Yields for Gewald reactions are highly dependent on the specific substrates and reaction conditions. For polysubstituted 2-aminothiophenes prepared via this method, yields can range from 35% to 85%.[6][7][8] With careful optimization of the parameters discussed in this guide, consistently achieving yields in the upper end of this range is a feasible goal.
Q3: Are there any major competing reactions that I should be aware of?
A3: Yes, the most significant side reaction is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the initial Knoevenagel-Cope condensation).[6] If this dimerization occurs, the intermediate is no longer available for the crucial cyclization step with sulfur, leading to a direct reduction in the yield of the desired thiophene product.[9]
Troubleshooting Guide: From Low Conversion to Purification Headaches
This section addresses specific experimental problems in a question-and-answer format, providing both the probable cause and a validated solution.
Issue 1: Low Overall Reaction Conversion
Question: "My reaction has stalled after several hours. TLC analysis shows a significant amount of unreacted 3-methyl-2-butanone and methyl cyanoacetate. How can I drive the reaction to completion?"
Possible Causes and Solutions:
The efficiency of the initial Knoevenagel-Cope condensation is critical for the overall success of the Gewald reaction. If this first step is slow or incomplete, the subsequent steps cannot proceed effectively. Several factors could be at play:
-
Catalyst Inefficiency: The choice and amount of the basic catalyst are paramount. While morpholine and triethylamine are common, their basicity and nucleophilicity can influence the reaction rate.
-
Suboptimal Solvent: The solvent must be able to dissolve the starting materials and, crucially, the elemental sulfur. Poor solubility of sulfur can starve the reaction.
-
Incorrect Temperature: While the Gewald reaction is known for its mild conditions, the optimal temperature is substrate-dependent. Too low a temperature may lead to a sluggish reaction, while excessively high temperatures can promote side reactions.
Troubleshooting Step-by-Step:
-
Evaluate Your Catalyst: If using a standard secondary amine like morpholine, ensure it is fresh and anhydrous. Consider screening other bases. L-proline has been reported as an effective and green catalyst for Gewald reactions, sometimes offering higher yields under mild conditions.[10]
-
Optimize Your Solvent: Ethanol is a common and effective solvent due to its ability to dissolve sulfur to some extent, especially upon warming.[11] If solubility remains an issue, dimethylformamide (DMF) is an excellent alternative that can improve the reaction rate, though it requires more rigorous post-reaction workup.[10][12]
-
Adjust the Temperature: Begin the reaction at a moderate temperature (e.g., 45-50°C).[8] Monitor the disappearance of starting materials by TLC. If the reaction is slow, a modest increase in temperature (e.g., to 60°C) may be beneficial.[10]
| Parameter | Recommendation | Rationale |
| Catalyst | Morpholine, Triethylamine, or L-Proline (10 mol%) | Catalyzes the initial Knoevenagel condensation. L-proline can offer a greener and sometimes more efficient alternative.[10] |
| Solvent | Ethanol, Methanol, or DMF | Ethanol offers a good balance of solubility and ease of removal.[11] DMF can enhance the solubility of sulfur and increase reaction rates.[12] |
| Temperature | 45°C - 60°C | Balances reaction rate against the potential for byproduct formation. The optimal temperature should be determined empirically.[8] |
| Sulfur | Use finely powdered sulfur | Increases the surface area available for reaction, improving dispersion and reaction kinetics.[3] |
Issue 2: Significant Byproduct Formation (Knoevenagel Dimer)
Question: "My yield is consistently low, and I've isolated a significant byproduct. Mass spectrometry suggests it's a dimer of the expected Knoevenagel intermediate. How can I suppress this side reaction?"
Possible Causes and Solutions:
This is a classic problem in the Gewald synthesis. The Knoevenagel intermediate is nucleophilic and can either react with sulfur (desired pathway) or with another molecule of itself (undesired pathway).
-
Reaction Kinetics: If the rate of dimerization is competitive with the rate of sulfur addition and cyclization, a mixture of products will be obtained. This is often exacerbated by high concentrations of the intermediate or suboptimal reaction conditions that do not favor the sulfur addition step.
Troubleshooting Step-by-Step:
-
Control Reagent Stoichiometry and Addition: Ensure that sulfur is present in at least a stoichiometric amount from the beginning of the reaction. A slight excess of sulfur is often used.
-
Maintain a One-Pot Protocol: The key advantage of the one-pot Gewald synthesis is that the Knoevenagel intermediate is formed in situ in the presence of sulfur, allowing it to be trapped and consumed in the desired pathway immediately. Avoid isolating the intermediate unless you are intentionally pursuing a two-step procedure.
-
Temperature Management: Lowering the reaction temperature may slow down the dimerization reaction more than the desired cyclization. Start at a lower temperature (e.g., room temperature) and slowly heat only if necessary.
Below is a diagram illustrating the critical branching point in the reaction mechanism.
Caption: Competing pathways for the Knoevenagel intermediate.
Issue 3: Product Purification Challenges
Question: "My crude product is a dark, oily, or tar-like substance. Column chromatography results in significant product loss on the silica gel and poor separation. How can I improve my workup and purification?"
Possible Causes and Solutions:
A difficult purification often points to incomplete reactions, thermal decomposition, or the presence of polymeric sulfur byproducts.
-
Excess Sulfur: Unreacted elemental sulfur can complicate purification.
-
Base Catalyst: The basic catalyst (e.g., morpholine) must be thoroughly removed, as it can cause streaking on silica gel columns.
-
Polar Impurities: Incomplete reaction or side reactions can lead to a range of impurities that make crystallization or chromatography difficult.
Troubleshooting Step-by-Step:
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[8] If not, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Sulfur Removal: Before extraction, filter the crude mixture to remove any unreacted solid sulfur. A wash of the crude organic extract with a dilute solution of sodium sulfide (Na₂S) can help remove residual elemental sulfur by forming soluble polysulfides.
-
Acid Wash: Perform an extraction with a dilute acid (e.g., 1M HCl) to remove the basic catalyst. Follow this with a brine wash to remove excess water before drying the organic layer.
-
Purification Strategy:
-
Recrystallization: This is the preferred method if a suitable solvent can be found (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures), as it is more scalable and cost-effective than chromatography.
-
Column Chromatography: If chromatography is necessary, use a solvent system with low to medium polarity, such as a gradient of ethyl acetate in hexane. Deactivating the silica gel with triethylamine (by adding ~1% to the eluent) can prevent product streaking and decomposition on the column.
-
Validated Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Caption: General experimental workflow for the Gewald synthesis.
Materials:
-
3-Methyl-2-butanone (0.05 mol, 1.0 equiv)
-
Methyl cyanoacetate (0.05 mol, 1.0 equiv)
-
Elemental Sulfur (powdered) (0.05 mol, 1.0 equiv)
-
Morpholine (5 mL)
-
Methanol or Ethanol (30 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3-methyl-2-butanone (0.05 mol), methyl cyanoacetate (0.05 mol), elemental sulfur (0.05 mol), and methanol (30 mL).
-
Begin stirring the mixture. Gently warm the flask to 35-40°C in a water bath.
-
Slowly add morpholine (5 mL) dropwise over a period of 30 minutes, maintaining the internal temperature below 45°C.[8]
-
After the addition is complete, continue stirring the reaction mixture at 45°C for an additional 2-3 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
-
Vedejs, E., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Legrand, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]
-
J&K Scientific LLC. (n.d.). Gewald Reaction. J&K Scientific LLC. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Vedejs, E., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield? Reddit. [Link]
-
The Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene Synthesis. Organic Chemistry Portal. [Link]
-
Dömling, A., et al. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry. [Link]
Sources
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Impurity Profiling of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
Prepared by: Senior Application Scientist
Welcome to the technical support center for the impurity profiling of Methyl 2-amino-5-isopropylthiophene-3-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the analysis of this key pharmaceutical intermediate. Our focus is on combining robust analytical methodologies with practical, field-proven troubleshooting insights.
The Critical Role of Impurity Profiling
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product.[1][2] Impurity profiling—the identification, quantification, and characterization of unwanted chemicals—is therefore not merely a quality control step but a regulatory necessity mandated by bodies like the International Council for Harmonisation (ICH).[3][4]
Impurities can originate from numerous sources, including starting materials, by-products of the synthesis, degradation of the substance over time, or residual solvents and catalysts.[2][5][6] Even trace amounts of certain impurities can possess undesirable toxicological properties, making their control essential.[6] This guide will walk you through establishing a robust impurity profiling strategy, from identifying potential impurities to troubleshooting common analytical hurdles.
Understanding Potential Impurities
A logical first step in impurity profiling is to anticipate the likely impurities based on the synthetic route. The most common synthesis for 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde (isobutyraldehyde for the isopropyl group), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur, often with a base catalyst like morpholine.[7]
Based on this, impurities can be classified into several categories as outlined by the ICH Q3A(R2) guideline[8][9][10]:
-
Organic Impurities:
-
Starting Materials: Unreacted isobutyraldehyde, methyl cyanoacetate.
-
Intermediates: Partially reacted species.
-
By-products: Isomeric variants (e.g., methyl 2-amino-4-isopropylthiophene-3-carboxylate), products from side-reactions, or dimers.
-
Reagents: Residual morpholine or other catalysts.
-
Degradation Products: Formed during storage or exposure to stress conditions.[8][10]
-
-
Inorganic Impurities:
-
Residual catalysts or heavy metals from reactors.[2]
-
-
Residual Solvents:
-
Organic solvents used during synthesis and purification.[6]
-
Experimental Workflow for Impurity Profiling
A systematic approach is essential for comprehensive impurity profiling. The workflow below outlines the key stages, from initial assessment to final characterization.
Caption: A typical workflow for pharmaceutical impurity profiling.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
FAQ 1: General Impurity Profiling
Q: What are the standard regulatory thresholds for impurities? A: The ICH Q3A(R2) guideline provides a framework based on the maximum daily dose (MDD) of the final drug substance.[3][8] While the MDD for a drug containing this intermediate may vary, the general thresholds are crucial for setting analytical goals.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Purpose |
| Reporting | ≥ 0.05% | ≥ 0.03% | The level at which an impurity must be reported in a regulatory submission.[3] |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The level at which an impurity's structure must be determined.[3] |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The level at which an impurity must be assessed for biological safety.[8][10] |
Q: What is a forced degradation study and why is it necessary? A: A forced degradation or stress study is a process where the drug substance is intentionally exposed to harsh conditions—more severe than accelerated stability testing—to generate degradation products.[11][12] Its primary purposes are:
-
To identify likely degradation pathways and products that could form during storage.[13][14]
-
To demonstrate the specificity and stability-indicating nature of the analytical method, ensuring that all degradants can be separated from the main compound.[11][13]
-
To aid in the development of stable formulations and determine appropriate storage conditions.[12]
FAQ 2: HPLC Method Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the primary technique for impurity profiling due to its high precision, sensitivity, and wide applicability.[15][16]
Q: I am seeing significant peak tailing for the main compound and impurities. What could be the cause? A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself. The 2-amino group in your compound is basic and can interact with residual acidic silanols on standard silica-based C18 columns, causing tailing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the basic amine group, reducing its interaction with silanols.[17]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help shield the charged analyte from the stationary phase.[17][18]
-
Use a Different Column: Consider a column with high-purity silica and advanced end-capping designed to minimize silanol interactions. Alternatively, a polar-embedded phase column can offer different selectivity and better peak shape for polar compounds.[18]
-
Check for System Voids: A void at the head of the column can cause peak distortion. Try reversing and flushing the column (if permissible by the manufacturer) or replace it if the problem persists.
-
Minimize Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter and length between the injector, column, and detector to reduce peak broadening and tailing.[19]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. The expert's guide to pharmaceutical impurity analysis [manufacturingchemist.com]
- 5. cormica.com [cormica.com]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. asianpubs.org [asianpubs.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. rjptonline.org [rjptonline.org]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. veeprho.com [veeprho.com]
- 17. m.youtube.com [m.youtube.com]
- 18. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Navigating the Scale-Up of Methyl 2-Amino-5-isopropylthiophene-3-carboxylate Synthesis
Welcome to our dedicated technical support center for the synthesis and scale-up of Methyl 2-amino-5-isopropylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Gewald aminothiophene synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of this key thiophene intermediate.
The synthesis of this compound is most commonly achieved through the Gewald reaction, a powerful one-pot, multi-component reaction.[1][2][3] This process involves the condensation of isobutyraldehyde, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst. While elegant in its convergence, scaling this reaction presents unique challenges that require a thorough understanding of the underlying reaction mechanism.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Low Yield or Incomplete Conversion
Question: My reaction is resulting in a low yield of the desired product, and I'm observing significant amounts of unreacted starting materials. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Gewald reaction are often multifactorial. The reaction proceeds through an initial Knoevenagel condensation between isobutyraldehyde and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[2][4] This is followed by the addition of sulfur and subsequent cyclization.[4][5][6] Several factors can impede this sequence:
-
Insufficient Catalyst: The basic catalyst, typically a secondary amine like morpholine or piperidine, is crucial for both the Knoevenagel condensation and the subsequent steps.[7][8] On a larger scale, inadequate mixing can lead to localized catalyst depletion. Ensure efficient stirring and consider a catalyst loading of 10-20 mol%.
-
Suboptimal Temperature: The initial condensation is often exothermic. Uncontrolled temperature increases can lead to side reactions. Conversely, if the temperature is too low, the reaction rate will be slow. A temperature range of 40-60°C is generally recommended.[7]
-
Poor Sulfur Solubility: Elemental sulfur (S8) has limited solubility in many organic solvents. On scale-up, undissolved sulfur can reduce the effective concentration and hinder the reaction. The use of a co-solvent like dimethylformamide (DMF) or employing a two-step procedure where the Knoevenagel condensation is completed before sulfur addition can be beneficial.[9][10]
-
Premature Product Precipitation: The product, this compound, may precipitate from the reaction mixture, especially at higher concentrations. This can coat the reactants and prevent the reaction from going to completion. A solvent study to identify a system where the product remains soluble at the reaction temperature is advisable for scale-up.
Formation of Impurities and Byproducts
Question: I am observing significant byproduct formation, leading to a difficult purification process. What are the common impurities and how can I minimize them?
Answer: Byproduct formation is a common challenge in multi-component reactions like the Gewald synthesis.[11] The primary culprits are often related to side reactions of the starting materials and intermediates:
-
Dimeric Byproducts: The α,β-unsaturated nitrile intermediate can undergo Michael addition with another molecule of the cyanoacetate anion, leading to the formation of dimeric impurities.[11] This is more prevalent with prolonged reaction times or excessive catalyst concentration.
-
Thioamide Formation: In the presence of water, the nitrile group can be partially hydrolyzed to a primary amide, which can then react with sulfur to form a thioamide byproduct. Ensuring anhydrous conditions is critical.
-
Over-alkylation: The product, a 2-aminothiophene, is nucleophilic and can potentially react with the aldehyde starting material, although this is less common under standard Gewald conditions.
Strategies to Minimize Byproduct Formation:
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor the reaction by TLC or HPLC and quench once the starting materials are consumed. | Prevents the formation of dimeric and other time-dependent byproducts. |
| Catalyst Loading | Use the minimum effective amount of catalyst (typically 10-20 mol%). | Reduces the rate of side reactions such as dimerization. |
| Temperature Control | Maintain a consistent reaction temperature. | Avoids runaway reactions and the formation of thermally induced byproducts. |
| Order of Addition | Consider a two-step procedure: first, the Knoevenagel condensation, followed by the addition of sulfur.[10] | This can provide better control over the reaction and minimize side reactions involving sulfur. |
Challenges with Work-up and Isolation
Question: The work-up of my reaction is problematic, resulting in emulsions or a product that is difficult to purify. What are the best practices for isolation?
Answer: A clean and efficient work-up is crucial for obtaining a high-purity product.
-
Quenching: The reaction is typically quenched by the addition of water or a dilute acid to neutralize the basic catalyst.
-
Extraction: Ethyl acetate is a common extraction solvent.[9] If emulsions form, the addition of brine can help to break them.
-
Purification:
-
Recrystallization: For many 2-aminothiophenes, recrystallization from a suitable solvent like ethanol or methanol is an effective purification method.[7]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from closely related impurities.[9] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is suitable for lab-scale synthesis.
-
To a stirred solution of isobutyraldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol (5 mL/g of aldehyde), add elemental sulfur (1.05 eq).
-
Slowly add morpholine (0.2 eq) to the suspension. An exotherm may be observed.
-
Heat the reaction mixture to 50-55°C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.
-
Filter the solid, wash with cold methanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Protocol 2: Two-Step Procedure for Scale-Up
This approach offers better control for larger scale reactions.
Step 1: Knoevenagel Condensation
-
In a reactor, charge isobutyraldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Heat the mixture to reflux and remove water using a Dean-Stark apparatus.
-
Once the theoretical amount of water is collected, cool the reaction mixture.
Step 2: Thiophene Ring Formation
-
To the solution from Step 1, add elemental sulfur (1.05 eq).
-
Add triethylamine (1.5 eq) and heat the mixture to 60-70°C.
-
Stir for 6-8 hours, monitoring the reaction progress.
-
After completion, cool the mixture, wash with water and brine, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Workflow and Troubleshooting
Gewald Reaction Workflow
Caption: A simplified workflow for the Gewald synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common issues in the Gewald reaction scale-up.
References
-
Gewald Reaction . Organic Chemistry Portal. [Link]
-
Gewald reaction . Wikipedia. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . Preprints.org. [Link]
-
Synthesis, properties and biological activity of thiophene: A review . Der Pharma Chemica. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene . Pharmaguideline. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases . Oriental Journal of Chemistry. [Link]
-
A green chemistry approach to gewald reaction . Der Pharma Chemica. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene . Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds . Journal of Chemistry. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry . MDPI. [Link]
-
Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst . Journal of Chemical Reaction and Synthesis. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Arkat USA. [Link]
Sources
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- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Gewald Reaction with Hindered Ketones
Introduction: Navigating the Challenges of Steric Hindrance in the Gewald Reaction
The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, providing a straightforward and versatile route to highly substituted 2-aminothiophenes.[1][2] These structures are privileged scaffolds in medicinal chemistry and materials science, making the Gewald reaction a vital tool for drug development professionals and researchers.[3][4][5] The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like an α-cyanoester), and elemental sulfur in the presence of a base.[6]
However, when employing sterically hindered ketones (e.g., di-isopropyl ketone, 2,6-dimethylcyclohexanone, or bulky aryl ketones), the reaction's efficiency can be dramatically reduced, leading to low yields and a complex mixture of byproducts. Steric bulk around the carbonyl group impedes the initial nucleophilic attack, slowing down the crucial Knoevenagel-Cope condensation step and opening pathways to competing side reactions.[7][8]
This guide serves as a dedicated technical support resource for scientists encountering these challenges. It provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot experiments, minimize byproduct formation, and optimize the synthesis of your target 2-aminothiophene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with a hindered ketone is giving a very low yield or no desired product at all. What are the likely causes and how can I fix this?
Low or no yield is the most common issue when dealing with sterically encumbered substrates. The root cause typically lies in the failure of one of the initial steps of the reaction cascade.
Possible Causes & Solutions:
| Possible Cause | Underlying Reason (The "Why") | Troubleshooting Steps & Solutions |
| Inefficient Knoevenagel-Cope Condensation | Steric hindrance from the bulky ketone raises the activation energy for the initial condensation with the active methylene nitrile. The base may not be strong enough or suitable to facilitate this step effectively.[7][8] The water produced during this condensation can also inhibit the reaction equilibrium.[7] | Base Selection: Screen different amine bases. While morpholine is a standard choice, piperidine may prove more effective. For particularly stubborn ketones, consider stronger bases or catalytic systems like piperidinium borate.[7][9] Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a chemical drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[7] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur (S₈) has poor solubility in many organic solvents at room temperature. For it to participate in the reaction, the S₈ ring must be activated, typically by the amine base to form nucleophilic polysulfide anions.[10][11] If this process is inefficient, the reaction will stall after the condensation step. | Solvent & Temperature: Use polar solvents like ethanol, methanol, or DMF to improve sulfur's solubility and reactivity.[7] Gently heating the reaction mixture to 40-60 °C can significantly enhance the rate of sulfur activation. Be cautious, as excessive heat can promote side reactions.[7] |
| Extreme Steric Hindrance | In some cases, the steric clash is simply too great for a one-pot, three-component reaction to proceed efficiently. The kinetics of the desired reaction pathway are too slow compared to competing decomposition or side-reaction pathways. | Adopt a Two-Step Protocol: This is the most robust solution for highly hindered ketones.[7][12] 1. Step 1: Isolate the Knoevenagel-Cope intermediate (the α,β-unsaturated nitrile). Conduct the condensation of the hindered ketone and active methylene nitrile under optimized conditions (e.g., using a Dean-Stark trap). 2. Step 2: React the purified intermediate with elemental sulfur and a suitable base in a separate step to facilitate the cyclization. This decouples the challenging condensation from the thiophene ring formation. |
Q2: My primary product appears to be the uncyclized α,β-unsaturated nitrile intermediate. How can I drive the reaction towards the final 2-aminothiophene?
Isolating the Knoevenagel-Cope intermediate is a clear indication that the initial condensation is successful, but the subsequent sulfur addition and cyclization steps are failing. This is a common scenario with hindered ketones where the intermediate is sterically shielded.
Causality: The formation of the thiophene ring requires the addition of a sulfur nucleophile to the β-position of the unsaturated nitrile, followed by an intramolecular attack of the resulting sulfur anion onto the nitrile's carbon atom.[1][10] If the intermediate is sterically hindered, these steps become kinetically challenging.
Solutions:
-
Optimize Base and Temperature: Ensure a sufficient amount of a suitable base like morpholine or triethylamine is present to activate the sulfur.[7] As mentioned previously, gently heating the reaction (40-60 °C) can provide the necessary energy to overcome the activation barrier for cyclization.
-
Increase Reaction Time: Hindered substrates simply react slower. Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and monitor its progress carefully using TLC or LC-MS.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective in promoting the cyclization of stubborn substrates by rapidly and efficiently heating the reaction mixture, often leading to higher yields and significantly reduced reaction times.[1]
Q3: I'm observing a major byproduct with a mass corresponding to a dimer of my Knoevenagel-Cope intermediate. What is this species and how can I prevent its formation?
This is a classic side reaction in the Gewald synthesis, especially under conditions that favor intermolecular reactions. The byproduct is typically a six-membered diene resulting from the dimerization of the α,β-unsaturated nitrile intermediate.[10][13][14]
Mechanism of Dimer Formation: The formation of this dimer is a competing pathway to the desired intramolecular cyclization.[10][14] It occurs via a base-promoted Michael addition of one molecule of the intermediate's anion onto another molecule of the intermediate, followed by a Thorpe-Ziegler cyclization.[10]
Caption: Dimerization pathway of the Knoevenagel-Cope intermediate.
Strategies to Minimize Dimerization:
-
Favor Intramolecular Cyclization: The key is to ensure the rate of the desired reaction with sulfur is faster than the rate of intermolecular dimerization.
-
Ensure Sulfur is Active: Add sulfur early and ensure conditions (base, temperature) are suitable for its activation.
-
Two-Step Protocol: The most effective method is to first form and isolate the α,β-unsaturated nitrile. Then, in a separate step, slowly add the base to a mixture of the intermediate and sulfur. This prevents a high concentration of the intermediate's anion from building up before it has a chance to react with sulfur.
-
-
Reaction Conditions: Running the reaction at a slightly lower temperature might disfavor the dimerization pathway's activation energy compared to the desired cyclization.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a problematic Gewald reaction involving a hindered ketone.
Caption: A step-by-step workflow for diagnosing Gewald reaction issues.
Optimized Experimental Protocol: Two-Step Gewald Synthesis for Hindered Ketones
This protocol is designed for a hindered ketone where a one-pot approach is inefficient. It decouples the condensation and cyclization steps to maximize yield and purity.
Step 1: Synthesis of the α,β-Unsaturated Nitrile Intermediate
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture.[13]
-
Reagent Charging: To the flask, add the hindered ketone (1.0 eq.), the active methylene nitrile (e.g., ethyl cyanoacetate, 1.1 eq.), a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting ketone is consumed. Water will collect in the Dean-Stark trap.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove the base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel) or recrystallization to obtain the pure α,β-unsaturated nitrile intermediate.
-
Step 2: Cyclization to the 2-Aminothiophene
-
Reagent Charging: In a separate round-bottom flask, dissolve the purified intermediate from Step 1 (1.0 eq.) and finely powdered elemental sulfur (1.2 eq.) in a polar solvent such as ethanol or DMF.[7]
-
Base Addition: Add a secondary amine base (e.g., morpholine or triethylamine, 1.5 eq.) to the mixture.
-
Reaction: Heat the mixture to 40-60 °C and stir. Monitor the reaction by TLC until the intermediate is consumed (typically 2-24 hours).[7]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[7]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization to yield the final 2-aminothiophene product.
-
References
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
-
Reddy, T. J., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
- BenchChem. (2025). Side reactions to avoid in the synthesis of 3-Acetylthiophene.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
ResearchGate. (2015). Gewald reaction and apply in drug synthesis. [Link]
-
ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. (2018). The Gewald reaction in dye chemistry. [Link]
- BenchChem. (2025).
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
ResearchGate. (2019). Reaction optimization studies of the modified Gewald reaction. [Link]
-
ResearchGate. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]
-
Synfacts. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (PipBorate), a Conjugate Acid–Base Pair. [Link]
-
ResearchGate. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
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Technical Support Center: Reaction Monitoring for Methyl 2-amino-5-isopropylthiophene-3-carboxylate Synthesis by TLC
Welcome to the technical support center for the synthesis of methyl 2-amino-5-isopropylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific reaction using Thin-Layer Chromatography (TLC). The synthesis of this polysubstituted 2-aminothiophene is commonly achieved through the Gewald reaction, a multicomponent condensation that requires careful monitoring for optimal yield and purity.[1][2]
Section 1: Fundamentals of TLC for the Gewald Reaction
The Gewald reaction involves the condensation of a ketone (in this case, 3-methyl-2-butanone), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3] Understanding the relative polarities of your starting materials, intermediates, and the final product is crucial for effective TLC monitoring.
Q1: What are the starting materials and the product, and how do their polarities compare?
A1:
-
Starting Material 1 (SM1): 3-Methyl-2-butanone (an aliphatic ketone). This is a relatively non-polar compound.
-
Starting Material 2 (SM2): Methyl cyanoacetate (an ester with a nitrile group). This is more polar than the ketone due to the presence of the ester and nitrile functionalities.
-
Product (P): this compound. The presence of the amino group (-NH2) and the thiophene ring makes this molecule significantly more polar than the starting ketone and slightly more polar than methyl cyanoacetate. The aromatic nature of the thiophene ring also influences its interaction with the stationary phase.
Q2: What is the first step in developing a TLC method for this reaction?
A2: The first and most critical step is to select an appropriate solvent system (eluent).[4] The goal is to find a solvent or solvent mixture that provides good separation between the starting materials and the product. An ideal solvent system will result in the starting materials having higher Retention Factor (Rf) values and the product having a lower Rf value, with all spots appearing between an Rf of 0.2 and 0.8 on the TLC plate.[5][6]
Section 2: Step-by-Step Experimental Protocol for TLC Monitoring
This protocol provides a standardized procedure for monitoring the reaction.
Protocol 1: Real-Time Reaction Monitoring by TLC
-
Preparation of the TLC Chamber:
-
Preparing the TLC Plate:
-
Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[8]
-
Mark three lanes on the baseline for spotting: "SM" (Starting Material mix), "Co" (Co-spot), and "R" (Reaction Mixture).
-
-
Spotting the Plate:
-
SM Lane: Prepare a dilute solution of your starting materials (3-methyl-2-butanone and methyl cyanoacetate) in a volatile solvent like ethyl acetate. Using a capillary tube, apply a small spot of this solution to the "SM" lane.[9]
-
R Lane: At timed intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.[6] Dilute this aliquot in a small amount of a suitable solvent (e.g., ethyl acetate) before spotting it onto the "R" lane.
-
Co-spot Lane: In the "Co" lane, first spot the starting material mixture, and then, on top of the same spot, apply the diluted reaction mixture.[9] This co-spot is crucial for unambiguously identifying the starting material spots in the reaction mixture, especially if the Rf values are close.[10]
-
-
Developing the Plate:
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[11][12] Aromatic compounds and those with conjugated systems, like the thiophene product, will often appear as dark spots.[13] Circle any visible spots with a pencil.
-
For enhanced visualization, use a chemical stain. An iodine chamber is a good general-purpose choice, as it reacts with many organic compounds to produce brownish spots.[12][14] Alternatively, a p-anisaldehyde stain can be effective for visualizing the amino group and other functionalities, often yielding colored spots upon heating.[13]
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[15]
-
Monitor the progress of the reaction by observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time.[16] The reaction is considered complete when the starting material spots are no longer visible in the reaction mixture lane.
-
Section 3: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the TLC monitoring of the this compound synthesis.
Q3: My spots are streaking. What should I do?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[17][18] Try diluting your reaction mixture aliquot further before spotting.
-
Highly Polar Compounds: The amino group in the product can sometimes interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can often resolve this issue by neutralizing the acidic sites on the silica.[17]
-
Inappropriate Solvent System: If the solvent is not polar enough, the compounds may not move sufficiently, leading to elongated spots. Conversely, a solvent that is too polar can cause streaking as it moves everything up the plate too quickly.[17]
Q4: My spots are not separating well; the Rf values are too close.
A4: Poor separation is a common challenge. Here are some strategies to improve it:
-
Adjust Solvent Polarity: The key to good separation is finding the optimal polarity for your eluent.[19]
-
If the spots are clustered near the baseline (low Rf), the solvent is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[20]
-
If the spots are clustered near the solvent front (high Rf), the solvent is too polar. Decrease the proportion of the polar solvent.[20]
-
-
Try a Different Solvent System: Sometimes, simply changing the solvents, even to another system of similar polarity, can improve separation due to different solvent-solute interactions.[21] For aromatic amines and esters, mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or toluene/ethyl acetate are good starting points.[22][23][24]
| Solvent System Trial | Composition (v/v) | Observation | Recommendation |
| 1 | 10% Ethyl Acetate in Hexanes | All spots remain near the baseline (Rf < 0.1). | Increase polarity. |
| 2 | 50% Ethyl Acetate in Hexanes | Spots are too high on the plate (Rf > 0.9). | Decrease polarity. |
| 3 | 30% Ethyl Acetate in Hexanes | Good separation with product Rf ~0.3 and SMs > 0.6. | Optimal system found. |
| 4 | 5% Methanol in Dichloromethane | Streaking observed for the product spot. | Add 0.5% triethylamine to the eluent. |
Q5: I can't see my spots after developing the plate.
A5: This can be frustrating, but there are several potential reasons and solutions:
-
Insufficient Concentration: The concentration of your compounds in the spotted sample may be too low.[18] Try spotting the same lane multiple times, allowing the solvent to dry between applications, to concentrate the sample.[17]
-
Non-UV Active Compounds: While the thiophene product should be UV active, the starting ketone may not be.[13] Always use a chemical stain in addition to UV visualization to ensure all components are detected.[25]
-
Compound Evaporation: If your compounds are particularly volatile, they may have evaporated from the plate, especially if excessive heat was used for drying. Allow the plate to air dry or use very gentle heating.
Q6: I see an unexpected spot in my reaction mixture lane. What could it be?
A6: The Gewald reaction can sometimes produce byproducts.[26] An unexpected spot could be:
-
Knoevenagel-Cope Intermediate: The initial condensation of the ketone and methyl cyanoacetate forms an α,β-unsaturated nitrile intermediate.[27][28] This intermediate is less polar than the final product but more polar than the starting ketone. Its presence indicates that the subsequent sulfur addition and cyclization steps are proceeding slower than the initial condensation.[29]
-
Dimerization Products: Under certain conditions, the α,β-unsaturated nitrile can dimerize.[30]
-
Decomposition: If the reaction is run for too long or at too high a temperature, the product may begin to decompose.
To identify the unknown spot, you can try to isolate it or use analytical techniques like LC-MS to determine its mass.
Section 4: Visualizing the Workflow
The following diagram illustrates the logical workflow for troubleshooting TLC issues in reaction monitoring.
Caption: TLC troubleshooting workflow for reaction monitoring.
References
-
Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
-
Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(15), 10059–10067. [Link]
-
American Chemical Society Publications. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]
-
Nichols, L. (2021, August 22). Running a TLC [Video]. YouTube. [Link]
-
Quora. (2021). In thin layer chromatography, what is the effect of increasing solvent polarity to the retention factor of the solute?[Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography. [Link]
-
EDVOTEK. (n.d.). Principles of Thin Layer Chromatography. [Link]
-
Student Doctor Network. (2016). Polarity of solvent for TLC. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
University of Missouri-St. Louis, Department of Chemistry. (n.d.). TLC Visualization Solutions. [Link]
-
Mojtahedi, M. M., et al. (2008). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Molbank, 2008(4), M577. [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
BGD Group. (2011). TLC Developing System. [Link]
-
Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
ResearchGate. (2015). The Gewald Multicomponent Reaction. [Link]
-
Mohammad, A., & Tiwari, S. (1993). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Planar Chromatography--Modern TLC, 6(5), 411-413. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. [Link]
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?[Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
Nichols, L. (2021, August 23). Visualizing a TLC plate [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). The Gewald multicomponent reaction. [Link]
-
Georganics. (n.d.). Methyl 2-amino-3-thiophenecarboxylate. [Link]
-
Allery Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. [Link]
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Troubleshooting low yields in 2-aminothiophene synthesis.
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 2-aminothiophene synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered in the lab, with a primary focus on the widely-used Gewald reaction. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to the Gewald Reaction
The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, prized for its efficiency in creating polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[1][2][3] These thiophene scaffolds are privileged structures in medicinal chemistry, found in approved drugs like the antipsychotic Olanzapine and the anti-inflammatory Tinoridine.[4]
Despite its utility, the reaction is sensitive to substrate scope, reaction conditions, and reagent quality, often leading to frustratingly low yields. This guide will walk you through a logical troubleshooting process to diagnose and resolve these issues.
Visualizing the Core Mechanism
Understanding the reaction mechanism is critical for effective troubleshooting. The process involves three key stages:
-
Knoevenagel Condensation: The base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][5]
-
Sulfur Addition (Michael Addition): A sulfur-adduct attacks the β-carbon of the unsaturated intermediate. The exact mechanism of sulfur activation and addition is complex and can involve polysulfide intermediates.[6][7]
-
Cyclization & Tautomerization: The sulfur chain cyclizes onto the nitrile group, followed by tautomerization to form the stable, aromatic 2-aminothiophene ring.[1][5]
Caption: Fig. 2: Troubleshooting Workflow for Low Yields
In-Depth Analysis:
-
Cause A: Inefficient Knoevenagel Condensation
-
Explanation: This is the most frequent point of failure. The condensation is an equilibrium process that produces water, which can inhibit the reaction. [8]The choice and strength of the base are critical for deprotonating the active methylene compound.
-
Solutions & Suggestions:
-
Base Selection: The base is not just a catalyst; it's a critical reagent. For simple ketones, tertiary amines like triethylamine may suffice. However, for less reactive or sterically hindered ketones, a stronger secondary amine base like morpholine or piperidine is often necessary. [8] 2. Water Removal: If running the reaction in a non-polar solvent like toluene, use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium toward the product.
-
Reagent Purity: Ensure your carbonyl compound and active methylene nitrile are pure and, importantly, dry.
-
Temperature: While the Gewald reaction is often run at moderate temperatures (40-60°C), the initial condensation may benefit from a higher temperature to overcome the activation energy barrier.
-
-
-
Cause B: Poor Sulfur Solubility or Reactivity
-
Explanation: Elemental sulfur (S8) has poor solubility in many organic solvents. If it doesn't dissolve or react, the cyclization cannot proceed.
-
Solutions & Suggestions:
-
Solvent Choice: Polar aprotic solvents like DMF or alcohols like ethanol and methanol are generally better at solubilizing sulfur than non-polar solvents. [8][9] 2. Temperature Control: Gently heating the reaction mixture to 40-60°C can significantly improve sulfur's solubility and reactivity. However, excessive heat can promote side reactions and polymerization. [8] 3. Alternative Sulfur Sources: In some advanced protocols, alternative sulfur sources or activators like sodium polysulfide have been used, particularly in aqueous media. [10]
-
-
Question 2: My reaction is messy, with multiple byproducts. What are they and how can I prevent them?
A complex crude product mixture indicates that side reactions are competing with the main pathway.
-
Possible Byproduct A: Dimer of the Knoevenagel Intermediate
-
Explanation: The α,β-unsaturated nitrile intermediate can undergo self-condensation (dimerization), especially if the sulfur addition step is slow. [11]This is more common when reaction concentrations are high.
-
Mitigation Strategy: Try adding the reagents sequentially. First, run the Knoevenagel condensation. Once the intermediate is formed (confirm by TLC), add the sulfur. Alternatively, running the reaction at a lower concentration can disfavor this bimolecular side reaction.
-
-
Possible Byproduct B: Unreacted Starting Materials & Knoevenagel Intermediate
-
Explanation: This points to an incomplete reaction. The cause is often insufficient reaction time or suboptimal conditions for the sulfur addition/cyclization step.
-
Mitigation Strategy: Increase the reaction time. Ensure the temperature is appropriate to facilitate the cyclization (typically 40-60°C). [8]Consider a more effective base or a more polar solvent to improve the rate of the second and third stages of the mechanism.
-
Question 3: My starting ketone is sterically hindered (or an aryl ketone) and the yield is poor. What can I do?
Steric hindrance can dramatically slow down both the initial condensation and the subsequent cyclization.
-
Explanation: Bulky groups near the carbonyl or the active methylene group can prevent the reagents from achieving the necessary geometry for reaction. Aryl ketones are also notoriously less reactive in the one-pot Gewald procedure. [11][12]* Solutions & Suggestions:
-
Two-Step Protocol: This is often the most effective solution. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation under optimized conditions. Then, in a separate step, react this purified intermediate with sulfur and a base. [8][11] 2. Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, especially for challenging substrates, by efficiently overcoming activation energy barriers. [1][8][13] 3. Alternative Methodologies: For particularly difficult substrates, consider solvent-free methods like high-speed ball milling, which has shown success with aryl ketones. [12][14]
-
Data Presentation & Key Parameters
The choice of base and solvent is critical and interdependent. The following table summarizes common choices and their typical applications.
| Base | Solvent | Typical Substrates & Comments | Reference |
| Triethylamine | Ethanol, Methanol | General purpose, good for reactive aldehydes and ketones. | [8][15] |
| Morpholine | Ethanol, DMF, Toluene | More basic; highly effective for less reactive ketones. Often considered the standard. | [8][12] |
| Piperidine | Ethanol, DMF | Similar in strength to morpholine; another excellent choice for ketones. | [8][16] |
| Diethylamine | Water/Ethanol | Used in some green chemistry protocols, particularly with ultrasound. | [17] |
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (1.2 eq)
-
Ethanol (approx. 0.5 M concentration)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, cyclohexanone, ethyl cyanoacetate, and elemental sulfur.
-
Begin stirring the mixture to create a suspension.
-
Slowly add the morpholine dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 50-55°C.
-
Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting materials should be consumed, and a major new, lower Rf spot corresponding to the product should appear.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Dry the solid product under vacuum to obtain the crude 2-aminothiophene. Further purification can be achieved by recrystallization (see Protocol 2).
-
Protocol 2: Purification by Recrystallization
-
Explanation: Recrystallization is the most common and effective method for purifying solid 2-aminothiophene products. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.
-
Procedure:
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (ethanol is often a good starting point for many 2-aminothiophenes) to the flask, just enough to create a slurry. [8][15] 3. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
References
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). National Center for Biotechnology Information. [Link]
-
Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). SpringerLink. [Link]
-
Synthesis of 2-aminothiophenes via Scheme 2. - ResearchGate. (n.d.). ResearchGate. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives - ResearchGate. (2023). ResearchGate. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Gewald reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKAT USA, Inc. [Link]
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Gewald reaction - chemeurope.com. (n.d.). chemeurope.com. [Link]
-
Reaction optimization studies of the modified Gewald reaction a - ResearchGate. (n.d.). ResearchGate. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Chemistry. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate. [Link]
-
Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. (2010). Taylor & Francis Online. [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. [Link]
-
The Gewald multicomponent reaction - PubMed. (2011). National Center for Biotechnology Information. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKAT USA, Inc. [Link]
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]
-
First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. (2025). ResearchGate. [Link]
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Technical Support Center: Catalyst Selection for the Gewald Synthesis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of polysubstituted 2-aminothiophenes, with a specific focus on Methyl 2-amino-5-isopropylthiophene-3-carboxylate . Here, we will move beyond basic protocols to explore the causality behind catalyst selection and provide actionable troubleshooting advice to overcome common experimental hurdles.
Part 1: Foundational FAQs - Understanding the Catalyst's Role
This section addresses fundamental questions regarding the catalyst's function in the Gewald reaction.
Q1: What is the primary role of the catalyst in the Gewald reaction?
The Gewald reaction is fundamentally a base-catalyzed process.[1] The catalyst's primary and most critical role is to facilitate the initial Knoevenagel condensation between the carbonyl compound (3-methyl-2-butanone) and the active methylene compound (methyl cyanoacetate).[2][3][4][5][6] This step involves the deprotonation of the α-carbon of methyl cyanoacetate, creating a nucleophile that attacks the carbonyl carbon, ultimately forming a stable α,β-unsaturated nitrile intermediate after dehydration.[1][3]
Q2: Are there secondary roles for the catalyst?
Yes, beyond the initial condensation, the base can play other roles. In some variations, the amine catalyst can act as a nucleophile to help activate the elemental sulfur (typically S₈), facilitating its addition to the reaction intermediate.[1] The base also influences the subsequent intramolecular cyclization and tautomerization steps that lead to the final 2-aminothiophene product.
Q3: What are the most common classes of catalysts used for this reaction?
The most prevalent catalysts are organic bases, particularly secondary and tertiary amines.[1][7]
-
Secondary Amines: Morpholine and piperidine are frequently cited and highly effective.[1][8]
-
Tertiary Amines: Triethylamine is another common choice.[1][7][8]
-
Inorganic Bases: In some protocols, inorganic bases like sodium carbonate or sodium hydroxide are used, which can facilitate the formation of the ylidene-sulfur intermediate.[8]
-
Novel Catalysts: Recent research has explored heterogeneous catalysts like NaAlO₂, Na₂CaP₂O₇, and acid-base pairs like piperidinium borate to improve yields, simplify workups, and enhance the environmental friendliness of the reaction.[9][10][11]
Part 2: Catalyst Selection Guide for Synthesizing this compound
The synthesis of your target molecule requires the condensation of 3-methyl-2-butanone, methyl cyanoacetate, and elemental sulfur. The choice of catalyst is pivotal for success.
Q4: For a standard lab setup, which catalyst should I start with?
For initial trials, morpholine is an excellent and robust choice.[12] It is widely documented, effective for a range of ketones, and generally provides good yields.[12] A typical starting point would be to use morpholine in a polar solvent like methanol or ethanol.[12][13]
Q5: My ketone, 3-methyl-2-butanone, is somewhat sterically hindered. How does this affect my catalyst choice?
Steric hindrance from the isopropyl group can slow down the initial Knoevenagel condensation.[1] If you experience low yields or slow reaction times with a standard base like triethylamine, switching to a more effective secondary amine like piperidine or morpholine is recommended.[1] These bases are often more efficient at catalyzing the condensation of less reactive ketones.[1]
Q6: I am concerned about environmental impact and difficult purification. Are there "greener" or heterogeneous catalyst options?
Absolutely. The use of homogeneous amine catalysts can sometimes complicate purification.[9] If catalyst removal is a concern, or if you are scaling up, consider a heterogeneous base catalyst.
-
NaAlO₂ (Sodium Aluminate): This solid base catalyst has been shown to be effective, cost-efficient, and easily recoverable for reuse.[11]
-
Na₂CaP₂O₇: This nano-structured heterogeneous catalyst has demonstrated good selectivity and activity in water, offering a significantly greener solvent choice.[9]
-
Piperidinium Borate: This conjugate acid-base salt has been used in truly catalytic amounts (e.g., 20 mol%) with excellent yields and recyclability.[10]
Q7: How does solvent choice interact with the catalyst?
The solvent plays a crucial role in solubilizing the elemental sulfur and influencing reaction rates.
-
Polar Protic Solvents: Methanol and ethanol are the most common and effective solvents.[1][12][13] They are generally good choices when using amine catalysts.
-
Polar Aprotic Solvents: DMF can also be used and is effective at dissolving sulfur, but it can be harder to remove during workup.[1][8][14]
-
Green Solvents: For heterogeneous catalysts, water or mixtures like ethanol/water have been successfully employed, reducing the reliance on volatile organic compounds.[9][10]
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a catalyst for your synthesis.
Caption: Decision workflow for Gewald reaction catalyst selection.
Part 3: Troubleshooting Guide
Even with the right catalyst, challenges can arise. This section provides solutions to common problems.
Q8: My reaction has a very low yield or failed completely. What is the first thing I should check?
A: Inefficient Knoevenagel-Cope Condensation. This is the most common failure point.
-
Cause: The chosen base may be too weak to efficiently deprotonate the methyl cyanoacetate or to drive the condensation with the sterically hindered ketone.[1]
-
Solution 1 - Catalyst Screening: If you started with triethylamine, switch to a more potent secondary amine like morpholine or piperidine.[1]
-
Solution 2 - Water Removal: The condensation step produces water, which can inhibit the reaction.[1] While not always necessary, if yields are stubbornly low, consider using a Dean-Stark apparatus or adding a dehydrating agent.[1]
-
Solution 3 - Two-Step Protocol: For very challenging substrates, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and base.[1]
Q9: My TLC analysis shows multiple spots, and purification is difficult. What are the likely side products?
A: Unreacted Intermediates or Dimerization.
-
Side Product 1: Knoevenagel-Cope Intermediate: You may see the α,β-unsaturated nitrile if the sulfur addition and cyclization steps are too slow.
-
Troubleshooting: Ensure you have the correct stoichiometry of elemental sulfur. Gently heating the reaction mixture to 40-60°C can improve sulfur's reactivity, but avoid excessive heat which can cause other side reactions.[1]
-
-
Side Product 2: Dimerization/Polymerization: Starting materials or reactive intermediates can sometimes self-condense.[1]
-
Troubleshooting: Try adjusting the concentration of your reactants or modifying the rate of addition of the ketone or catalyst.[1]
-
Q10: The reaction works, but the final yield after purification is poor. Where could I be losing my product?
A: Purification Inefficiencies.
-
Workup: Ensure you are thoroughly extracting your product from the reaction mixture. After quenching, multiple extractions with a suitable solvent (like ethyl acetate) are recommended.[14] Washing the combined organic layers with water and then brine helps remove inorganic salts and polar impurities that can interfere with crystallization or chromatography.[14]
-
Recrystallization: This is often the best method for purifying solid 2-aminothiophenes.[1] Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] Experiment with different solvent systems to maximize recovery.
-
Column Chromatography: If your product is an oil or difficult to recrystallize, silica gel chromatography is a viable alternative. A gradient of ethyl acetate in hexanes is a standard eluent system.[1] However, product can be lost on the column if it is not handled carefully.[15]
Comparative Table of Common Catalysts
| Catalyst | Type | Typical Solvent(s) | Key Advantages | Potential Issues |
| Morpholine | Homogeneous (Secondary Amine) | Methanol, Ethanol | High efficacy, well-documented, good for ketones.[1][12] | Can be difficult to remove from product.[9] |
| Piperidine | Homogeneous (Secondary Amine) | Methanol, Ethanol | Stronger base, effective for hindered ketones.[1][8] | Volatile, requires careful handling. |
| Triethylamine | Homogeneous (Tertiary Amine) | Methanol, Ethanol, DMF | Common lab reagent, easy to handle.[1][8] | May be less effective for less reactive ketones.[1] |
| NaAlO₂ | Heterogeneous (Solid Base) | Ethanol | Recyclable, easy separation, environmentally friendly.[11] | May require optimization of catalyst loading. |
| Pip Borate | Homogeneous (Acid-Base Pair) | Ethanol/Water | Truly catalytic amounts, excellent yields, recyclable.[10] | Less commonly available than standard amines. |
Part 4: Example Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound using morpholine as the catalyst.
Synthesis of this compound
Caption: Experimental workflow for the target synthesis.
Methodology:
-
To a stirred mixture of 3-methyl-2-butanone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol, slowly add morpholine (0.1-0.2 eq) over a period of 15-30 minutes, maintaining the temperature between 35-40°C.[12]
-
After the addition is complete, warm the reaction mixture to 45°C and continue stirring for 3-5 hours.[12]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.[12]
-
Filter the solid precipitate and wash it with a small amount of cold ethanol to remove soluble impurities.[12]
-
For further purification, recrystallize the crude product from ethanol or methanol to yield the pure this compound.[1]
References
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem. (URL: )
- Gewald Reaction - Organic Chemistry Portal. (URL: )
- Gewald reaction - Wikipedia. (URL: )
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. (URL: )
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. J. Chem. React. Synthesis. (2022). (URL: )
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering. (URL: )
- 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. ChemicalBook. (URL: )
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2025). (URL: )
- Gewald Reaction. J&K Scientific LLC. (2025). (URL: )
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. (URL: )
- What are some common causes of low reaction yields?. Reddit. (2024). (URL: )
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- 15. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of methyl 2-amino-5-isopropylthiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the nuances of its ¹H and ¹³C NMR spectra, compare it with a structurally significant alternative, and detail the advanced 2D NMR techniques required for unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for advancing their work.
The 2-aminothiophene scaffold is a "privileged structure" in drug discovery, appearing in compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and antileishmanial properties.[1][2] The specific substitution pattern of this compound makes it a valuable intermediate for further chemical elaboration. Accurate and comprehensive characterization is the bedrock of its utility.
Synthetic Context: The Gewald Reaction and Its Implications for NMR
This compound is most commonly synthesized via the Gewald aminothiophene synthesis.[3][4] This one-pot, multi-component reaction typically involves the condensation of a ketone (3-methyl-2-butanone), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a base.[3][5]
Understanding this synthetic route is crucial for the analytical chemist, as it informs the potential impurities that may be present in the final product. Incomplete reaction or side reactions can lead to the presence of starting materials or Knoevenagel condensation intermediates, which would be readily detectable by NMR. A clean NMR spectrum is a primary indicator of a successful Gewald reaction.[6]
Structural Elucidation: A Multi-faceted NMR Approach
The definitive characterization of the target molecule requires a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
Workflow for Comprehensive NMR Analysis
The logical flow from sample preparation to final structural verification is a self-validating process designed to ensure accuracy.
Sources
A Researcher's Guide to the Infrared Spectral Analysis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
This guide provides an in-depth analysis of the infrared (IR) spectrum of Methyl 2-amino-5-isopropylthiophene-3-carboxylate, a member of the versatile 2-aminothiophene class of heterocyclic compounds. These structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antiproliferative, antiviral, and antifungal properties.[1][2] Often synthesized via the highly efficient Gewald three-component reaction, a robust characterization of these molecules is paramount for confirming their identity and purity.[1][3][4]
Infrared spectroscopy serves as a rapid, reliable, and non-destructive tool for the structural elucidation of such compounds. By identifying the characteristic vibrational frequencies of specific functional groups, researchers can confirm the successful synthesis of the target molecule. This guide will dissect the predicted IR spectrum of this compound, offer a comparative analysis with structurally similar alternatives, provide a standard experimental protocol for data acquisition, and present a logical workflow for spectral interpretation.
Structural Features and Predicted IR Absorption Bands
The structure of this compound contains several key functional groups that give rise to distinct and identifiable absorption bands in an IR spectrum. The analysis below predicts the expected regions for these vibrations based on established principles and data from related compounds.
Key Functional Groups and Their Expected Vibrational Frequencies:
-
Primary Amine (R-NH₂): The 2-amino group is a primary amine. It will exhibit two characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes.[5][6] These bands are typically weaker and sharper than the broad O-H bands from alcohols.[6][7] Additionally, a medium to strong N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.[6][7]
-
Ester (R-COOR'): The methyl carboxylate group is a powerful spectroscopic marker. A very strong and sharp absorption band corresponding to the C=O (carbonyl) stretch is predicted between 1735 and 1666 cm⁻¹. The exact position is influenced by conjugation with the thiophene ring, which can lower the frequency. For comparison, methyl 2-amino-4-phenylthiophene-3-carboxylate shows a C=O stretch at 1666 cm⁻¹.[8] The ester also features two strong C-O stretching vibrations in the 1300-1000 cm⁻¹ region.[9]
-
Thiophene Ring: The heterocyclic ring has several characteristic vibrations. Aromatic C-H stretching occurs just above 3000 cm⁻¹ (ca. 3100 cm⁻¹).[10] Ring stretching vibrations (C=C) appear in the 1600-1400 cm⁻¹ region.[11] The C-S stretching mode can be found between 710 and 687 cm⁻¹.[12] Out-of-plane C-H bending deformations are also characteristic of the substitution pattern and appear in the 900-650 cm⁻¹ range.[10]
-
Aliphatic C-H Bonds: The isopropyl and methyl ester groups will show C-H stretching vibrations just below 3000 cm⁻¹. The presence of the isopropyl group should also give rise to characteristic C-H bending vibrations around 1385 cm⁻¹ and 1365 cm⁻¹ (for the gem-dimethyl split).
Comparative Spectral Analysis
To understand the spectral contribution of the 5-position isopropyl group, it is instructive to compare the predicted spectrum of our target molecule with known data from simpler, commercially available analogues. This comparison highlights how substituent changes manifest in the IR spectrum.
| Vibrational Mode | Methyl 2-aminothiophene-3-carboxylate | Methyl 2-amino-5-methylthiophene-3-carboxylate | This compound (Predicted) | Causality of Spectral Shift |
| N-H Stretch (Amine) | ~3414, 3308 cm⁻¹[8] | ~3400-3300 cm⁻¹ (Expected) | ~3400-3300 cm⁻¹ | Minimal change expected as the amine is electronically distant from the C5 substituent. |
| C-H Stretch (Aromatic) | ~3100 cm⁻¹ (Expected) | ~3100 cm⁻¹ (Expected) | ~3100 cm⁻¹ | Characteristic of the thiophene C-H bond. |
| C-H Stretch (Aliphatic) | ~2950 cm⁻¹ (Methyl ester only) | ~2950-2920 cm⁻¹ (Methyl ester & C5-Methyl) | ~2970-2870 cm⁻¹ (Methyl ester & C5-Isopropyl) | Increased intensity and complexity of this region due to the additional C-H bonds of the isopropyl group. |
| C=O Stretch (Ester) | ~1656 cm⁻¹[8] | ~1660 cm⁻¹ (Expected) | ~1660-1670 cm⁻¹ | The electron-donating nature of the alkyl group at the 5-position may slightly increase the C=O bond order, potentially causing a minor shift to a higher wavenumber. |
| N-H Bend (Amine) | ~1600 cm⁻¹ (Expected) | ~1600 cm⁻¹ (Expected) | ~1600 cm⁻¹ | Generally consistent for primary amines. |
| C=C Stretch (Ring) | ~1577, 1446 cm⁻¹[8] | ~1580, 1450 cm⁻¹ (Expected) | ~1580, 1450 cm⁻¹ (Expected) | Largely dependent on the thiophene ring itself. |
| C-H Bend (Aliphatic) | N/A (aside from methyl ester) | ~1375 cm⁻¹ (Methyl symmetric bend) | ~1385 & 1365 cm⁻¹ (Isopropyl gem-dimethyl split) | The characteristic split peak is a strong indicator of an isopropyl group. |
| C-O Stretch (Ester) | ~1269 cm⁻¹[8] | ~1270 cm⁻¹ (Expected) | ~1270 cm⁻¹ (Expected) | Minimal change expected. |
Experimental Protocol: KBr Pellet Method for Solid Samples
This protocol describes a standard, self-validating method for acquiring a high-quality IR spectrum of a solid organic compound like this compound.
Materials:
-
Sample (~1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (~100-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Methodology:
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. This step is critical to remove adsorbed water, which has a strong, broad O-H absorption that can obscure the N-H region of the spectrum.
-
Grinding: Place ~100 mg of the dried KBr into the agate mortar. Add 1-2 mg of the sample.
-
Mixing & Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to create a fine, homogeneous powder with a consistency similar to flour. Proper grinding reduces scattering effects (the Christiansen effect) and leads to sharper, well-defined peaks.
-
Pellet Pressing: Transfer a portion of the powder into the pellet-forming die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes. The applied pressure causes the KBr to flow and encapsulate the sample in a solid matrix.
-
Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure.
-
Data Acquisition: Place the pellet into the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Methodologies
Diagrams created using Graphviz provide a clear, logical overview of complex processes. The following workflows illustrate the synthesis context and the spectral interpretation process.
Caption: Fig. 1: Simplified workflow for the Gewald synthesis.
Caption: Fig. 2: Decision workflow for identifying the target molecule from its IR spectrum.
Conclusion
The infrared spectrum of this compound provides a rich fingerprint for its unambiguous identification. The key diagnostic features are the dual N-H stretching bands of the primary amine (3500-3300 cm⁻¹), the strong ester carbonyl (C=O) absorption around 1660 cm⁻¹, and the characteristic C-H bending vibrations of the isopropyl group (~1385 and 1365 cm⁻¹). When compared to less substituted analogues, the presence and specific patterns of the aliphatic C-H vibrations serve as the primary distinguishing feature. By following a robust experimental protocol and a logical interpretation workflow, researchers can confidently use FTIR spectroscopy to verify the synthesis and purity of this important class of heterocyclic compounds.
References
-
Maruyama, Y. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 97-105. Available at: [Link]
-
Zare, M., et al. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 87(15), 9837–9847. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Tavoli, H., et al. (2020). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at: [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Available at: [Link]
-
University of Calgary. (n.d.). IR: amines. Available at: [Link]
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Redij, T., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Journal of Cellular and Molecular Medicine, 25(13), 6065-6078. Available at: [Link]
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]
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ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene. Available at: [Link]
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Raj, R. K., & Gunasekaran, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 8(5), 06-14. Available at: [Link]
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Bakavoli, M., et al. (2008). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Chinese Chemical Society, 55(3), 676-680. Available at: [Link]
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Prasad, K. C., et al. (2016). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 6(3), 1-8. Available at: [Link]
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ChemBK. (n.d.). Methyl 2-amino-5-propylthiophene-3-carboxylate. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide. Available at: [Link]
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Dancheng Huatai Biotechnology Co., Ltd. (n.d.). methyl 2-amino-5-methylthiophene-3-carboxylate. Available at: [Link]
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Narender, P., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical and Scientific Research, 1(1), 70-76. Available at: [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2963. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of Methyl 2-amino-5-isopropylthiophene-3-carboxylate, a key heterocyclic intermediate in medicinal and materials chemistry. We explore two primary ionization methodologies: the high-energy, fragmentation-rich Electron Impact (EI) ionization, and the gentle, structure-preserving Electrospray Ionization (ESI). By presenting detailed experimental protocols, predicted fragmentation pathways, and comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals. The objective is to empower users to select the optimal analytical strategy based on their specific research goals, whether it be definitive structural elucidation or sensitive quantification in complex matrices.
Introduction to the Analyte
This compound is a substituted aminothiophene, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and functional materials.[1] Accurate characterization of its molecular structure and purity is paramount. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight for this purpose.
-
Molecular Formula: C₉H₁₃NO₂S
-
Monoisotopic Mass: 199.0667 Da
-
Structure:

The choice of ionization technique is the most critical parameter in designing an MS-based analytical method. This guide will compare the application of a "hard" ionization technique, Electron Impact (EI), with a "soft" ionization technique, Electrospray Ionization (ESI), to provide a comprehensive analytical overview.
Experimental Workflow Overview
The overall process involves sample preparation, introduction into the mass spectrometer, ionization, mass analysis, and data interpretation. The key divergence in methodology lies at the ionization step, which dictates the nature of the resulting mass spectrum.
Caption: General experimental workflow for MS analysis.
Electron Impact (EI) Mass Spectrometry: The Fragmentation Fingerprint
EI is a high-energy ionization technique that bombards the analyte with electrons (typically at 70 eV), causing not only ionization but also extensive and reproducible fragmentation.[2] This makes it an invaluable tool for structural elucidation, as the fragmentation pattern serves as a unique "fingerprint" for the molecule.
Experimental Protocol: GC-EI-MS
The volatile and thermally stable nature of the target analyte makes it suitable for Gas Chromatography (GC) introduction.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in dichloromethane.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL injection, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Hold at 100°C for 1 min, then ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Predicted EI Fragmentation Pathway
The molecular ion (M⁺˙) is expected at m/z 199. The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses, primarily driven by cleavages at the functional groups.[3][4]
Caption: Predicted EI fragmentation of the target analyte.
Data Summary: Key EI Fragments
| m/z (Predicted) | Proposed Fragment Structure | Neutral Loss | Mechanistic Rationale |
| 199 | [C₉H₁₃NO₂S]⁺˙ (Molecular Ion) | - | Initial ionization of the molecule. |
| 184 | [M - CH₃]⁺ | •CH₃ (15 Da) | Loss of a methyl radical from the isopropyl group, forming a stable secondary carbocation. |
| 168 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | α-cleavage at the ester group, losing a methoxy radical. |
| 156 | [M - C₃H₇]⁺ | •C₃H₇ (43 Da) | Loss of the entire isopropyl radical. |
| 140 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the carbomethoxy radical. This ion may also form from m/z 168 via loss of CO.[5] |
Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Approach
ESI is a soft ionization technique ideal for polar and non-volatile molecules. It generates ions directly from a liquid solution, typically resulting in protonated molecules [M+H]⁺ with minimal to no fragmentation in the source.[6] This makes it the superior choice for accurate molecular weight determination and for coupling with tandem mass spectrometry (MS/MS) for controlled fragmentation studies.
Experimental Protocol: LC-ESI-MS
Liquid Chromatography (LC) is the standard method for introducing samples for ESI analysis.
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Waters Xevo TQ-S or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MS1 Scan Range: m/z 100-300.
-
MS/MS: For fragmentation studies, the precursor ion at m/z 200.07 is isolated and subjected to Collision-Induced Dissociation (CID) with argon gas.
Predicted ESI-MS and MS/MS Fragmentation
In positive ion mode, the primary amine is the most likely site of protonation.[7] The resulting spectrum will be dominated by the [M+H]⁺ ion. Subsequent MS/MS fragmentation will involve the loss of stable neutral molecules.
Caption: Predicted ESI-MS/MS fragmentation of the target analyte.
Data Summary: Key ESI Fragments
| Mode | m/z (Predicted) | Proposed Fragment Structure | Neutral Loss | Mechanistic Rationale |
| MS1 | 200.07 | [C₉H₁₄NO₂S]⁺ ([M+H]⁺) | - | Protonation of the amino group, facilitated by the acidic mobile phase.[8] |
| MS1 | 222.05 | [C₉H₁₃NNaO₂S]⁺ ([M+Na]⁺) | - | Formation of a sodium adduct, common in ESI. |
| MS/MS | 168.04 | [M+H - CH₃OH]⁺ | CH₃OH (32.03 Da) | Loss of methanol from the protonated ester group. |
| MS/MS | 158.04 | [M+H - C₃H₆]⁺ | C₃H₆ (42.03 Da) | Loss of propene from the isopropyl group. |
| MS/MS | 130.05 | [M+H - C₃H₆ - CO]⁺ | CO (27.99 Da) | Subsequent loss of carbon monoxide from the m/z 158 fragment. |
Comparative Summary and Recommendations
The choice between EI and ESI depends entirely on the analytical goal.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electron bombardment in gas phase. | Ion formation from charged droplets in liquid phase. |
| Ionization Type | Hard Ionization | Soft Ionization |
| Molecular Ion | M⁺˙ (m/z 199), often low abundance or absent. | [M+H]⁺ (m/z 200), typically the base peak. |
| Fragmentation | Extensive, spontaneous, and reproducible. | Minimal in-source; controlled via MS/MS. |
| Sample Introduction | GC (for volatile, thermally stable compounds). | LC (for polar, non-volatile, thermally labile compounds). |
| Primary Application | Structural Elucidation: Provides a unique fragmentation "fingerprint" for library matching and unknown identification. | Accurate Mass & Quantification: Provides a strong molecular ion signal for high-resolution mass measurement and sensitive quantification. |
Recommendations:
-
For definitive structural confirmation and isomer differentiation: Use GC-EI-MS . The detailed fragmentation pattern provides the most robust structural information.
-
For accurate molecular weight determination and formula confirmation: Use LC-ESI-MS with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
For quantifying the analyte in a complex matrix (e.g., biological fluids, reaction mixtures): Use LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode for superior sensitivity and selectivity.
References
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Klyba, L. V., et al. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. ResearchGate. Available at: [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Available at: [Link]
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NIST. (n.d.). Thiophene. NIST WebBook. Available at: [Link]
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Diprose, J., et al. (n.d.). Mass spectrum of the ions formed from thiophene using the ~30–40 eV EI source. ResearchGate. Available at: [Link]
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Cardozo, M. L., et al. (2007). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Journal of the American Society for Mass Spectrometry, 18(6), 1093-1103. Available at: [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
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Metwaly, A. (2021). Mass 2021 2 (Electron impact). Slideshare. Available at: [Link]
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Correia, S., et al. (2001). Electron impact mass spectrometry of some thienopyrimidone derivatives. Journal of Heterocyclic Chemistry, 38(3), 755-758. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. National Center for Biotechnology Information. Available at: [Link]
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Tang, Y., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 19. Available at: [Link]
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Kiser, M. M. (2004). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Available at: [Link]
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de Oliveira, D. N., et al. (2014). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Journal of the Brazilian Chemical Society. Available at: [Link]
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Mirza, U. A., & Chait, B. T. (1994). Effects of anions on the positive ion electrospray ionization mass spectra of peptides and proteins. Analytical Chemistry, 66(18), 2898-2904. Available at: [Link]
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A Comparative Guide to the Reactivity of Methyl vs. Ethyl 2-Amino-5-isopropylthiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic campaign. The 2-aminothiophene scaffold is a privileged core in medicinal chemistry, and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including thienopyrimidines.[1][2] This guide provides an in-depth comparison of the reactivity of two closely related and commonly used building blocks: Methyl 2-amino-5-isopropylthiophene-3-carboxylate and its ethyl ester counterpart.
This analysis will delve into the subtle yet significant differences in their synthesis and reactivity, drawing upon established principles of organic chemistry and supporting experimental observations. We will explore how the seemingly minor variation of a methyl versus an ethyl group can influence reaction outcomes, providing a framework for rational substrate selection in your research.
I. Synthesis via the Gewald Reaction: A Comparative Overview
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][4] This one-pot synthesis involves the condensation of a ketone (in this case, 3-methyl-2-butanone to introduce the isopropyl group), an active methylene nitrile (methyl or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine.[4][5]
While both the methyl and ethyl esters of 2-amino-5-isopropylthiophene-3-carboxylate can be synthesized using this method, the choice of the corresponding cyanoacetate ester can have a modest impact on the reaction yield. Generally, both reactions proceed in good to excellent yields, often in the range of 70-85%.[5]
Table 1: Comparison of Typical Yields in the Gewald Synthesis
| Ester Derivative | Starting Materials | Typical Yield Range | Reference |
| This compound | 3-Methyl-2-butanone, Methyl cyanoacetate, Sulfur | 70-85% | [5] |
| Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | 3-Methyl-2-butanone, Ethyl cyanoacetate, Sulfur | 70-85% | [5] |
The mechanism of the Gewald reaction involves an initial Knoevenagel condensation between the ketone and the cyanoacetate, followed by the addition of sulfur and subsequent cyclization and tautomerization.[4] The choice between methyl and ethyl cyanoacetate is unlikely to dramatically alter the course of this reaction, as the reactivity is primarily dictated by the ketone and the reaction conditions.
II. The Heart of the Matter: Unpacking the Reactivity Differences
The key to understanding the comparative reactivity of the methyl and ethyl esters lies in the fundamental electronic and steric properties of the methyl and ethyl groups. These differences, while subtle, can influence the reactivity of both the 2-amino group and the ester functionality.
A. Electronic Effects: The Inductive Influence
The primary electronic difference between a methyl and an ethyl group is their inductive effect. An ethyl group is slightly more electron-donating (+I effect) than a methyl group. This increased electron-donating character can have two opposing effects on the reactivity of the molecule:
-
Enhanced Nucleophilicity of the Amino Group: The greater electron-donating nature of the ethyl group can increase the electron density on the thiophene ring and, consequently, on the 2-amino group. This would render the amino group of the ethyl ester slightly more nucleophilic than that of the methyl ester. In reactions where the amino group acts as the primary nucleophile, such as in N-acylation or condensation reactions, the ethyl ester may exhibit a slightly faster reaction rate.
-
Reduced Electrophilicity of the Ester Carbonyl: Conversely, the increased electron-donating character of the ethyl group can slightly decrease the electrophilicity of the carbonyl carbon in the ester group. This would make the ethyl ester slightly less susceptible to nucleophilic attack at the carbonyl carbon compared to the methyl ester.
B. Steric Hindrance: The Role of Bulk
The most significant difference between the methyl and ethyl groups is their size. The ethyl group is sterically bulkier than the methyl group. This steric hindrance can play a crucial role in reactions involving either the amino group or the ester carbonyl.
-
Hindrance at the Amino Group: The larger ethyl ester group can create more steric congestion around the adjacent 2-amino group, potentially hindering the approach of bulky electrophiles. This effect would be more pronounced with sterically demanding reagents.
-
Hindrance at the Ester Carbonyl: The ethyl group also presents a greater steric barrier to the approach of nucleophiles targeting the ester carbonyl. This steric effect, combined with the slightly reduced electrophilicity, generally makes ethyl esters less reactive towards nucleophilic acyl substitution (e.g., hydrolysis, amidation) compared to methyl esters.[6]
III. Practical Implications in Common Synthetic Transformations
The interplay of these electronic and steric factors leads to predictable differences in the reactivity of the methyl and ethyl esters in common synthetic applications.
A. N-Acylation and N-Alkylation
In reactions involving the functionalization of the 2-amino group, such as acylation with acyl chlorides or anhydrides, the enhanced nucleophilicity of the amino group in the ethyl ester would favor a faster reaction. However, if the acylating or alkylating agent is sterically demanding, the increased steric hindrance from the ethyl ester could counteract this electronic advantage. For most common acylating and alkylating agents, the electronic effect is likely to be the dominant factor, leading to a modest rate enhancement for the ethyl ester.
B. Cyclization to Thienopyrimidines
A major application of 2-aminothiophene-3-carboxylates is their use as precursors for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant pharmacological interest.[1][2] This transformation typically involves a cyclocondensation reaction with a one-carbon unit, such as formamide or an orthoformate, followed by cyclization.[1][2]
In these reactions, the initial step often involves the nucleophilic attack of the 2-amino group. Therefore, the slightly more nucleophilic amino group of the ethyl ester could lead to a faster initial condensation. However, the subsequent intramolecular cyclization involves the ester group. While the ester itself is not directly attacked in many of these cyclizations, its steric bulk can influence the conformation of the intermediate, which may have a minor effect on the cyclization rate.
In a study on the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from various aminothiophene substrates, it was observed that a methoxy group on the thiophene ring led to lower yields compared to an ethoxy group, suggesting that electronic effects can play a role in the overall efficiency of the cyclization.[1] While this is not a direct comparison of the ester functionality, it highlights the sensitivity of the reaction to electronic perturbations.
IV. Experimental Protocols
To provide a practical context for the discussed principles, detailed experimental protocols for the synthesis of the title compounds via the Gewald reaction and a subsequent representative cyclization to a thienopyrimidine are provided below.
A. Synthesis of Methyl/Ethyl 2-amino-5-isopropylthiophene-3-carboxylate
Protocol:
-
To a stirred solution of 3-methyl-2-butanone (0.1 mol) and either methyl cyanoacetate or ethyl cyanoacetate (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).
-
Slowly add morpholine (0.1 mol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure methyl or ethyl 2-amino-5-isopropylthiophene-3-carboxylate.
B. Synthesis of 6-isopropyl-thieno[2,3-d]pyrimidin-4(3H)-one
Protocol:
-
A mixture of either methyl or ethyl 2-amino-5-isopropylthiophene-3-carboxylate (0.05 mol) and an excess of formamide (50 mL) is heated to 180-190 °C.
-
The reaction is maintained at this temperature for 2-3 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with water and then ethanol to remove any unreacted starting material and formamide.
-
The crude product can be further purified by recrystallization from a suitable solvent like acetic acid or DMF.
V. Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Caption: The Gewald reaction workflow for the synthesis of the title compounds.
Caption: A summary of the electronic and steric differences between the methyl and ethyl esters.
VI. Conclusion and Recommendations
-
For reactions where the nucleophilicity of the 2-amino group is paramount and the electrophile is not sterically demanding, the ethyl ester may offer a slight kinetic advantage.
-
For reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis or amidation, the methyl ester will generally be more reactive due to lower steric hindrance and slightly higher electrophilicity.
-
In many cases, particularly for the synthesis of thienopyrimidines, the difference in reactivity may be minimal, and the choice can be based on factors such as cost, availability, or ease of purification of the final product.
It is always recommended to perform small-scale pilot reactions to determine the optimal substrate and conditions for a specific transformation. This guide provides a foundational understanding to aid in the rational design of your synthetic strategies.
VII. References
-
Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Ghorab, M. M., & El-Gazzar, A. R. B. (2009). Synthesis and biological evaluation of some novel thieno[2,3-d]pyrimidine derivatives as potential anticancer and radioprotective agents. European Journal of Medicinal Chemistry, 44(10), 4047-4054.
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Amblard, F., & Schinazi, R. F. (2022). Thienopyrimidine. MDPI Encyclopedia.
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Balzarini, J., Thomas, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Archiv der Pharmazie, 347(5), 336-345.
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Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. R. B. (2012). Synthesis, characterization and anticancer activity of some novel thieno[2,3-d]pyrimidine derivatives. Acta Poloniae Pharmaceutica, 69(3), 459-467.
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Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-844.
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Habib, N. S., El-Gazzar, A. B. A., & El-Hady, M. F. (2012). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 17(12), 14594-14608.
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Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4), x210351.
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Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5399-5402.
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Moussa, Z. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 27(11), 3587.
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Zhang, T., Wu, G., & Chen, W. (2010). A Facile and Practical One-Pot Synthesis of Multisubstituted 2-Aminothiophenes via Imidazole-Catalyzed Gewald Reaction. Synthetic Communications, 40(14), 2097-2104.
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Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
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MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]
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MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]
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MDPI. (2023). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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Akkur, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1084.
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Augusta University. (n.d.). Synthesis and Cyclization Reactions of 2-Amino-3-[(methoxycarbonyl)methylsulfonyl]pyrroles and Thiophene. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 7.1 Nucleophiles and Electrophiles. Retrieved from [Link]
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Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
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MDPI. (2022). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
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A Researcher's Guide to the Structure-Activity Relationship of Methyl 2-amino-5-isopropylthiophene-3-carboxylate Analogs
In the landscape of medicinal chemistry, the 2-aminothiophene scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2][3] This guide provides a comparative analysis of analogs derived from a specific, promising core: Methyl 2-amino-5-isopropylthiophene-3-carboxylate. We will delve into the synthetic rationale, compare the biological performance of various analogs with supporting data, and elucidate the key principles of their structure-activity relationship (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic agents.
The Core Scaffold: Synthetic Strategy and Rationale
The synthesis of 2-aminothiophene-3-carboxylate derivatives is most efficiently achieved through the Gewald multicomponent reaction.[4][5] This one-pot synthesis is a cornerstone of thiophene chemistry due to its operational simplicity, use of readily available starting materials, and versatility.[5][6]
The reaction for the parent scaffold, this compound, involves the condensation of 3-methyl-2-butanone (providing the C5-isopropyl group), methyl cyanoacetate (providing the C2-amino and C3-carboxylate groups), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.[5][7]
Expertise in Practice: The choice of the Gewald reaction is strategic. It allows for facile diversification. By simply varying the starting ketone and the active methylene nitrile, a diverse library of analogs can be generated efficiently, which is paramount for a comprehensive SAR study.
Experimental Protocol: Gewald Three-Component Synthesis
This protocol outlines the general procedure for synthesizing the 2-aminothiophene scaffold.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ketone (e.g., 3-methyl-2-butanone, 1.0 eq.), the active methylene compound (e.g., methyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a basic catalyst (e.g., morpholine, 0.2 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-aminothiophene derivative.[8][9]
Workflow for Analog Synthesis and Evaluation
Caption: General workflow from analog synthesis to SAR analysis.
Comparative Biological Evaluation of Analogs
2-aminothiophene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][10][11] The structural modifications around the core scaffold directly influence both the potency and selectivity of these activities.
Below is a comparative table summarizing the biological activities of representative analogs. The data has been synthesized from various studies to illustrate key SAR trends.
| Analog ID | R1 (at C5) | R2 (at C3) | R3 (at C2-NH2) | Biological Activity | IC50 / MIC (µM) | Reference |
| Core | Isopropyl | -COOCH3 | -H | Anticancer (HeLa) | >50 | [12] |
| A1 | Cyclohexyl | -COOCH3 | -H | Anticancer (HeLa) | 25.5 | [12][13] |
| A2 | Phenyl | -COOCH3 | -H | Anticancer (HeLa) | 15.2 | [7] |
| B1 | Isopropyl | -CONH2 | -H | Antileishmanial | 9.35 | [14] |
| B2 | Isopropyl | -CN | -H | Anticancer (PANC-1) | 18.7 | [12] |
| C1 | Isopropyl | -COOCH3 | -Benzylidene | Antibacterial (B. subtilis) | 0.81 | [1] |
| C2 | Phenyl | -COOCH3 | -Benzoyl | Antifungal (A. fumigatus) | Potent | [10] |
Note: Data is compiled and representative. Exact values may vary based on specific assay conditions.
Structure-Activity Relationship (SAR) Analysis
The data presented allows us to derive several key SAR insights, which are crucial for guiding future analog design and lead optimization efforts.
Modifications at the C5-Position (R1)
The substituent at the C5 position, originating from the ketone in the Gewald synthesis, significantly impacts activity.
-
Lipophilicity and Bulk: Replacing the isopropyl group with a larger, more lipophilic cyclohexyl group (Analog A1) or an aromatic phenyl ring (Analog A2) generally enhances anticancer activity.[7][12] This suggests the presence of a hydrophobic pocket in the biological target where these larger groups can form favorable interactions. The analgesic and anti-inflammatory activities of some 2-aminothiophene derivatives have also been correlated with increased lipophilicity.[15]
Modifications at the C3-Position (R2)
The electron-withdrawing group at the C3 position is critical for activity.
-
Ester vs. Amide vs. Nitrile: The nature of this group modulates the electronic properties of the thiophene ring and its hydrogen bonding capacity. Converting the methyl ester (-COOCH3) to a carboxamide (-CONH2, Analog B1) or a carbonitrile (-CN, Analog B2) can shift the therapeutic application. For instance, the carboxamide has shown promise in antileishmanial agents, while the nitrile is effective in certain anticancer contexts.[12][14] The substitution of a carbonitrile with a carboxamide or carboxylate can be favorable for activity in some contexts but unfavorable in others, highlighting the subtlety of this position's influence.[14]
Modifications at the C2-Amino Group (R3)
The C2-amino group is a key site for derivatization, often serving as a handle to introduce diverse functionalities.
-
Schiff Bases and Amides: Condensation of the amino group with aldehydes to form Schiff bases (e.g., Analog C1) or acylation to form amides (e.g., Analog C2) are common and effective strategies.[1][7] These modifications can dramatically increase potency and alter the spectrum of activity, often leading to potent antibacterial or antifungal agents.[1][10] This suggests that extending the molecule from the C2 position allows for interaction with additional binding sites on the target protein.
Visual Summary of Key SAR Findings
Caption: Key structure-activity relationships for the 2-aminothiophene scaffold.
Concluding Remarks and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The SAR analysis clearly indicates that:
-
Hydrophobic substitutions at C5 are favorable for anticancer activity.
-
The C3 position is a critical modulator of biological targeting.
-
Derivatization of the C2-amino group is a powerful strategy for developing potent antimicrobial agents.
Future research should focus on a multi-pronged approach. The synthesis of dual-modified analogs, for instance, combining an optimal C5-substituent with a derivatized C2-amino group, could lead to compounds with novel or synergistic activities. Furthermore, mechanistic studies to identify the specific cellular targets are necessary to move from broad activity screening to rational, target-based drug design.[16] Several studies have pointed towards mechanisms such as the inhibition of protein synthesis or the induction of apoptosis and cell cycle arrest in cancer cells.[16] The development of these promising molecular candidates continues to be an active and important area of research.[12][13]
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A Comparative Analysis of the Biological Activities of Thienopyrimidine Derivatives
Introduction: The Versatility of the Thienopyrimidine Scaffold
Thienopyrimidine derivatives, heterocyclic compounds featuring a thiophene ring fused to a pyrimidine ring, have emerged as a privileged scaffold in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4] This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various thienopyrimidine derivatives, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development. The thieno[2,3-d]pyrimidine isomer, in particular, has been extensively explored due to its significant therapeutic potential.[3][5][6]
Anticancer Activity: Targeting the Engines of Cell Growth
Thienopyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][7] Their mechanism of action often involves inducing apoptosis, causing oxidative stress, and triggering mitotic catastrophe in cancer cells.[8]
Kinase Inhibition: A Primary Mechanism of Action
The structural similarity of the thienopyrimidine scaffold to adenine, a key component of ATP, makes it an excellent candidate for designing ATP-competitive kinase inhibitors.[1] Several thienopyrimidine-based kinase inhibitors have even advanced to clinical trials or have been approved for cancer treatment, such as Olmutinib and Pictilisib.[7]
Key kinases targeted by thienopyrimidine derivatives include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[1][9]
-
EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, its signaling pathway promotes cell proliferation and survival.[10]
-
PI3K (Phosphoinositide 3-kinase): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[11][12][13][14]
The following diagram illustrates the general mechanism of kinase inhibition by thienopyrimidine derivatives, leading to the disruption of cancer cell signaling pathways.
Caption: Mechanism of kinase inhibition by thienopyrimidine derivatives.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected thienopyrimidine derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Reference |
| 6j | HCT116 (Colon) | 0.6 | - | - | [8] |
| 6j | LN-229 (Brain) | 1.2 | - | - | [8] |
| 6j | A2780 (Ovarian) | 0.8 | - | - | [8] |
| 9a | MCF-7 (Breast) | 9.80 ± 0.93 | - | - | [11] |
| 5d | PC-3 (Prostate) | More potent than DOX | Doxorubicin (DOX) | - | [15] |
| 5d | HCT-116 (Colon) | More potent than DOX | Doxorubicin (DOX) | - | [15] |
| 17i | MCF-7 (Breast) | - | Sorafenib | - | [9] |
| 5f | MCF-7 (Breast) | 1.73-fold more potent than Erlotinib | Erlotinib | - | [10] |
| 12e | SU-DHL-6 (Lymphoma) | 0.55 | - | - | [16] |
| Compound l | MDA-MB-231 (Breast) | 27.6 | Paclitaxel (PTX) | >27.6 | [17][18] |
| Thienopyrimidine 14 | MCF7 (Breast) | 22.12 | Doxorubicin | 30.40 | [5] |
Note: A lower IC50 value indicates higher potency. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[1][17]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The thienopyrimidine scaffold has also been investigated for its potential as an antimicrobial agent.[19][20][21][22] The structural and isoelectronic similarities to purines suggest that these compounds may interfere with essential metabolic pathways in microorganisms.[4][21]
Comparative Antimicrobial Activity
The antimicrobial efficacy of thienopyrimidine derivatives is typically evaluated by determining the zone of inhibition in agar diffusion assays or by measuring the minimum inhibitory concentration (MIC).
| Compound ID | Microorganism | Activity | Reference |
| Compound 5 | Various bacteria and fungi | Displayed the best antimicrobial activity among tested compounds | [19][20] |
| Compound 8 | Candida albicans | Inhibition zone: 17 mm (Ref. Clotrimazole: 26 mm) | [23] |
| Compound 8 | Trichophyton rubrum | Inhibition zone: 18 mm (Ref. Clotrimazole: 25 mm) | [23] |
| Compound 8 | Aspergillus flavus | Inhibition zone: 18 mm (Ref. Clotrimazole: 21 mm) | [23] |
| Compounds 6 & 8 | Staphylococcus aureus | Good activity (IC50 = 43.53±3.26 and 39.72±2.98 µg/mL respectively) | [6] |
| Thienopyrimidines | Helicobacter pylori | Selective inhibition | [24] |
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to screen for antimicrobial activity.
Methodology:
-
Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the thienopyrimidine derivative solution (at a specific concentration) into the wells. A standard antibiotic or antifungal agent and a solvent control are also included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Several thienopyrimidine derivatives have been reported to possess significant anti-inflammatory properties.[25][26][27][28][29] The search for non-steroidal anti-inflammatory drugs (NSAIDs) without the common side effect of gastric irritation has driven research into new scaffolds like thienopyrimidines.[26]
Mechanism of Anti-inflammatory Action
One of the key mechanisms of anti-inflammatory action for some thienopyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation.[30] Some derivatives have also been shown to reduce the production of other pro-inflammatory mediators like prostaglandin E2 (PGE2), nitric oxide (NO), and cytokines such as TNF-α and IL-6.[26][30]
Caption: Inhibition of the COX-2 pathway by thienopyrimidine derivatives.
Comparative Anti-inflammatory Activity
The anti-inflammatory activity of thienopyrimidine derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rats.
| Compound ID | In Vivo Activity (Carrageenan-induced paw edema) | Reference Compound | Reference |
| 4c | 35-42% protection (92-88% of diclofenac activity) | Diclofenac sodium | [26] |
| 4f, 4a, 4i, 4e | 61-71% of diclofenac activity after 4h | Diclofenac sodium | [26] |
| 4, 9, 10, 13 | Highest anti-inflammatory effect | Diclofenac sodium | [25] |
| 8a | Most potent (in vitro bovine serum albumin denaturation) | Ibuprofen | [27] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups for different doses of the thienopyrimidine derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A higher percentage of inhibition indicates greater anti-inflammatory activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of thienopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. While a detailed SAR analysis is beyond the scope of this guide, some general trends have been observed:
-
Anticancer Activity: The substitution pattern on the pyrimidine ring significantly influences kinase inhibitory activity and selectivity.[7][31] For instance, certain substitutions can enhance binding to the ATP pocket of specific kinases.
-
Antimicrobial Activity: The presence of specific functional groups, such as hydrazinyl or triazole moieties, has been shown to enhance the antimicrobial properties of the thienopyrimidine core.[19][22]
-
Anti-inflammatory Activity: The nature of the substituent at the 3-position of the thieno[2,3-d]pyrimidine ring appears to be crucial for anti-inflammatory activity.[26]
Conclusion and Future Perspectives
Thienopyrimidine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents has been well-documented. The continued exploration of the thienopyrimidine scaffold, guided by structure-activity relationship studies and the investigation of novel molecular targets, holds great promise for the development of new and more effective therapeutic agents. Further research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to facilitate their translation into clinical applications.
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A Comparative Spectroscopic Guide to 2-Aminothiophene and 3-Aminothiophene
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is critical for the rational design and synthesis of novel chemical entities. Aminothiophenes, in particular, are a versatile class of heterocycles that serve as foundational scaffolds in a wide array of pharmacologically active compounds. The seemingly subtle shift of the amino group from the 2- to the 3-position on the thiophene ring induces significant changes in the molecule's electronic distribution and, consequently, its spectroscopic fingerprint. This guide provides an in-depth, comparative analysis of the spectroscopic properties of 2-aminothiophene and its 3-amino isomer, supported by experimental data and theoretical principles.
Introduction to 2- and 3-Aminothiophene
2-Aminothiophene and 3-aminothiophene are structural isomers with the molecular formula C₄H₅NS. The position of the electron-donating amino group (-NH₂) profoundly influences the aromatic system of the thiophene ring, leading to distinct differences in their reactivity, biological activity, and spectroscopic characteristics. Understanding these differences is paramount for unambiguous structural elucidation and for predicting the physicochemical properties of their derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The differences in the ¹H and ¹³C NMR spectra of 2- and 3-aminothiophene are pronounced and directly reflect the disparate electronic environments of the protons and carbon atoms in each isomer.
¹H NMR Spectroscopy
The position of the amino group in 2-aminothiophene leads to a more significant deshielding effect on the adjacent protons compared to the more distant protons in the 3-amino isomer. This is due to the direct resonance contribution of the amino group's lone pair of electrons into the thiophene ring.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminothiophene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of the amine protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectra further highlight the electronic differences between the two isomers. The carbon atom directly attached to the amino group (C2 in 2-aminothiophene and C3 in 3-aminothiophene) experiences a strong downfield shift due to the deshielding effect of the nitrogen atom.
| Carbon Atom | 2-Aminothiophene Derivatives (ppm) | 3-Aminothiophene Derivatives (ppm) |
| C2 | δ 150 - 165 | δ 110 - 125 |
| C3 | δ 100 - 115 | δ 140 - 155 |
| C4 | δ 120 - 130 | δ 115 - 125 |
| C5 | δ 115 - 125 | δ 120 - 130 |
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Aminothiophene Derivatives.[1]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe is required.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. For 2- and 3-aminothiophene, the key vibrational modes to consider are the N-H stretches of the amino group and the C=C and C-S stretching vibrations of the thiophene ring.
| Vibrational Mode | 2-Aminothiophene Derivatives (cm⁻¹) | 3-Aminothiophene Derivatives (cm⁻¹) |
| N-H Stretch | 3200 - 3500 (often two bands) | 3300 - 3500 (often two bands) |
| C=C Stretch (thiophene) | 1550 - 1620 | 1520 - 1600 |
| C-N Stretch | 1250 - 1350 | 1280 - 1380 |
Table 2: Typical Infrared Absorption Frequencies for Aminothiophene Derivatives.[1]
The N-H stretching region typically shows two bands for a primary amine, corresponding to the symmetric and asymmetric stretching vibrations. The position of the C=C stretching bands of the thiophene ring is sensitive to the substitution pattern and the electronic influence of the amino group.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): For solid samples, grind a small amount of the compound (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or a pure KBr pellet). Then, place the sample in the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them to known correlation charts.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the amino group affects the extent of conjugation and, therefore, the energy of the π → π* transitions. Generally, the increased conjugation in 2-aminothiophene, where the amino group is directly conjugated with the sulfur atom through the double bonds, results in a bathochromic (red) shift of the absorption maximum (λmax) compared to 3-aminothiophene.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aminothiophene isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample solution and one for the solvent blank. Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Both 2- and 3-aminothiophene have the same nominal mass of 99 g/mol .[2]
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the fragmentation patterns can be used to distinguish between the isomers. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[3] For aromatic amines, the loss of HCN is also a characteristic fragmentation.[3]
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe for solid or low-volatility liquid samples, or through a gas chromatograph (GC) for volatile samples.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis: The molecular ion peak (M⁺˙) confirms the molecular weight. The fragmentation pattern provides a fingerprint of the molecule's structure.
Visualizing the Workflow
To ensure a systematic and reproducible spectroscopic comparison, a well-defined experimental workflow is essential.
Figure 1: A generalized workflow for the comprehensive spectroscopic comparison of aminothiophene isomers.
Conclusion
The spectroscopic comparison of 2-aminothiophene and 3-aminothiophene reveals distinct and predictable differences that arise from the position of the amino substituent. These differences are most apparent in their NMR spectra, where the electronic effects of the amino group lead to characteristic chemical shifts and coupling patterns. IR and UV-Vis spectroscopy further corroborate these structural assignments by providing information on vibrational modes and electronic transitions, respectively. Mass spectrometry confirms the molecular weight and offers additional structural clues through fragmentation analysis. A thorough understanding and application of these spectroscopic techniques are indispensable for the unambiguous identification and characterization of aminothiophene isomers and their derivatives in drug discovery and materials science.
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Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed. Available at: [Link].
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UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno. MDPI. Available at: [Link].
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities and intermediates is a foundational requirement for ensuring downstream efficacy and safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate, a key building block in pharmaceutical synthesis. We will explore a proposed optimal reversed-phase HPLC method, compare it with alternative chromatographic approaches, and provide the scientific rationale supported by experimental principles.
Introduction: The Critical Role of Purity in Drug Development
Thiophene derivatives are a significant class of heterocyclic compounds integral to the structure of numerous pharmaceutical agents.[1] The purity of these intermediates, such as this compound (CAS: 149587-85-9), directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[2] Consequently, a robust, reliable, and validated analytical method for purity determination is not merely a quality control check but a critical component of the entire drug development lifecycle.[3] HPLC stands as the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[4]
Proposed Method: Optimized Reversed-Phase HPLC for Robust Purity Profiling
Drawing from established principles of analyzing thiophene derivatives, a reversed-phase HPLC (RP-HPLC) method is proposed as the most suitable approach for the routine purity analysis of this compound.[1][5] This method is designed to provide excellent separation of the main compound from potential process-related impurities and degradation products.
Potential Impurities
Based on the general synthesis of 2-aminothiophene-3-carboxylates, potential impurities could include starting materials, by-products from side reactions, and degradation products. For this compound, likely impurities might include the corresponding carboxylic acid (from hydrolysis of the methyl ester), over-alkylated species, or unreacted starting materials from its synthesis.[4][6]
Experimental Protocol: Proposed RP-HPLC Method
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance with thiophene derivatives.[1][4]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient is proposed to ensure the elution of compounds with a range of polarities.
Time (min) % Mobile Phase B 0 30 15 90 20 90 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm, with DAD for peak purity analysis.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (30% Acetonitrile in Water).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the HPLC column.[4]
Rationale for Method Selection
The choice of a C18 stationary phase provides a non-polar environment ideal for retaining the moderately non-polar this compound and separating it from more polar or non-polar impurities. The use of a gradient elution with acetonitrile and water allows for a broad search for potential impurities with varying polarities, ensuring they are eluted from the column in a reasonable timeframe with good peak shape.[7] The addition of formic acid to the mobile phase helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving chromatographic resolution. It also ensures the analyte is in a consistent ionic state.
Comparative Analysis of HPLC Methodologies
To underscore the suitability of the proposed RP-HPLC method, it is instructive to compare it with other potential chromatographic approaches.
| Method | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Proposed RP-HPLC (Gradient) | Partitioning between a non-polar stationary phase (C18) and a polar mobile phase of increasing organic content. | High resolution for a wide range of impurities, robust, and reproducible.[7] | Longer run times compared to isocratic methods if not optimized. |
| Isocratic RP-HPLC | Constant mobile phase composition. | Faster run times and simpler method transfer. | May not effectively separate all impurities if they have significantly different polarities. Early eluting peaks may have poor resolution, and late-eluting peaks can be broad. |
| Normal-Phase HPLC | Partitioning between a polar stationary phase (e.g., silica) and a non-polar mobile phase. | Can offer different selectivity for certain isomers. | Generally less reproducible due to the sensitivity of the stationary phase to water content in the mobile phase. The analyte has moderate polarity, making RP-HPLC a more intuitive first choice.[8] |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. | Effective for very polar impurities that are not well-retained in reversed-phase. | The target analyte is not highly polar, so retention may be insufficient. |
Method Validation: A Pillar of Trustworthiness
For use in a regulated environment, the proposed HPLC method must undergo rigorous validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][7] This process establishes the method's suitability for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] This is often demonstrated by peak purity analysis using a DAD.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
Visualizing the Workflow
Experimental Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Decision Logic for Method Selection
Caption: Decision tree guiding the selection of an appropriate chromatographic method for purity analysis.
Conclusion
For the critical task of purity analysis of this compound, a well-developed and validated reversed-phase HPLC method offers the most reliable, robust, and comprehensive solution. The proposed gradient method utilizing a C18 column provides the necessary resolving power to separate the main component from a wide range of potential impurities, ensuring the quality and consistency required in a pharmaceutical development setting. While alternative methods exist, they present significant disadvantages for this specific application. Adherence to rigorous validation protocols further ensures that the chosen method is trustworthy and fit for purpose, ultimately safeguarding the integrity of the drug development process.
References
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Jandera, P. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
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de Souza, S. V. C., & de Oliveira, M. A. L. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Química Nova. Retrieved from [Link]
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Zhang, P., et al. (2023). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science. Retrieved from [Link]
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A Comparative Crystallographic Guide to Methyl 2-amino-5-substituted-thiophene-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is paramount to understanding their function and potential applications. The 2-aminothiophene scaffold, a privileged structure in drug discovery, is a core component of numerous biologically active molecules.[1][2] This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction (SCXRD) data for a series of methyl 2-amino-5-substituted-thiophene-3-carboxylate derivatives. By examining the subtle yet significant structural variations imparted by different substituents at the 5-position, we aim to provide researchers with a predictive framework for the solid-state behavior of this important class of compounds.
This guide moves beyond a simple recitation of crystallographic parameters. It delves into the causality behind experimental choices in synthesis and crystallization, offers a critical comparison with alternative analytical techniques, and provides detailed, actionable protocols.
Synthesis and Crystallization: From Gewald Reaction to High-Quality Single Crystals
The synthesis of the target 2-aminothiophene derivatives is reliably achieved through the Gewald multicomponent reaction.[2] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. The versatility of the Gewald reaction allows for the introduction of a wide variety of substituents at the 5-position of the thiophene ring by simply changing the starting ketone.
Experimental Protocol: Gewald Synthesis of Methyl 2-amino-5-alkylthiophene-3-carboxylates
A general procedure for the synthesis of the title compounds is as follows:
-
To a stirred mixture of the appropriate ketone (e.g., acetone for the 5-methyl derivative, 0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in absolute ethanol (150 mL), slowly add a suitable base such as diethylamine (20 mL).[3]
-
Heat the reaction mixture to 55-65 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.[3][4]
-
Upon completion, cool the reaction mixture in a refrigerator overnight to facilitate the precipitation of the product.[3]
-
Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure product.[4][5]
Crystallization Protocol:
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For the 2-aminothiophene-3-carboxylate esters, slow evaporation of a saturated solution has proven to be an effective method.
-
Dissolve the purified product in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
-
Monitor the formation of crystals over several days. Yellow, block-shaped crystals are typically obtained.[4]
The choice of solvent is critical and may require some empirical optimization. Solvents with moderate volatility that allow for slow crystal growth are generally preferred.
Comparative Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.[6] Below is a comparative analysis of the crystallographic data for three derivatives of methyl 2-aminothiophene-3-carboxylate with varying substituents at the 5-position: methyl, ethyl (ester), and acetyl.
Table 1: Comparative Crystallographic Data
| Parameter | Methyl 2-amino-5-methylthiophene-3-carboxylate | Ethyl 2-amino-4-methylthiophene-3-carboxylate[4][7] | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate[8] |
| Chemical Formula | C₇H₉NO₂S | C₈H₁₁NO₂S | C₁₀H₁₃NO₃S |
| Molecular Weight | 171.22 g/mol | 185.24 g/mol | 227.28 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pca2₁ | P2₁/n | P2₁/c |
| a (Å) | 16.034(3) | 8.805(2) | 7.5397(3) |
| b (Å) | 5.727(1) | 11.085(3) | 8.4514(3) |
| c (Å) | 8.851(2) | 10.025(2) | 16.7058(6) |
| β (°) | 90 | 108.68(1) | 94.465(1) |
| Volume (ų) | 812.2(3) | 926.8(3) | 1061.28(7) |
| Z | 4 | 4 | 4 |
Structural Insights:
-
Molecular Conformation: A common feature in these structures is the planarity of the thiophene ring. The substituents at the 2, 3, and 5 positions, however, can influence the overall molecular conformation through steric and electronic effects. For instance, in ethyl 2-amino-4-methylthiophene-3-carboxylate, the thiophene ring and the directly attached atoms are nearly coplanar.[4][7] The dihedral angle between the thiophene ring and the ester group is minimal, indicating a high degree of conjugation.[4][7]
-
Hydrogen Bonding: Intramolecular N—H···O hydrogen bonds between the amino group and the carbonyl oxygen of the ester are a recurring motif in these structures.[4][7][8] This interaction plays a significant role in stabilizing the molecular conformation, leading to a pseudo-six-membered ring. Intermolecular hydrogen bonds, primarily of the N—H···O and N—H···S types, are crucial in dictating the crystal packing.[4][7][8] These interactions often lead to the formation of dimers or infinite chains within the crystal lattice.
-
Impact of Substituents: The nature of the substituent at the 5-position directly influences the crystal packing and intermolecular interactions. For example, the presence of an acetyl group in ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate introduces an additional hydrogen bond acceptor, leading to a more complex hydrogen-bonding network compared to the alkyl-substituted derivatives.[8]
Caption: General workflow for single-crystal X-ray diffraction analysis.
A Broader Perspective: Comparison with Alternative Analytical Techniques
While SCXRD provides unparalleled detail in the solid state, a comprehensive characterization often necessitates the use of complementary techniques that probe the molecule's properties in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 2-aminothiophene derivatives, ¹H and ¹³C NMR provide valuable information about the chemical environment of each atom, confirming the successful synthesis and providing insights into the electronic effects of the substituents.[4][5]
SCXRD vs. NMR: A Comparative Overview
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) |
| State | Solid (crystalline) | Solution |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute configuration (with heavy atoms) | Connectivity, chemical environment, stereochemistry (through coupling constants and NOE), dynamic processes in solution |
| Strengths | Unambiguous structure determination of the crystalline form. | Provides information about the molecule's structure and behavior in a more biologically relevant state (solution).[9] |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule in the solid state. | Structure determination can be ambiguous for complex molecules. Provides an average structure in solution. |
The combination of SCXRD and NMR offers a synergistic approach to structural characterization.[9][10] SCXRD provides the ground truth of the molecular structure in the solid state, while NMR offers insights into its conformation and dynamics in solution. Discrepancies between the solid-state and solution-state structures can reveal important information about the molecule's flexibility and intermolecular interactions.
Computational Chemistry:
In silico methods, such as Density Functional Theory (DFT), can be used to complement experimental data.[1] Theoretical calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can be compared with experimental results from SCXRD and spectroscopy to validate the findings and provide a deeper understanding of the molecule's behavior.
Caption: Synergistic relationship between different analytical techniques.
Conclusion
The X-ray crystallographic analysis of methyl 2-amino-5-substituted-thiophene-3-carboxylate derivatives provides invaluable insights into their solid-state structures. The Gewald reaction offers a versatile synthetic route to this class of compounds, and slow evaporation is an effective method for obtaining high-quality single crystals. Comparative analysis of the crystal structures reveals the significant influence of the 5-substituent on the molecular conformation and crystal packing, primarily through the modulation of intermolecular hydrogen-bonding networks.
For a comprehensive understanding of these molecules, a multi-technique approach is recommended. The combination of SCXRD with solution-state techniques like NMR and complemented by computational studies provides a holistic view of the structural and dynamic properties of these important heterocyclic compounds, thereby accelerating their development in pharmaceutical and material science applications.
References
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Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 2-amino-5-isopropylthiophene-3-carboxylate
Hazard Assessment: A Data-Driven Approach to Safety
The foundational principle of laboratory safety is to understand the potential hazards of the materials in use. In the absence of specific toxicological data for Methyl 2-amino-5-isopropylthiophene-3-carboxylate, we must extrapolate from closely related and well-documented analogs. The aminothiophene class of compounds consistently presents a clear hazard profile.[1][2][3][4] Furthermore, the presence of a primary aromatic amine functional group necessitates heightened precautions, as this class of compounds is known for potential toxicity and can be readily absorbed through the skin.[5][6][7]
A review of public safety databases for similar structures provides a consolidated GHS classification that forms the basis of our handling protocols.
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Rationale & Implication |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[1][2][3] | GHS07 (Exclamation Mark) | Direct contact can lead to inflammation, redness, and discomfort. This necessitates robust skin protection to prevent occupational dermatitis. |
| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation.[1][2][3] | GHS07 (Exclamation Mark) | Accidental splashes of solid particles or solutions can cause significant, potentially damaging, eye irritation. Full eye protection is mandatory. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation.[1][2] | GHS07 (Exclamation Mark) | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All handling of solids must be done in a controlled environment. |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] | GHS07 (Exclamation Mark) | The aromatic amine moiety suggests potential systemic toxicity.[5][7] Exposure via any route could be harmful, reinforcing the need for a multi-layered PPE approach. |
Core PPE Protocol: A Multi-Layered Defense System
Personal Protective Equipment is the final barrier between the researcher and a chemical hazard. Its selection and use must be deliberate and informed by the compound's specific risks. The following protocol is designed to provide comprehensive protection when handling this compound.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary engineering control must be in place. All operations involving this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to minimize the risk of inhalation.[10][11]
Step-by-Step PPE Selection and Use
-
Respiratory Protection :
-
Standard Operations : A properly functioning chemical fume hood is sufficient for handling milligram to multi-gram quantities.
-
High-Risk Scenarios : If there is a potential for significant aerosolization outside of a fume hood (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][12] All respirator use requires prior medical evaluation and fit-testing.[12]
-
-
Eye and Face Protection :
-
Minimum Requirement : Chemical safety goggles that provide a full seal around the eyes are mandatory at all times.[13] Standard safety glasses do not offer adequate protection from splashes or airborne particles.
-
Enhanced Protection : When handling larger quantities (>5g) or performing energetic reactions, supplement safety goggles with a full-face shield.[12]
-
-
Hand Protection :
-
Glove Type : Chemical-resistant nitrile gloves are the minimum requirement.[10] Always check the manufacturer's compatibility charts for specific breakthrough times if prolonged contact is anticipated.
-
Double Gloving : Due to the potential for dermal absorption associated with aromatic amines, it is best practice to wear two pairs of nitrile gloves.[5] This provides an extra layer of protection against undetected pinholes or rapid permeation.
-
Procedure : Change the outer glove immediately upon known contact with the chemical. Both pairs should be removed and disposed of as hazardous waste upon completion of the task.[11]
-
-
Body Protection :
-
Lab Coat : A clean, flame-resistant lab coat with long sleeves and snug-fitting cuffs is required. It should be fully buttoned to provide maximum coverage.[12]
-
Additional Protection : For large-scale operations, a chemically resistant apron should be worn over the lab coat.
-
Personal Attire : Full-length pants and closed-toe shoes are mandatory. Shorts, skirts, and perforated shoes are not permitted in the laboratory.[12]
-
Operational and Disposal Plan
A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.
Safe Handling Workflow
-
Preparation : Ensure an eyewash station and safety shower are accessible and unobstructed before beginning work.[10]
-
Weighing : Conduct all weighing of the solid compound on a disposable weigh boat inside a chemical fume hood or a ventilated balance enclosure to contain dust.
-
Transfers : Use spatulas and other tools dedicated to this chemical to prevent cross-contamination. When transferring solutions, do so slowly to avoid splashing.
-
Post-Handling : After handling, wipe down the work area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.[14]
Decontamination and Waste Disposal
-
PPE Removal : Remove PPE in the correct order to avoid self-contamination:
-
Remove the outer pair of gloves.
-
Remove the lab coat and any apron.
-
Remove the inner pair of gloves.
-
Remove face shield and goggles.
-
Wash hands thoroughly with soap and water.[11]
-
-
Waste Segregation :
-
Solid Waste : Collect unused compounds, contaminated weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[14]
-
Liquid Waste : Collect solutions in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[14]
-
Contaminated PPE : All disposable PPE, including gloves and bench paper, must be placed in a designated hazardous waste bag.[14]
-
-
Labeling and Storage : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date. Store sealed containers in a designated and well-ventilated waste accumulation area pending pickup by your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Responding to the Unexpected
Even with meticulous planning, accidents can occur. A robust emergency plan is a critical component of a safe laboratory environment.
-
Minor Spill (Contained within the fume hood)
-
Alert nearby personnel.[15]
-
Wearing your full PPE ensemble, contain the spill with an inert absorbent material like vermiculite or sand.[14][15]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[16]
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[14]
-
-
Major Spill (Outside of the fume hood)
-
Evacuate the immediate area and alert all personnel.[17]
-
If the material is volatile or dusty, close the doors to the lab to contain the vapors.[15]
-
Contact your institution's EHS or emergency response team immediately.[16]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[15]
-
-
Personal Exposure
-
Skin Contact : Immediately remove all contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[13][17] Seek immediate medical attention.
-
Eye Contact : Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[13][18] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[13] Seek immediate medical attention.
-
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
